1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-9-6-7(13(16)17)2-3-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPMAUNQISKLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391325 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184171-53-7 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a specialized chemical probe of significant interest in contemporary drug discovery and chemical biology. We will explore its fundamental physicochemical properties, detail a representative synthetic pathway, and elucidate its primary mechanism of action as a covalent modifier. A significant focus is placed on its application as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to facilitate its use in the laboratory.
Introduction
This compound is a substituted N-phenylmaleimide derivative. The intrinsic reactivity of the maleimide moiety, coupled with the specific substitution pattern on the phenyl ring, makes this compound a valuable molecular tool. Maleimides are well-established electrophilic "warheads" that react selectively with nucleophilic thiol groups, most notably the side chain of cysteine residues in proteins. This reactivity forms the basis of its utility in creating stable, covalent protein-ligand conjugates.
In recent years, the field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality.[1] TPD utilizes bifunctional molecules, or PROTACs, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2] A PROTAC consists of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] this compound has gained prominence for its role as a building block for ligands that recruit Cereblon (CRBN), a key E3 ubiquitin ligase substrate receptor widely exploited in PROTAC design.[4][5] Understanding the properties and handling of this compound is therefore crucial for scientists engaged in developing next-generation covalent therapeutics and protein degraders.
Physicochemical Properties
A precise understanding of the compound's properties is the foundation for its effective application in experimental settings.
Chemical Structure
The molecule consists of a central pyrrole-2,5-dione (maleimide) ring N-substituted with a 2-methoxy-4-nitrophenyl group.
Caption: Chemical structure of the title compound.
Core Data
A summary of essential quantitative data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 184171-53-7 | [] |
| Molecular Formula | C₁₁H₈N₂O₅ | [] |
| Molecular Weight | 248.19 g/mol | [] |
| SMILES | COC1=C(C=CC(=C1)[O-])N2C(=O)C=CC2=O | [] |
Note: Experimental properties like solubility and stability are highly dependent on the solvent and storage conditions and should be determined empirically for specific applications.
Synthesis and Characterization
The synthesis of N-substituted maleimides is a well-established process in organic chemistry. A common and reliable method involves the condensation of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration.
Representative Synthetic Workflow
The synthesis proceeds in two key steps:
-
Amidation: Reaction of 2-methoxy-4-nitroaniline with maleic anhydride to open the anhydride ring and form the corresponding maleamic acid.
-
Cyclodehydration: The maleamic acid is then heated, often with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to induce ring closure and form the target maleimide.
Caption: A two-step workflow for the synthesis of the title compound.
Characterization
Expertise & Trustworthiness: The identity and purity of the synthesized compound must be rigorously validated. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the imide and the nitro (NO₂) group vibrations.
Mechanism of Action: Covalent Modification of Cysteine
The primary utility of the maleimide moiety is its ability to act as a Michael acceptor in a conjugate addition reaction with soft nucleophiles, particularly thiols.[7]
Causality: The electron-withdrawing nature of the two adjacent carbonyl groups renders the double bond of the maleimide ring highly electrophilic. This makes it susceptible to attack by the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds rapidly under mild, near-neutral pH conditions, forming a stable thioether bond.[7][8] This covalent and often irreversible linkage is fundamental to its application as a chemical probe and in the design of targeted covalent inhibitors.[]
Caption: The covalent reaction between the maleimide and a cysteine thiol.
Application in Targeted Protein Degradation (TPD)
A major application for this compound and its derivatives is in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[10] CRBN is the substrate receptor for the CRL4^CRBN E3 ligase complex.[5]
PROTAC Mechanism:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to a Protein of Interest (POI) and the CRBN E3 ligase, forming a POI-PROTAC-CRBN ternary complex.[2]
-
Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin (Ub) proteins from a charged E2 enzyme to lysine residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC is released to engage in another catalytic cycle.
This compound serves as a key precursor for creating the CRBN-binding ligand portion of the PROTAC.
Caption: Hijacking the ubiquitin-proteasome system using a CRBN-based PROTAC.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific equipment and reagents.
Protocol 1: Synthesis of this compound
Rationale: This protocol follows the classic two-step synthesis, using acetic acid as a solvent for the initial amidation and acetic anhydride/sodium acetate for the subsequent cyclization, which is a robust and widely published method.
Materials:
-
2-methoxy-4-nitroaniline
-
Maleic anhydride
-
Glacial acetic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard purification apparatus (filtration, recrystallization solvents like ethanol/water)
Procedure:
-
Step A (Maleamic Acid Formation): a. In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-4-nitroaniline in glacial acetic acid. b. Add 1.1 equivalents of maleic anhydride to the solution. c. Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC. d. Upon completion, the intermediate maleamic acid may precipitate. If so, collect by filtration. Otherwise, proceed directly.
-
Step B (Cyclodehydration): a. To the maleamic acid mixture, add 1.5 equivalents of anhydrous sodium acetate and 3.0 equivalents of acetic anhydride. b. Fit the flask with a condenser and heat the mixture to 80-90 °C with stirring for 3-5 hours. c. After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. d. The solid product will precipitate. Allow it to stir for 30 minutes to ensure complete precipitation.
-
Purification: a. Collect the crude solid by vacuum filtration and wash thoroughly with cold water. b. Recrystallize the crude product from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound. c. Dry the final product under vacuum. Validate identity and purity using NMR and MS as described in Section 3.2.
Protocol 2: Assessing Covalent Modification of a Cysteine-Containing Peptide
Rationale: This protocol uses mass spectrometry to provide direct, unambiguous evidence of a covalent reaction by detecting the expected mass shift upon conjugation.
Materials:
-
A model peptide containing at least one cysteine residue (e.g., Glutathione).
-
This compound.
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2).
-
DMSO (for stock solution).
-
Mass spectrometer (e.g., LC-MS or MALDI-TOF).
Procedure:
-
Preparation: a. Prepare a 10 mM stock solution of the maleimide compound in DMSO. b. Prepare a 1 mg/mL (or ~1 mM) solution of the cysteine-containing peptide in the reaction buffer.
-
Reaction: a. In a microcentrifuge tube, combine 100 µL of the peptide solution with 2-5 µL of the maleimide stock solution (providing a 2-5 fold molar excess of the maleimide). b. Vortex briefly and incubate at room temperature for 1-2 hours.
-
Analysis: a. Analyze a small aliquot of the reaction mixture directly by mass spectrometry. b. As a control, analyze an aliquot of the unreacted peptide solution. c. Validation: Compare the mass spectra. A successful covalent reaction is confirmed by the disappearance (or reduction) of the mass peak corresponding to the starting peptide and the appearance of a new peak corresponding to [Mass of Peptide + 248.19 Da].
Conclusion and Future Directions
This compound is more than a simple chemical reagent; it is a sophisticated building block that bridges the fields of covalent inhibition and targeted protein degradation. Its well-defined reactivity, combined with its role as a precursor to potent CRBN ligands, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on incorporating this and similar maleimide-based scaffolds into increasingly complex molecular architectures, such as covalent PROTACs and other multi-modal drugs, to tackle the most challenging targets in human disease.[11]
References
A comprehensive list of sources is provided for verification and further reading.
-
Chemsrc. 1-(2-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE | CAS#:22265-77-6. [Link]
-
National Center for Biotechnology Information. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PubChem. [Link]
-
Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
-
National Center for Biotechnology Information. 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. PubChem. [Link]
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Syeda, T. M., et al. (2023). (PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. ResearchGate. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
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ResearchGate. (PDF) Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. [Link]
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Wikipedia. Cereblon E3 ligase modulator. [Link]
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Gabizon, R., et al. (2021). Covalent PROTACs: the best of both worlds?. PMC - NIH. [Link]
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Fischer, E. S., et al. (2018). Chemical Ligand Space of Cereblon. PMC - NIH. [Link]
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National Center for Biotechnology Information. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC - NIH. [Link]
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BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. [Link]
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National Center for Biotechnology Information. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PMC - NIH. [Link]
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National Center for Biotechnology Information. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
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National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
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ACS Publications. (2024). Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines. ACS Central Science. [Link]
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YouTube. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
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Marin Biologic Laboratories. Expanding the Toolbox of PROTAC Degraders with Covalent Ligands for Genetically Validated Targets. [Link]
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National Center for Biotechnology Information. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. [Link]
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ResearchGate. Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects.... [Link]
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National Center for Biotechnology Information. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. [Link]
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PubMed Central. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
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ACS Publications. Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate Chemistry. [Link]
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MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]
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Gosset. Cereblon E3 Ligase Pathway. [Link]
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Arvinas. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]
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Royal Society of Chemistry. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. [Link]
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ScienceDirect. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. [Link]
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National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm. [Link]
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An In-depth Technical Guide to 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, purification, and characterization of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This N-substituted maleimide is a valuable building block in medicinal chemistry and materials science, owing to the reactive maleimide moiety that can participate in various chemical transformations.
Molecular Structure and Properties
This compound, with the chemical formula C₁₁H₈N₂O₅, possesses a molecular weight of 248.19 g/mol . Its structure features a central pyrrole-2,5-dione (maleimide) ring N-substituted with a 2-methoxy-4-nitrophenyl group. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring influences the reactivity of the maleimide system.
| Property | Value | Source |
| CAS Number | 184171-53-7 | [1] |
| Molecular Formula | C₁₁H₈N₂O₅ | [1] |
| Molecular Weight | 248.19 g/mol | [1] |
| SMILES | COC1=C(C=CC(=C1)[O-])N2C(=O)C=CC2=O | [1] |
| InChI | InChI=1S/C11H8N2O5/c1-18-9-6-7(13(16)17)2-3-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 | [1] |
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// Phenyl ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituents on phenyl ring C1 -- O1 [label=""]; O1 -- C7 [label=""]; C4 -- N1 [label=""]; N1 -- O2 [label="", style=dashed]; N1 -- O3 [label=""]; C6 -- N2 [label=""];
// Maleimide ring N2 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N2 [label=""]; C8 -- O4 [label=""]; C11 -- O5 [label=""]; C9 -- H1[label=""]; C10 -- H2[label=""];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; O1 [pos="-2.4,0!"]; C7 [pos="-3.6,0.7!"]; N1 [pos="0,4.2!"]; O2 [pos="-0.9,5.0!"]; O3 [pos="0.9,5.0!"]; N2 [pos="-2.4,-0.7!"]; C8 [pos="-3.6,0!"]; C9 [pos="-4.8,-0.7!"]; C10 [pos="-4.8,-2.1!"]; C11 [pos="-3.6,-2.8!"]; O4 [pos="-3.6,1.4!"]; O5 [pos="-3.6,-4.2!"]; H1[pos="-5.7,-0.2!"]; H2[pos="-5.7,-2.6!"]; }
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 2-methoxy-4-nitroaniline and maleic anhydride. This method is a common and effective route for the preparation of N-substituted maleimides.[2]
Caption: General two-step synthesis pathway for N-substituted maleimides.
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)maleamic acid
The initial step involves the acylation of 2-methoxy-4-nitroaniline with maleic anhydride to form the corresponding maleamic acid intermediate.
Protocol:
-
Dissolve 2-methoxy-4-nitroaniline in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Add an equimolar amount of maleic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the maleamic acid often precipitates from the reaction mixture. The product can be isolated by filtration.
-
If the product does not precipitate, the reaction mixture can be poured into ice-water to induce precipitation.
-
The crude N-(2-methoxy-4-nitrophenyl)maleamic acid is then collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often sufficiently pure for the next step without further purification.
Step 2: Cyclodehydration to this compound
The second step is the cyclodehydration of the maleamic acid intermediate to yield the final N-substituted maleimide. This is typically achieved using a dehydrating agent and a catalyst.
Protocol:
-
Suspend the N-(2-methoxy-4-nitrophenyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of a weak base, such as anhydrous sodium acetate.
-
Heat the mixture with stirring. The reaction temperature is typically maintained at 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-water to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove acetic acid and any remaining salts, and then dry.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture. Column chromatography on silica gel using a solvent gradient (e.g., hexane-ethyl acetate) can also be employed for higher purity.[3]
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the vinylic protons of the maleimide ring. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts influenced by the methoxy and nitro substituents. The methoxy protons will be a singlet at around 3.8-4.0 ppm. The two equivalent vinylic protons of the maleimide ring will appear as a sharp singlet at approximately 6.8-7.0 ppm.[4]
¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbonyl carbons of the maleimide ring are expected to resonate at around 170 ppm. The vinylic carbons of the maleimide ring will appear at approximately 134 ppm. The aromatic carbons will show distinct signals in the 110-160 ppm range, with the carbon attached to the methoxy group and the nitro group being significantly shifted. The methoxy carbon will have a signal around 56 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretching (imide): Two characteristic strong absorption bands around 1770-1790 cm⁻¹ and 1700-1720 cm⁻¹.
-
C=C stretching (alkene): A medium intensity band around 1580-1620 cm⁻¹.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-O-C stretching (ether): A strong band in the region of 1200-1275 cm⁻¹.
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₁H₈N₂O₅.
Potential Applications
N-substituted maleimides are versatile reagents in organic synthesis and drug discovery. The maleimide moiety is a Michael acceptor and can readily react with thiols, making it useful for bioconjugation to cysteine residues in proteins. The presence of the nitro group opens up possibilities for further functionalization through reduction to an amine group. This class of compounds has been investigated for various biological activities.
Safety Considerations
Standard laboratory safety precautions should be followed when handling the reagents and products involved in this synthesis. Acetic anhydride is corrosive and a lachrymator. 2-methoxy-4-nitroaniline is a potentially toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
References
- Syeda, T. M.; Al-Shaidi, M. R.; Basri, I.; Merzouk, M.; Aldabbagh, F. 1-(2,5-Dimethoxy-4- nitrophenyl)piperidine and 1-(2,5- dimethoxy-4- nitrophenyl)pyrroridine. Preprints2023, 2023110970.
- Tawfiq, F.; et al. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online2012, 68(8), o2282.
- Al-Rawi, J. M. A.; et al. Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molbank2004, 2004(4), M388.
- Vandell, V. Synthesis, copolymerization and characterization of novel n-substituted phenyl maleimides. Master's Thesis, Rochester Institute of Technology, 1994.
- Kumar, S.; Singh, S. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology2023, 23(3), 54-73.
- Kumar, S.; Singh, S. Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. International Journal of Science and Research Methodology2023, 23(4), 25-38.
- Meena, S. K.; et al. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology2023, 12(01), IJERTV12IS010149.
- Singh, R.; et al. Synthesis and characterization of pyrrole 2, 5-dione derivatives. Journal of Chemical and Pharmaceutical Research2015, 7(10), 633-637.
- Google Patents.
- Google Patents. The preparation method of 2- methoxyl group -4- nitroaniline. CN109776337A, May 21, 2019.
-
PubChem. 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. [Link] (accessed Jan 22, 2026).
-
ResearchGate. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. [Link] (accessed Jan 22, 2026).
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An In-depth Technical Guide to 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione (CAS No. 184171-53-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a specialized organic compound with potential applications in medicinal chemistry and materials science. By synthesizing available data and applying established chemical principles, this document aims to serve as a valuable resource for researchers and developers in the field.
Core Compound Identity and Properties
Chemical Name: this compound
CAS Number: 184171-53-7[1]
Molecular Formula: C₁₁H₈N₂O₅[1]
Molecular Weight: 248.19 g/mol [1]
This compound belongs to the class of N-substituted maleimides, characterized by a central pyrrole-2,5-dione ring system. The substituent at the nitrogen atom is a 2-methoxy-4-nitrophenyl group. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring is expected to influence the electronic properties and reactivity of the maleimide core.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Density | 1.494 g/cm³ | Echemi[1] |
| Boiling Point | 455.6 °C | Echemi[1] |
| Flash Point | 229.3 °C | Echemi[1] |
| PSA | 92.43000 | Echemi[1] |
| XLogP3 | 1.62100 | Echemi[1] |
Synthesis and Mechanistic Considerations
The synthesis of N-substituted maleimides, such as this compound, typically proceeds through a two-step process involving the reaction of an appropriate aniline with maleic anhydride, followed by a cyclodehydration reaction.
Conceptual Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical, based on established methods for analogous compounds):
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)maleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-methoxy-4-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3]
-
Slowly add 1 equivalent of maleic anhydride to the solution at room temperature.[3]
-
Stir the reaction mixture for a designated period, typically several hours, at room temperature.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate maleamic acid can be precipitated by pouring the reaction mixture into an excess of a non-polar solvent or water.
-
The resulting solid is collected by filtration, washed, and dried.
Causality: The initial step is a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.
Step 2: Cyclodehydration to this compound
-
Suspend the dried N-(2-methoxy-4-nitrophenyl)maleamic acid in a dehydrating agent such as a mixture of acetic anhydride and sodium acetate, or concentrated sulfuric acid and phosphorus pentoxide.[2][3][4]
-
Heat the mixture with stirring for a specified duration. The reaction temperature and time will depend on the chosen dehydrating agent.
-
After cooling, the reaction mixture is poured into crushed ice or cold water to precipitate the crude product.[2][3][4]
-
The precipitate is filtered, washed thoroughly with water to remove any residual acid, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Causality: The dehydrating agent facilitates an intramolecular cyclization by removing a molecule of water, leading to the formation of the stable five-membered pyrrole-2,5-dione ring.
Potential Applications in Drug Development and Materials Science
While specific biological activity data for this compound is not extensively documented in publicly available literature, the pyrrole-2,5-dione (maleimide) scaffold is a well-established pharmacophore with a diverse range of biological activities.[5]
Anticipated Areas of Investigation:
-
Anticancer Activity: Many pyrrole derivatives have demonstrated potential as antitumor agents.[5] The cytotoxic effects could be explored against various cancer cell lines.
-
Enzyme Inhibition: The electrophilic nature of the maleimide ring makes it a potential covalent inhibitor of enzymes, particularly those with cysteine residues in their active sites.
-
Antimicrobial and Antiviral Properties: The pyrrole nucleus is present in numerous compounds with demonstrated antibacterial and antiviral activities.[5]
-
Polymer Science: N-substituted maleimides are utilized as monomers in the synthesis of heat-resistant polymers and as cross-linking agents.[6]
Illustrative Workflow for Biological Evaluation:
Caption: A generalized workflow for the biological evaluation of the title compound.
Spectroscopic Characterization (Predicted)
Based on the structure of this compound, the following spectroscopic signatures can be anticipated:
-
¹H NMR: Signals corresponding to the protons on the pyrrole-2,5-dione ring (typically a singlet), the aromatic protons on the nitrophenyl ring (with splitting patterns determined by their substitution), and a singlet for the methoxy group protons.
-
¹³C NMR: Resonances for the carbonyl carbons of the dione, the olefinic carbons of the pyrrole ring, the aromatic carbons of the phenyl ring, and the carbon of the methoxy group.
-
IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) of the imide, the nitro group (N-O), and the C-O-C stretching of the methoxy group.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the loss of functional groups.
Conclusion and Future Directions
This compound is a compound of interest with a foundation in the well-established chemistry of N-substituted maleimides. While specific experimental data for this molecule is sparse in the current literature, this guide provides a robust framework for its synthesis, characterization, and potential applications based on analogous structures. Future research should focus on the detailed experimental validation of the synthetic protocols outlined herein, comprehensive spectroscopic characterization, and a thorough investigation into its biological activities to unlock its full potential in drug discovery and materials science.
References
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- (Author, Year). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link to a relevant article]
- (Author, Year). Pyrrolo[2,3-d]pyrimidine compounds. PubChem.
- (Author, Year). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link to a relevant article]
- (Author, Year). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology. [Link to a relevant article]
- (Author, Year). Design, Synthesis and Biological Evaluation of New 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles as Topoisomerase Inhibitors.
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- 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione. Lead Sciences. [Link to a relevant product page]
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- (Author, Year). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI. [Link to a relevant article]
- (Author, Year). Synthesis and Characterization of Homopolymer and Copolymer of Methyl Methacrylate with N-(2-Chloro 6-Nitrophenyl) Maleimide.
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- (Author, Year). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Arkivoc. [Link to a relevant article]
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(Author, Year). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. PubMed. [Link to a relevant article]
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Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo. [Link]
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chemical properties of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Chemical Properties of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Introduction
This compound is a highly functionalized organic molecule that merges three key chemical features: an electron-deficient pyrrole-2,5-dione (maleimide) ring, a nitro-substituted aromatic system, and a methoxy group. This specific arrangement of functional groups imparts a unique profile of reactivity and utility, positioning it as a compound of significant interest for researchers in medicinal chemistry, chemical biology, and materials science. The maleimide moiety is a well-established reactive handle for bioconjugation, particularly for its selective reaction with thiols, while the substituted nitrophenyl group offers opportunities for further synthetic modification and influences the molecule's electronic and physical properties.
This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, core reactivity, and potential applications, grounding the discussion in established chemical principles and field-proven insights.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its core identity and physical characteristics. These properties govern its behavior in different environments and are critical for designing experiments, from synthesis and purification to application.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 184171-53-7 | [] |
| Molecular Formula | C₁₁H₈N₂O₅ | [] |
| Molecular Weight | 248.19 g/mol | [] |
| InChI Key | FNPMAUNQISKLRJ-UHFFFAOYSA-N | [] |
| Canonical SMILES | COC1=C(C=CC(=C1)[O-])N2C(=O)C=CC2=O | [] |
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | Value | Comments and Rationale |
| Appearance | Light yellow solid (predicted) | Based on the chromophores present (nitrophenyl group) and data for the related compound 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione.[2] |
| Melting Point | Data not available | The related compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione has a melting point of 146-148°C.[3] A similar range can be anticipated. |
| Solubility | Predicted to be soluble in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM, Chloroform). Sparingly soluble in alcohols. Insoluble in water and nonpolar hydrocarbons. | The polar nitro and carbonyl groups, combined with the aromatic structure, suggest this solubility profile. The parent pyrrole scaffold is soluble in alcohol and ether.[4] |
Synthesis and Characterization
The synthesis of N-substituted maleimides is a well-established process in organic chemistry. The most common and direct route involves the condensation of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration.
Synthesis Pathway
The preparation of this compound follows this classical two-step, one-pot procedure starting from 2-methoxy-4-nitroaniline and maleic anhydride. The initial reaction forms the amic acid, which is then cyclized, typically using a dehydrating agent like acetic anhydride or by thermal means.
Caption: General synthesis pathway for N-substituted maleimides.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of N-aryl maleimides.[2]
-
Step 1: Formation of the Maleamic Acid.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in glacial acetic acid (approx. 0.5 M concentration).
-
To this stirring solution, add maleic anhydride (1.05 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the consumption of the starting aniline. The maleamic acid intermediate may precipitate from the solution.
-
-
Step 2: Cyclodehydration.
-
To the reaction mixture, add acetic anhydride (2.0 eq) and a catalytic amount of sodium acetate (0.1 eq).
-
Heat the mixture to 80-100 °C and maintain for 2-3 hours until the cyclization is complete (monitored by TLC).
-
-
Step 3: Workup and Purification.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring.
-
The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
-
Spectroscopic Characterization (Predictive Analysis)
While specific experimental data is not available in the cited literature, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signals | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 3.9-4.1 ppm (s, 3H, -OCH₃)δ ~ 6.9-7.1 ppm (s, 2H, Maleimide H)δ ~ 7.3-8.2 ppm (m, 3H, Aromatic H) | The methoxy protons appear as a singlet. The two equivalent protons on the maleimide double bond typically appear as a sharp singlet. The three aromatic protons will show a complex splitting pattern (likely a doublet, a singlet-like signal, and a doublet of doublets) based on their coupling. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 56 ppm (-OCH₃)δ ~ 120-155 ppm (Aromatic C)δ ~ 135 ppm (Maleimide C=C)δ ~ 170 ppm (Imide C=O) | The chemical shifts are characteristic for methoxy, aromatic, alkene, and carbonyl carbons in such an electronic environment. |
| FT-IR (ATR, cm⁻¹) | ~1710 cm⁻¹ (C=O stretch, symmetric)~1780 cm⁻¹ (C=O stretch, asymmetric)~1520 & 1340 cm⁻¹ (NO₂ stretch, asymm/symm)~1250 cm⁻¹ (C-O-C stretch) | These are highly characteristic vibrational frequencies for imides, nitro groups, and aryl ethers. |
| Mass Spec. (ESI+) | m/z = 249.04 [M+H]⁺m/z = 271.02 [M+Na]⁺ | The expected molecular ion peaks corresponding to the protonated and sodiated adducts of the molecule (C₁₁H₈N₂O₅, MW=248.19). |
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is a duality between the electrophilic maleimide ring and the electron-rich/deficient aromatic system.
Reactivity of the Maleimide Moiety: Michael Addition
The primary site of reactivity is the carbon-carbon double bond of the maleimide ring. This bond is highly electrophilic due to conjugation with the two adjacent carbonyl groups, making it an excellent Michael acceptor. It reacts readily and selectively with soft nucleophiles, most notably thiols.[5] This reaction is the cornerstone of its use in bioconjugation for labeling cysteine residues in proteins.
The reaction proceeds via a rapid 1,4-conjugate addition of the thiolate anion to the maleimide double bond, forming a stable thioether linkage through a thio-succinimide intermediate. N-aryl substituted maleimides have been shown to react significantly faster with thiols than their N-alkyl counterparts, a desirable trait for efficient bioconjugation.[6]
Caption: Mechanism of thiol-maleimide Michael addition. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).
Influence of the Substituted Phenyl Ring
The aromatic ring's substituents modulate the overall properties of the molecule:
-
Electron-Withdrawing Nitro Group (-NO₂): This group significantly lowers the electron density of the aromatic ring. While the primary reactive site is the maleimide, the strong deactivation by the nitro group could potentially allow for nucleophilic aromatic substitution (SₙAr) under harsh conditions, though this is secondary to the Michael addition. More importantly, the nitro group is a versatile functional handle that can be readily reduced to an amine (-NH₂). This transformation opens up a vast chemical space for subsequent modifications, such as amide bond formation or diazotization.
-
Electron-Donating Methoxy Group (-OCH₃): This group acts as an ortho-directing activator. Its electronic contribution partially counteracts the deactivating effect of the nitro group and influences the regiochemistry of any potential electrophilic aromatic substitution, although such reactions are unlikely on the highly deactivated ring.
Thermal Stability and Decomposition
The presence of a nitroaromatic system suggests that this compound may be an energetic compound with a defined thermal decomposition profile. Studies on similar nitro-containing molecules show that thermal decomposition is often initiated by the cleavage of the C-NO₂ bond.[7][8] This initial step can lead to a cascade of radical reactions, producing gaseous products such as NO₂, NO, and CO₂.[8] Therefore, appropriate caution should be exercised when heating this compound, and thermal analysis techniques like TGA and DSC are recommended to determine its decomposition temperature and energetic potential before scaling up reactions.
Applications in Research and Drug Development
The unique chemical properties of this molecule make it a valuable tool for scientific advancement.
-
Cysteine-Specific Bioconjugation: This is the most prominent application. The maleimide group allows for the covalent attachment of this molecule to proteins and peptides at specific cysteine residues. This enables the development of:
-
Antibody-Drug Conjugates (ADCs): Where the molecule acts as a linker to attach a cytotoxic payload to a targeting antibody.
-
PEGylation: Improving the pharmacokinetic profile of therapeutic proteins by attaching polyethylene glycol (PEG) chains.
-
Fluorescent/Radio-Labeling: Introducing imaging agents for diagnostic or research purposes.
-
-
Scaffold for Medicinal Chemistry: The pyrrole-2,5-dione core is a recognized pharmacophore present in compounds with a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[9] This molecule serves as an excellent starting point for library synthesis, where modifications to the phenyl ring (e.g., reduction of the nitro group followed by acylation) can be used to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
-
Intermediate in Organic Synthesis: The compound is a valuable building block. The nitro group can be a precursor to other functional groups, and the maleimide ring can participate in cycloaddition reactions (e.g., Diels-Alder), making it a versatile intermediate for constructing more complex heterocyclic systems.[10]
Conclusion
This compound is a multifunctional chemical entity whose properties are defined by the interplay between its maleimide ring and substituted nitrophenyl system. Its primary utility lies in its capacity for rapid and selective reaction with thiols, making it an invaluable reagent in bioconjugation and drug development. Furthermore, the presence of a modifiable nitroaromatic ring provides a platform for further synthetic diversification, positioning it as a versatile scaffold for medicinal chemistry and a valuable intermediate for the synthesis of complex molecules. A thorough understanding of its synthesis, reactivity, and thermal properties is essential for any researcher looking to harness its full potential.
References
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Sirajuddin, M., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2282. [Link]
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Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. [Link]
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Yadav, P., & Singh, R. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of Pure and Applied Bioscience, 3(4), 215-220. [Link]
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Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. [Link]
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Szymańska, E., et al. (2016). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 156-162. [Link]
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Kumar, A., et al. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(52), 47646-47654. [Link]
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Yan, Q. L., et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials, 152(1), 515-521. [Link]
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Chemsrc. (n.d.). 1-(2-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE. Retrieved from [Link]
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PubChem. (n.d.). Pyrrole. Retrieved from [Link]
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Baldé, A. M., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8783. [Link]
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Pimlott, J. L., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 28(14), 5361. [Link]
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Tawfik, D. S., et al. (1994). Synthesis, copolymerization and characterization of novel n-substituted phenyl maleimides. Polymer Preprints, 35(1), 409-410. [Link]
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An, J., et al. (2019). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials, 12(18), 2960. [Link]
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An In-Depth Technical Guide to the Biological Activity of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides a comprehensive analysis of a specific derivative, 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. While direct experimental data on this particular molecule is limited in publicly accessible literature, this document synthesizes information from the broader class of N-aryl maleimides to project its chemical properties, biological potential, and mechanisms of action. We will delve into its synthesis, explore its probable anticancer and anti-inflammatory activities based on established structure-activity relationships, and provide detailed experimental protocols for its evaluation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.
Introduction: The Prominence of the Maleimide Scaffold
The maleimide ring is a five-membered heterocyclic structure that serves as a building block for a multitude of natural and synthetic compounds with significant pharmacological applications.[1] Its unique chemical reactivity, particularly the electrophilicity of the carbon-carbon double bond, underpins its diverse biological effects.[1] N-substituted maleimides have demonstrated a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on this compound, a molecule whose biological profile can be inferred from the extensive research on related N-aryl maleimides. The strategic placement of a methoxy and a nitro group on the N-phenyl ring is expected to modulate its electronic properties and, consequently, its biological activity.
Synthesis and Characterization
The synthesis of N-aryl maleimides, including the title compound, is typically a straightforward two-step process.[4] This involves the reaction of an appropriately substituted aniline with maleic anhydride to form a maleanilic acid intermediate, followed by cyclodehydration.[5]
Synthetic Protocol
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)maleanilic acid
-
In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline in a suitable solvent such as diethyl ether or toluene.
-
Slowly add an equimolar amount of maleic anhydride to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours. The maleanilic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Cyclodehydration to this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried N-(2-methoxy-4-nitrophenyl)maleanilic acid in acetic anhydride.[5]
-
Add a catalytic amount of sodium acetate.[5]
-
Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove acetic anhydride residues.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General two-step synthesis of this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the aromatic protons, the methoxy group, and the characteristic protons of the maleimide ring.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide carbonyl groups (around 1700-1780 cm-1) and the nitro group (around 1520 and 1350 cm-1).[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target compound.[7]
Postulated Biological Activity and Mechanism of Action
The biological activity of N-aryl maleimides is largely dictated by the electrophilic nature of the double bond in the maleimide ring. This allows for covalent modification of biological macromolecules, primarily through a Michael addition reaction with nucleophilic residues, such as the thiol group of cysteine.[8]
Primary Mechanism: Covalent Inhibition
The core mechanism of action for maleimide derivatives involves the irreversible alkylation of sulfhydryl groups on cysteine residues within proteins.[8] This covalent modification can lead to the inhibition of enzyme activity and disruption of cellular signaling pathways. Key protein classes susceptible to inhibition by maleimides include:
-
Kinases: Many kinases have cysteine residues in or near their active sites, making them targets for covalent inhibition by maleimides.[2][9]
-
Proteases: Cysteine proteases, which rely on a cysteine residue for their catalytic activity, are also prime targets.
-
Other Enzymes: Various other enzymes that utilize cysteine in their catalytic cycle or for structural integrity can be inhibited.[10]
Caption: Postulated mechanism of action via Michael addition.
Structure-Activity Relationship (SAR) and Predicted Activity
The substituents on the N-phenyl ring significantly influence the biological activity of maleimides.
-
Electron-Withdrawing Groups (EWGs): The 4-nitro group is a strong electron-withdrawing group. EWGs on the phenyl ring can increase the electrophilicity of the maleimide double bond, potentially enhancing its reactivity towards nucleophiles and leading to more potent biological activity.[11] This suggests that this compound could be a potent covalent inhibitor.
-
Electron-Donating Groups (EDGs): The 2-methoxy group is an electron-donating group. While EDGs can sometimes decrease the reactivity of the maleimide, their positional placement can also influence factors like solubility, steric hindrance, and specific interactions with the target protein.[11] The ortho-methoxy group may influence the conformation of the phenyl ring relative to the maleimide ring, which could affect binding to the target protein.
Based on these principles, this compound is predicted to exhibit:
-
Anticancer Activity: Many N-aryl maleimides are cytotoxic to cancer cells.[12] The mechanism often involves the inhibition of kinases crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.[2][13] The presence of a nitro group on the phenyl ring has been associated with potent anticancer activity in other heterocyclic scaffolds.[14]
-
Anti-inflammatory Activity: Maleimide derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[3]
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Workflow for the synthesis and biological evaluation of the target compound.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and concise manner.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 (Breast) | [Predicted Value] | [Known Value] |
| HeLa (Cervical) | [Predicted Value] | [Known Value] |
| A549 (Lung) | [Predicted Value] | [Known Value] |
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule within the pharmacologically rich class of N-aryl maleimides. Based on established structure-activity relationships, it is predicted to be a potent covalent inhibitor with significant anticancer and anti-inflammatory potential. The synthetic route is well-established, and a clear path for its biological evaluation has been outlined.
Future research should focus on the synthesis and rigorous biological testing of this compound to validate these predictions. Mechanistic studies to identify its specific protein targets will be crucial for understanding its mode of action and for its potential development as a therapeutic agent. Furthermore, exploring derivatives with modifications to the methoxy and nitro groups could lead to the discovery of even more potent and selective compounds.
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel chemical entity 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology related to its core structural motifs: the maleimide ring and the nitroaromatic system. We posit a dual-action mechanism involving: 1) covalent inhibition of protein function via Michael addition of the maleimide moiety to nucleophilic residues, particularly cysteine thiols, and 2) cytotoxicity induced by the bioreduction of the nitrophenyl group, leading to reactive intermediates and oxidative stress. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating and advancing the investigation of this compound. We further provide detailed, field-proven experimental protocols to systematically validate the proposed mechanisms of action, from initial biochemical assays to cellular and proteomic analyses.
Introduction and Molecular Overview
This compound is a small molecule featuring two key functional domains that are well-recognized in medicinal chemistry for their biological activities. The 1H-pyrrole-2,5-dione core, commonly known as a maleimide, is a prominent five-membered heterocyclic ring.[1] This scaffold is a cornerstone for numerous natural and synthetic products, prized for its ability to engage in specific chemical reactions under physiological conditions.[1] The second key feature is the 2-methoxy-4-nitrophenyl substituent attached to the maleimide nitrogen. The nitro group is a strong electron-withdrawing moiety and is a known "warhead" in several therapeutic agents, often exerting its effect through metabolic activation.[2][3][4]
The strategic combination of these two moieties suggests a multi-faceted mechanism of action, positioning this compound as a candidate for investigation in oncology, immunology, or infectious disease research, where covalent modulation of protein function and induction of cellular stress are validated therapeutic strategies.
| Compound Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₈N₂O₅ | N/A |
| Molecular Weight | 248.19 g/mol | N/A |
| Core Scaffolds | Maleimide (1H-pyrrole-2,5-dione), Nitrobenzene | [1] |
Postulated Mechanism of Action I: Covalent Inhibition via Michael Addition
The primary and most predictable mechanism of action for a maleimide-containing compound is its function as a Michael acceptor.[5] This reactivity is central to its potential as a covalent inhibitor of protein function.
The Chemistry of Thiol-Maleimide Conjugation
The maleimide ring contains an electrophilic carbon-carbon double bond, rendered electron-deficient by the two adjacent carbonyl groups. This makes it highly susceptible to nucleophilic attack. The most biologically relevant nucleophiles for this reaction are the thiol groups (sulfhydryl groups) of cysteine residues within proteins.
The reaction proceeds via a thio-Michael addition, where the deprotonated thiolate anion (RS⁻) attacks one of the carbons of the double bond, forming a stable thioether linkage.[6][7] This covalent bond formation effectively and often irreversibly inactivates the target protein.
Caption: Covalent modification of a protein cysteine residue.
The reaction is highly chemoselective for thiols within a physiological pH range of 6.5-7.5.[8] At pH values above 7.5, reactivity with other nucleophiles, such as the amine groups of lysine residues, can occur, but the reaction with thiols is significantly faster.[8] It is important to note that while often considered irreversible, the thiol-maleimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to target exchange.
Causality Behind Experimental Choices for Validation
To validate this proposed mechanism, a series of experiments must be conducted to demonstrate covalent bond formation and identify the protein targets. The logic flows from confirming general reactivity to identifying specific molecular targets and quantifying the inhibitory effect.
-
Objective: To confirm that this compound reacts with thiols under physiological conditions.
-
Rationale: This is the foundational experiment to validate the core chemical hypothesis. A simple, well-characterized thiol-containing molecule like glutathione (GSH) or N-acetyl-cysteine can be used as a model. The disappearance of the thiol or the inhibitor can be monitored over time.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of glutathione (GSH) in a phosphate buffer at pH 7.4.
-
Initiate the reaction by adding the test compound to the GSH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction.
-
Analyze the samples using LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH-adduct. The expected mass of the adduct will be the sum of the masses of the test compound and GSH.
-
-
Objective: To determine if the compound inhibits a model cysteine-dependent enzyme and to assess the reversibility of this inhibition.
-
Rationale: Covalent inhibitors typically exhibit time-dependent inhibition. Demonstrating that the inhibition cannot be reversed by simple dilution is a hallmark of covalent modification. A well-characterized cysteine protease like papain is an excellent model system.
-
Methodology:
-
Time-Dependent Inhibition:
-
Pre-incubate papain with various concentrations of the test compound for different durations (e.g., 0-60 minutes).
-
Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Measure the reaction rate. A decrease in activity with longer pre-incubation times indicates time-dependent inhibition.
-
-
Jump-Dilution Assay for Irreversibility:
-
Incubate a concentrated solution of papain with a high concentration of the inhibitor to achieve significant inhibition.
-
After a set time, dilute the enzyme-inhibitor mixture 100-fold into a solution containing the substrate.
-
Monitor the enzyme activity over time. If the inhibition is irreversible, the enzyme activity will not recover. A reversible inhibitor's effect would be overcome by the dilution.
-
-
Postulated Mechanism of Action II: Bioreductive Activation of the Nitrophenyl Group
The 4-nitro substituent provides a second, distinct avenue for biological activity. Nitroaromatic compounds are known prodrugs that can be activated by cellular reductases, particularly in the low-oxygen (hypoxic) environments characteristic of solid tumors and certain microbial infections.[9]
The Pathway of Bioreduction
Cellular flavoenzymes, such as NADPH:cytochrome P450 reductases, can reduce the nitro group (NO₂) in a stepwise fashion.[10]
-
One-Electron Reduction: The nitro group is reduced to a nitro anion radical (NO₂⁻). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle that generates superoxide anions (O₂⁻) and leads to oxidative stress.[2][11]
-
Two-Electron Reduction: Under hypoxic conditions, further reduction can occur, bypassing the futile cycle. The nitro group is reduced to a nitroso (NO) intermediate, and then to a highly reactive hydroxylamine (NHOH) species.[12]
-
Covalent Modification: The hydroxylamine and other reduced intermediates are electrophilic and can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and cell death.[13]
Caption: Hypothesized bioreductive pathway of the nitrophenyl group.
Experimental Validation of Bioreductive Effects
The following protocols are designed to test the hypothesis that the nitrophenyl group contributes to cytotoxicity through bioreduction and oxidative stress.
-
Objective: To determine if the compound is more cytotoxic to cells under hypoxic conditions compared to normal oxygen (normoxic) conditions.
-
Rationale: If the bioreductive mechanism is significant, the compound's potency should increase in a low-oxygen environment where the formation of toxic reduced metabolites is favored over futile redox cycling.
-
Methodology:
-
Culture a relevant cell line (e.g., a cancer cell line known to have high nitroreductase activity) in two sets of plates.
-
Incubate one set in a standard normoxic incubator (21% O₂) and the other in a hypoxic chamber (e.g., 1% O₂).
-
Treat cells in both conditions with a dose range of the test compound for 48-72 hours.
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia supports the bioreductive activation hypothesis.
-
-
Objective: To measure whether the compound induces the production of intracellular ROS.
-
Rationale: The futile cycling of the nitro anion radical under normoxic conditions is expected to generate ROS.
-
Methodology:
-
Treat cells with the test compound for a short period (e.g., 1-6 hours).
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence compared to untreated control cells indicates ROS production.
-
Integrated Approach: Target Identification and Validation
A crucial step in characterizing a covalent inhibitor is identifying its specific cellular targets. Modern chemoproteomic techniques are essential for this purpose.
Caption: Chemoproteomic workflow for covalent target identification.
Protocol 4.1: Chemoproteomic Target Identification
-
Objective: To identify the portfolio of proteins that are covalently modified by the compound in a cellular context.
-
Rationale: This unbiased, proteome-wide approach provides a direct readout of the compound's targets, which is essential for understanding its biological effects and potential off-target liabilities.[14][15][16]
-
Methodology:
-
Probe Synthesis: Synthesize an analog of the test compound that includes a bioorthogonal handle, such as a terminal alkyne.
-
Cellular Labeling: Treat live cells with the alkyne-tagged probe.
-
Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide) to the probe-modified proteins.[14]
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
Proteomics: Digest the enriched proteins (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., DMSO-treated) are considered potential targets.
-
Conclusion and Future Directions
The dual-moiety structure of this compound provides a strong rationale for a multi-pronged mechanism of action. The maleimide core is a potent electrophile poised for covalent modification of cysteine-containing proteins, while the nitrophenyl group offers the potential for bioreductive activation and induction of oxidative stress, a mechanism that could confer selectivity for hypoxic environments.
The experimental framework provided in this guide offers a clear, logical, and technically robust pathway for elucidating this compound's precise biological activity. By systematically confirming its thiol reactivity, assessing its inhibitory kinetics, evaluating its hypoxia-selective effects, and identifying its specific cellular targets, researchers can build a comprehensive understanding of its therapeutic potential and advance its development from a chemical entity to a validated pharmacological tool.
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An In-Depth Technical Guide to 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione and its analogs, a class of compounds with significant potential in drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the synthesis, biological evaluation, and structure-activity relationships of these promising molecules.
Introduction: The Therapeutic Promise of the Pyrrole-2,5-dione Scaffold
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a privileged five-membered heterocyclic ring that serves as a cornerstone for a multitude of natural and synthetic compounds with a broad spectrum of pharmacological applications.[1] Its inherent chemical reactivity and structural features have established it as a versatile building block in medicinal chemistry, leading to the development of derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core focus of this guide is the systematic exploration of N-aryl substituted maleimides, specifically the this compound scaffold and its derivatives.
The strategic incorporation of a substituted phenyl ring onto the nitrogen atom of the maleimide core introduces a level of molecular complexity that allows for the fine-tuning of biological activity. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring, along with their specific substitution pattern, is anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide will delve into the synthetic pathways to access these molecules, explore their potential biological mechanisms of action, and discuss the critical structure-activity relationships that govern their therapeutic efficacy.
Chemical Synthesis and Characterization
The synthesis of this compound and its analogs generally follows a well-established two-step procedure, commencing with the acylation of a substituted aniline with maleic anhydride to form an intermediate maleanilic acid, which is subsequently cyclized to the desired N-substituted maleimide.[3][4]
Synthesis of the Precursor: 2-methoxy-4-nitroaniline
A critical starting material for the synthesis of the title compound is 2-methoxy-4-nitroaniline. The preparation of this precursor is typically achieved through a three-step reaction sequence involving the acylation, nitration, and subsequent hydrolysis of 2-aminoanisole.[5]
General Synthesis of N-(substituted phenyl)maleimides
The following protocol outlines a general and robust method for the synthesis of N-phenylmaleimide derivatives.[3][6]
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)maleanilic acid
-
In a suitable reaction vessel, dissolve maleic anhydride (1.0 equivalent) in an appropriate solvent such as diethyl ether or a mixture of toluene and dimethylbenzene.[6][7]
-
To this solution, add 2-methoxy-4-nitroaniline (1.0 equivalent) portion-wise while maintaining the temperature below 30°C with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for a period of 0.5 to 3 hours to facilitate the acylation reaction.[6][7]
-
The formation of the N-(2-methoxy-4-nitrophenyl)maleanilic acid intermediate can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the product can be isolated by pouring the reaction mixture into crushed ice, followed by filtration and washing with water.[8]
Step 2: Cyclodehydration to this compound
-
The crude N-(2-methoxy-4-nitrophenyl)maleanilic acid is then subjected to cyclodehydration. This can be achieved by heating the intermediate in the presence of a dehydrating agent such as concentrated sulfuric acid and phosphorus pentoxide, or by refluxing in an aromatic hydrocarbon solvent with a catalyst like p-toluenesulfonic acid.[6][8]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the N-phenylmaleimide product is isolated. Purification can be achieved through recrystallization from a suitable solvent like methanol or ethanol.
This synthetic approach is highly versatile and can be adapted for the preparation of a wide array of analogs by utilizing different substituted anilines.
Experimental Workflow: Synthesis of N-Substituted Maleimides
Caption: General two-step synthesis of N-substituted maleimides.
Biological Activities and Therapeutic Potential
Derivatives of 1H-pyrrole-2,5-dione are renowned for their diverse pharmacological activities, with anti-inflammatory and anticancer properties being particularly prominent.[1][2]
Anti-inflammatory Activity
N-substituted maleimides and their structural relatives, phthalimides, have demonstrated significant anti-inflammatory potential.[9][10] The mechanism of action is often attributed to the modulation of key inflammatory pathways.
-
Inhibition of Pro-inflammatory Cytokines: Several studies have shown that pyrrole-2,5-dione derivatives can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated immune cells.[2]
-
Cyclooxygenase (COX) Enzyme Inhibition: Some N-substituted maleimides have been investigated as inhibitors of COX enzymes, which are critical mediators of inflammation.[11]
-
Myeloperoxidase (MPO) Activation: Interestingly, some N-phenylmaleimide derivatives have been found to increase the activity of myeloperoxidase (MPO), a pro-inflammatory enzyme.[12] This suggests a complex and potentially dual role of these compounds in the inflammatory process, warranting further investigation.
Anticancer and Cytotoxic Activity
The anticancer potential of pyrrole-2,5-dione derivatives is a burgeoning area of research.[1] These compounds have been shown to exert cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include:
-
Induction of Apoptosis: Many pyrrole-2,5-dione derivatives induce programmed cell death (apoptosis) in cancer cells.[1]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1]
The presence of the nitro group in the this compound scaffold is particularly noteworthy, as nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.
Proposed Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation of novel compounds.
Structure-Activity Relationships (SAR)
The biological activity of N-phenylmaleimide derivatives is intricately linked to their structural features. Key aspects influencing their potency and selectivity include:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a crucial role. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can significantly alter the electronic properties of the molecule, affecting its interaction with biological targets.
-
Torsion Angle: The dihedral angle between the phenyl ring and the maleimide ring has been shown to be a critical determinant of reactivity and biological activity.[13] A larger torsion angle, approaching perpendicularity, is often associated with increased activity.
For the this compound scaffold, a systematic investigation of analogs is essential to elucidate the SAR. This would involve:
-
Varying the position of the methoxy and nitro groups: Exploring ortho, meta, and para substitutions to understand the impact of positional isomerism.
-
Introducing different substituents: Replacing the methoxy and nitro groups with other functionalities (e.g., halogens, alkyl groups) to probe the effects of steric and electronic variations.
-
Modifying the pyrrole-2,5-dione ring: Introducing substituents on the maleimide ring itself to further modulate activity.
Table 1: Key Structural Features and Their Potential Impact on Biological Activity
| Structural Feature | Potential Impact on Biological Activity | Rationale |
| Nitro Group | May enhance cytotoxic and antimicrobial activity. | Electron-withdrawing nature can influence reactivity and interactions with biological macromolecules. |
| Methoxy Group | Can modulate solubility and metabolic stability. | Electron-donating properties can affect the electronic distribution of the molecule. |
| Substitution Pattern | Influences the overall shape and electronic properties of the molecule, affecting target binding. | The relative positions of substituents determine steric hindrance and electronic effects. |
| Pyrrole-2,5-dione Ring | The core pharmacophore responsible for a range of biological activities. | The electrophilic double bond can react with nucleophilic residues in biological targets. |
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the broad biological activities associated with the N-substituted maleimide class, makes them attractive candidates for further investigation.
Future research should focus on the synthesis of a diverse library of analogs to establish a comprehensive structure-activity relationship. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
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- Facile synthesis and copolymerization of methyl methacrylate with N-(4-chloro-2-nitro-phenyl)maleimide and characterization of the polymers.
- Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles.
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An In-depth Technical Guide to the Discovery and History of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
This guide provides a comprehensive technical overview of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a molecule situated at the intersection of established synthetic methodologies and the ongoing quest for novel therapeutic agents. While a singular, celebrated discovery of this specific molecule is not prominent in the scientific literature, its existence and potential significance can be understood through the rich history of N-substituted maleimides and the strategic importance of its constituent functional groups in medicinal chemistry. This document will therefore construct a logical history, detail the well-established synthetic pathways applicable to its creation, and explore the scientific rationale that makes it a compound of interest for researchers in drug development.
Introduction: The Scientific Rationale
The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide scaffold, is a cornerstone in the field of medicinal chemistry and bioconjugation.[1] Its unique chemical reactivity, particularly the susceptibility of its carbon-carbon double bond to Michael addition reactions with nucleophiles like thiols, has made it an invaluable tool for covalently modifying proteins and other biomolecules.[2] This reactivity is harnessed in the development of antibody-drug conjugates (ADCs), where the maleimide group serves as a linker to attach potent cytotoxic agents to monoclonal antibodies, targeting them specifically to cancer cells.[1]
Beyond its role as a linker, the maleimide scaffold itself is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of maleimide have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
The phenyl substituent, in this case, a 2-methoxy-4-nitrophenyl group, is not a passive component. The electronic properties and substitution pattern of the aromatic ring can significantly modulate the biological activity of the entire molecule. The methoxy group (-OCH₃) and the nitro group (-NO₂) are electronically distinct and are often incorporated into drug candidates to influence properties such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The specific placement of these groups on the phenyl ring creates a unique electronic and steric profile that can be rationally designed to interact with specific biological targets.
Therefore, the scientific interest in this compound stems from the convergence of the proven utility of the maleimide core with the nuanced modulatory effects of the substituted phenyl ring.
A Deduced History: Building on a Foundation of N-Aryl Maleimide Synthesis
The first key development was the understanding of the reaction between a primary amine and maleic anhydride to form an intermediate maleamic acid. Subsequently, methods for the cyclodehydration of this intermediate to the corresponding maleimide were refined. This two-step synthesis remains the most common and efficient route to N-substituted maleimides.[7]
The timeline for the likely first synthesis of the title compound would therefore be dependent on the availability of its specific precursor, 2-methoxy-4-nitroaniline. The synthesis of this aniline derivative is also a well-documented process, often taught in advanced organic chemistry courses.[8][9] Given that the synthetic methodologies for both the aniline precursor and the subsequent formation of the N-aryl maleimide were well-established by the mid-20th century, it is highly probable that this compound was first synthesized as part of a broader exploration of N-substituted maleimides, likely for screening in biological assays or for use as a chemical probe.
Synthetic Trajectory: A Self-Validating Protocol
The synthesis of this compound is a prime example of a self-validating system, where each step is a well-understood, high-yielding transformation. The overall synthetic pathway can be logically divided into two main stages: the preparation of the key aniline intermediate and its subsequent conversion to the target maleimide.
Stage 1: Synthesis of 2-methoxy-4-nitroaniline
The precursor amine, 2-methoxy-4-nitroaniline, is not typically available as a commodity chemical and must be synthesized. The most common and logical starting material is the readily available p-anisidine (4-methoxyaniline). A direct nitration of p-anisidine is problematic due to the strong activating nature of both the amino and methoxy groups, which would lead to a mixture of products and potential oxidation.[8] To circumvent this, a protection-nitration-deprotection strategy is employed.
The workflow for this stage is as follows:
Part A: Acetylation of p-Anisidine
-
In a flask equipped with a magnetic stirrer, dissolve p-anisidine in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Part B: Nitration of N-(4-methoxyphenyl)acetamide
-
To a flask containing the dried N-(4-methoxyphenyl)acetamide, add concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-methoxy-2-nitrophenyl)acetamide.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Part C: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the 2-methoxy-4-nitroaniline.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aniline.
Stage 2: Synthesis of this compound
With the key aniline precursor in hand, the final two steps to the target maleimide are straightforward and follow the classical methodology for N-aryl maleimide synthesis.
The workflow for this stage is as follows:
Part A: Formation of N-(2-methoxy-4-nitrophenyl)maleamic acid
-
Dissolve 2-methoxy-4-nitroaniline in a suitable aprotic solvent, such as diethyl ether or dichloromethane, in a flask with a magnetic stirrer.[6]
-
In a separate container, dissolve an equimolar amount of maleic anhydride in the same solvent.
-
Slowly add the maleic anhydride solution to the aniline solution at room temperature with vigorous stirring. The maleamic acid will often precipitate out of the solution as a solid.[6]
-
Stir the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitated N-(2-methoxy-4-nitrophenyl)maleamic acid by vacuum filtration and wash with a small amount of cold solvent. The product can be used in the next step without further purification.
Part B: Cyclodehydration to the Maleimide
-
Suspend the dried maleamic acid in acetic anhydride.
-
Add a catalytic amount of sodium acetate.[6]
-
Heat the mixture with stirring to approximately 80-100 °C for 1-2 hours. The suspension should become a clear solution as the reaction progresses.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude maleimide.
-
Stir the mixture until the excess acetic anhydride has hydrolyzed.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove any non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Characterization and Physicochemical Properties
The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrole-2,5-dione ring (a singlet), the aromatic protons on the phenyl ring (with characteristic splitting patterns due to the substitution), and the methoxy group protons (a singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the maleimide, the olefinic carbons of the maleimide, the carbons of the aromatic ring (with shifts influenced by the methoxy and nitro substituents), and the methoxy carbon. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the imide group, the C=C stretching of the alkene in the maleimide ring, the N-O stretching of the nitro group, and the C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₈N₂O₅). |
| Melting Point | A sharp and defined melting point, indicative of a pure crystalline solid. |
Potential Applications and Future Directions
The title compound, as a member of the N-substituted maleimide family, holds potential in several areas of drug discovery and chemical biology.
-
Anticancer Drug Development: The maleimide scaffold is present in a number of compounds with demonstrated cytotoxic activity against various cancer cell lines. Further derivatization of the title compound could lead to the discovery of novel anticancer agents.
-
Anti-inflammatory Agents: Certain maleimide derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key enzymes in inflammatory pathways.[4]
-
Antimicrobial Research: The antimicrobial properties of N-substituted maleimides have also been explored, and the title compound could serve as a starting point for the development of new antibacterial or antifungal drugs.[10]
-
Bioconjugation and Chemical Probes: While the reactivity of the maleimide double bond is well-known, the substituted phenyl ring could be further functionalized to create more complex bioconjugation reagents or chemical probes for studying biological systems.
Future research on this compound would likely involve its synthesis and subsequent screening in a variety of biological assays to determine its pharmacological profile. Structure-activity relationship (SAR) studies, where the substitution pattern on the phenyl ring is systematically varied, would be a logical next step to optimize any observed biological activity.
Conclusion
The history of this compound is not one of a singular breakthrough, but rather a testament to the power of established and reliable synthetic methodologies in organic chemistry. Its synthesis is a logical and predictable process, built upon the foundational reactions of amine protection, aromatic nitration, and maleimide formation. The true potential of this molecule lies in its future applications. As a member of the pharmacologically significant maleimide family, it represents a promising starting point for the development of novel therapeutic agents and chemical tools. This guide has provided a comprehensive framework for understanding its synthesis and the scientific rationale that continues to drive research into this important class of compounds.
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ResearchGate. (2023). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Retrieved from [Link]
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ResearchGate. (2013). Facile synthesis and copolymerization of methyl methacrylate with N-(4-chloro-2-nitro-phenyl)maleimide and characterization of the polymers. Retrieved from [Link]
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Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]
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ResearchGate. (1998). Solid-state reaction between maleic anhydride and p-nitroaniline. Retrieved from [Link]
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International Journal of Science and Research Methodology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Retrieved from [Link]
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International Journal of Engineering Research & Technology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Maleic Anhydride. Retrieved from [Link]
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ACS Publications. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Retrieved from [Link]
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PubMed. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]
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Spectroscopic Scrutiny of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione: A Technical Guide
Introduction
Welcome to an in-depth exploration of the spectroscopic characteristics of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide presents a robust, predicted spectroscopic profile. These predictions are meticulously derived from the analysis of structurally related compounds and foundational spectroscopic principles, offering a reliable framework for the identification and characterization of this molecule.
The structural complexity of this compound, which incorporates a substituted aromatic ring and a reactive maleimide moiety, makes a thorough spectroscopic analysis essential for confirming its identity, purity, and for understanding its chemical behavior. This guide will not only present the predicted data but also delve into the rationale behind these predictions, providing a deeper understanding of the structure-spectrum correlations.
Molecular Structure and Key Features
To comprehend the spectroscopic data, it is crucial to first visualize the molecular architecture of this compound.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is detailed below.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8 - 8.0 | d | 1H | Ar-H (H-5) | The nitro group is strongly electron-withdrawing, deshielding the adjacent proton. |
| ~7.6 - 7.7 | dd | 1H | Ar-H (H-6) | Influenced by both the ortho-nitro and meta-methoxy groups. |
| ~7.2 - 7.3 | d | 1H | Ar-H (H-3) | Influenced by the ortho-methoxy and meta-nitro groups. |
| ~6.9 - 7.1 | s | 2H | CH=CH (maleimide) | The two protons of the maleimide ring are chemically equivalent and appear as a singlet. |
| ~3.9 - 4.1 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum is as follows:
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~168 - 172 | C=O (maleimide) | Typical chemical shift for a carbonyl carbon in an imide. |
| ~155 - 158 | C-OCH₃ (Ar) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~145 - 148 | C-NO₂ (Ar) | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~134 - 136 | CH=CH (maleimide) | Olefinic carbons of the maleimide ring. |
| ~125 - 135 | C-N (Ar) | Aromatic carbon attached to the maleimide nitrogen. |
| ~120 - 125 | CH (Ar) | Aromatic CH carbons. |
| ~110 - 115 | CH (Ar) | Aromatic CH carbons. |
| ~105 - 110 | CH (Ar) | Aromatic CH carbons. |
| ~56 - 58 | -OCH₃ | Carbon of the methoxy group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to ¹H NMR, with referencing to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic and Olefinic C-H stretch |
| ~1780 - 1700 | Strong | Asymmetric and Symmetric C=O stretch (imide) |
| ~1600 - 1580 | Medium | Aromatic C=C stretch |
| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |
| ~1250 - 1200 | Strong | Aryl-O-CH₃ stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 248.04
-
Major Fragmentation Pathways:
-
Loss of NO₂ (m/z = 202)
-
Loss of CO (m/z = 220)
-
Cleavage of the maleimide ring
-
Loss of the methoxy group (m/z = 217)
-
An In-depth Technical Guide to the Mass Spectrometry of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization and quantification of this and structurally related molecules.
Introduction: The Significance of Mass Spectrometry for N-Aryl Maleimides
This compound belongs to the N-aryl maleimide class of compounds. The pyrrole-2,5-dione substructure is a known pharmacophore present in a variety of biologically active molecules.[1] The substituents on the phenyl ring, a methoxy and a nitro group, significantly influence the molecule's chemical properties and reactivity. Mass spectrometry is an indispensable tool for the unambiguous identification, structural elucidation, and purity assessment of such compounds. It provides precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns.
Experimental Design: A Rationale-Driven Approach
The successful mass spectrometric analysis of this compound hinges on a carefully designed experimental protocol. The choices of sample preparation, ionization technique, and mass analyzer are critical for obtaining high-quality, interpretable data.
Sample Preparation: Ensuring Analyte Integrity
A pristine sample is the cornerstone of reliable mass spectrometric analysis. The following protocol is recommended:
Protocol: Sample Preparation
-
Solvent Selection: Dissolve the compound in a high-purity solvent such as acetonitrile or methanol. These solvents are compatible with common ionization techniques and are sufficiently volatile.
-
Concentration Optimization: Prepare a stock solution of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. This concentration range is typically suitable for modern mass spectrometers, preventing detector saturation and ion suppression effects.
-
Filtration: Prior to injection, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
Causality: The choice of volatile organic solvents facilitates efficient desolvation in the ionization source. Concentration optimization is crucial to achieve a stable ion signal and avoid non-linear detector responses. Filtration is a prophylactic measure to protect the instrument and ensure uninterrupted operation.
Ionization Method: Electrospray Ionization (ESI)
For a molecule with the polarity of this compound, Electrospray Ionization (ESI) is the preferred method.
Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The presence of heteroatoms (oxygen and nitrogen) in the molecule makes it amenable to protonation, leading to the formation of [M+H]⁺ ions in positive ion mode.
Mass Spectrometry Parameters: Optimizing for Sensitivity and Resolution
High-resolution mass spectrometry (HRMS) is recommended for the accurate mass measurement of the molecular ion and its fragments.
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.5 – 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Cone Voltage | 20 – 40 V | A moderate cone voltage can induce in-source fragmentation for initial structural confirmation. |
| Desolvation Gas Flow | 600 – 800 L/hr | Ensures efficient solvent evaporation. |
| Desolvation Temperature | 350 – 450 °C | Facilitates the transition of ions from the liquid to the gas phase. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high mass accuracy (<5 ppm) for confident elemental composition determination. |
| Collision Energy (for MS/MS) | 10 – 40 eV (ramped) | A range of collision energies allows for the observation of a comprehensive set of fragment ions. |
Deciphering the Fragmentation Pattern: A Mechanistic Approach
The fragmentation of this compound in the gas phase provides a roadmap to its structure. The following is a predictive analysis based on established fragmentation rules for aromatic, nitro, and methoxy-containing compounds.[2][3]
The molecular formula of the compound is C₁₁H₈N₂O₅, with a monoisotopic mass of 248.0433 g/mol . The expected protonated molecule [M+H]⁺ will have an m/z of 249.0511.
Key Fragmentation Pathways
The fragmentation is expected to be initiated at the most labile bonds and charge-retention sites.
-
Loss of NO₂: A common fragmentation for aromatic nitro compounds is the loss of the nitro group (46 Da).
-
Loss of CH₃: The methoxy group can lose a methyl radical (15 Da).
-
Cleavage of the Pyrrole-2,5-dione Ring: The dione ring can undergo characteristic cleavages, including the loss of CO (28 Da) or the entire maleimide moiety.
-
Cleavage of the N-Aryl Bond: The bond between the phenyl ring and the nitrogen of the pyrrole ring can cleave, leading to fragments corresponding to each ring system.
Visualizing Fragmentation
Caption: Predicted fragmentation pathway of this compound.
Tabulated Fragmentation Data
Table 2: Predicted Fragment Ions for this compound
| m/z (Predicted) | Proposed Formula | Proposed Fragment |
| 249.0511 | [C₁₁H₉N₂O₅]⁺ | [M+H]⁺ |
| 203.0555 | [C₁₁H₉NO₃]⁺ | [M+H - NO₂]⁺ |
| 234.0276 | [C₁₀H₆N₂O₅]⁺ | [M+H - CH₃]⁺ |
| 221.0561 | [C₁₀H₉N₂O₄]⁺ | [M+H - CO]⁺ |
| 152.0348 | [C₇H₆NO₃]⁺ | 2-methoxy-4-nitrophenylium ion |
| 98.0242 | [C₄H₄NO₂]⁺ | Protonated pyrrole-2,5-dione |
Comprehensive Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation.
Caption: Overall experimental workflow for the mass spectrometric analysis.
Conclusion: A Framework for Confident Analysis
This guide provides a robust framework for the mass spectrometric analysis of this compound. By following the outlined protocols and understanding the predicted fragmentation behavior, researchers can confidently identify and characterize this molecule. The principles discussed herein are also applicable to the analysis of other N-aryl maleimides and related compounds, serving as a valuable resource for the scientific community.
References
-
Sirajuddin, M., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2282. Available at: [Link]
-
Patel, K. F., et al. (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine. Molbank, 2023(4), M1744. Available at: [Link]
-
ChemSrc. (n.d.). 1-(2-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]
-
Verma, R., & Singh, V. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical and Pharmaceutical Sciences, 8(2), 294-296. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Sparkman, O. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Báez-García, J. E., et al. (2010). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Revista de la Sociedad Química de México, 54(2), 88-91. Available at: [Link]
-
ResearchGate. (2023). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5- dimethoxy-4-nitrophenyl)pyrrolidine. Retrieved from [Link]
-
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of N-Substituted Maleimides
N-substituted maleimides are a class of compounds of significant interest in medicinal chemistry and materials science. Their rigid pyrrole-2,5-dione core and the potential for diverse substitution on the nitrogen atom make them valuable scaffolds for developing therapeutic agents and functional materials.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physical, chemical, and biological properties. Understanding this architecture is paramount for rational drug design and the engineering of novel materials. This guide provides a detailed technical analysis of the crystal structure of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a molecule poised at the intersection of several key functional groups that influence its solid-state behavior.
While a definitive crystal structure for this compound is not publicly available, this guide will leverage high-quality crystallographic data from the closely related analogue, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione , as a foundational model. We will then provide an expert analysis, supported by published data on similar nitrated compounds, to predict and understand the structural impact of the 4-nitro substituent.
Synthesis and Crystallization: A Pathway to Structural Elucidation
The synthesis of N-substituted maleimides is typically achieved through a two-step, one-pot reaction involving the corresponding aniline and maleic anhydride.[2] This method is characterized by its efficiency and the formation of a maleamic acid intermediate, which subsequently undergoes cyclodehydration.
Experimental Protocol: Synthesis of this compound
A robust and reproducible protocol for the synthesis of the title compound is outlined below. This procedure is adapted from established methods for analogous N-substituted maleimides.
Step 1: Formation of the Maleamic Acid Intermediate
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-4-nitroaniline in a suitable solvent such as diethyl ether or glacial acetic acid.
-
To this solution, add 1.0 equivalent of maleic anhydride portion-wise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of the N-(2-methoxy-4-nitrophenyl)maleamic acid intermediate will be observed as a precipitate.
Step 2: Cyclodehydration to the Maleimide
-
The precipitated maleamic acid can be isolated by filtration, or the reaction can proceed in a single pot.
-
For cyclodehydration, a dehydrating agent such as acetic anhydride with a catalytic amount of sodium acetate is added to the reaction mixture.
-
The mixture is then heated to reflux for 2-3 hours.
-
Upon cooling, the this compound product will crystallize from the solution.
-
The crystals are collected by filtration, washed with cold water or ethanol, and dried under vacuum.
Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system, such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane.
Sources
molecular weight of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Prepared by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a specialized N-substituted maleimide. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and chemical formula. It outlines a robust, field-proven two-step synthetic protocol, complete with mechanistic explanations for each procedural choice. Furthermore, the guide delves into the essential analytical techniques required for structural verification and purity assessment, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, predicting the expected spectral data. Finally, it explores the compound's potential applications within drug discovery and materials science, grounded in the known bioactivity of the pyrrole-2,5-dione scaffold. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic or screening purposes.
Introduction: The Significance of N-Substituted Maleimides
The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide group, is a cornerstone scaffold in medicinal chemistry and bioconjugation. Its inherent reactivity and rigid structure make it a privileged pharmacophore. N-substituted maleimides, in particular, have garnered significant attention for their diverse biological activities, which include anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2] The substituent at the N(1) position plays a critical role in modulating the compound's steric, electronic, and pharmacokinetic properties, thereby fine-tuning its biological target specificity and potency.
The subject of this guide, this compound, incorporates a substituted aromatic ring that presents unique electronic features. The presence of an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the phenyl ring creates a distinct electronic profile that can influence its reactivity and intermolecular interactions, making it a compound of interest for further investigation in drug design and as a synthetic intermediate.
Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. These data are critical for stoichiometric calculations, analytical interpretation, and predicting physical behavior.
Molecular Identity and Weight
The exact molecular weight is derived from the compound's specific atomic composition, as detailed in its molecular formula.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₈N₂O₅ | [] |
| Molecular Weight | 248.19 g/mol | [] |
| Canonical SMILES | COC1=C(C=CC(=C1)[O-])N2C(=O)C=CC2=O | [] |
Structural Representation
The spatial arrangement of atoms dictates the molecule's chemical properties and potential for biological interactions.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The synthesis of N-substituted maleimides is reliably achieved through a two-step process involving the reaction of a primary amine with maleic anhydride.[4] This method is valued for its high yields and operational simplicity.
Synthetic Workflow Overview
The process begins with the formation of a maleamic acid intermediate, which is subsequently cyclized via dehydration to yield the final maleimide product.
Sources
physical properties of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Physical Properties of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS: 184171-53-7). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the compound's structural and physicochemical characteristics. While experimental data for this specific molecule is limited in public literature, this guide establishes a robust framework for its empirical characterization. It details authoritative, step-by-step protocols for determining key parameters such as melting point, solubility, and spectroscopic identity. The causality behind experimental choices is explained, ensuring that the described methodologies are self-validating and grounded in established scientific principles. This whitepaper serves as both a repository of known computational data and a practical manual for generating the critical experimental data required for advancing research and development activities.
Introduction
The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide group, is a cornerstone in medicinal chemistry and bioconjugation. Its derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1][2] The title compound, this compound, combines this reactive pharmacophore with a substituted nitrophenyl ring, making it a molecule of significant interest for potential therapeutic applications and as a synthetic intermediate.
A thorough understanding of a compound's physical properties is a non-negotiable prerequisite for successful drug discovery and development. These properties—including molecular weight, melting point, solubility, and spectral characteristics—govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and stability. This guide provides the foundational knowledge and actionable protocols to fully characterize this compound.
Chemical Identity and Structure
Correctly identifying a compound is the first step in any scientific investigation. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-methoxy-4-nitrophenyl)pyrrole-2,5-dione | BOC Sciences[] |
| CAS Number | 184171-53-7 | BOC Sciences, Echemi[][4] |
| Molecular Formula | C₁₁H₈N₂O₅ | BOC Sciences, Echemi[][4] |
| Molecular Weight | 248.19 g/mol | BOC Sciences, Echemi[][4] |
| InChI Key | FNPMAUNQISKLRJ-UHFFFAOYSA-N | BOC Sciences, Echemi[][4] |
| SMILES | COC1=C(C=CC(=C1)[O-])N2C(=O)C=CC2=O | BOC Sciences[] |
| Synonyms | AKOS MSC-0082, ASISCHEM N35532 | BOC Sciences[] |
Computed Physicochemical Properties
In silico models provide valuable, time-saving estimations of a molecule's physical properties, guiding initial experimental design. The following table summarizes the computationally predicted properties for this compound. It is critical to note that these values are theoretical and must be confirmed through empirical testing as described in Section 4.0.
| Property | Predicted Value | Unit | Source |
| Density | 1.494 | g/cm³ | Echemi[4] |
| Boiling Point | 455.6 | °C | Echemi[4] |
| Flash Point | 229.3 | °C | Echemi[4] |
| Polar Surface Area (PSA) | 92.43 | Ų | Echemi[4] |
| Octanol/Water Partition Coeff. (XLogP3) | 1.621 | - | Echemi[4] |
Recommended Experimental Protocols for Characterization
The following sections detail the standard, field-proven methodologies for determining the essential physical properties of a novel organic compound like this compound.
Melting Point Determination
Rationale & Expertise: The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. The choice of a slow heating ramp rate (~1-2 °C/minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Initiate a rapid heating phase to bring the temperature to ~15-20 °C below the anticipated melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accuracy.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: Report the melting point as the range T₁ – T₂. For a pure compound, this range should ideally be less than 2 °C.
Solubility Profiling
Rationale & Expertise: Solubility is a critical parameter in drug development, directly impacting formulation, administration routes, and bioavailability. Evaluating solubility in a range of solvents with varying polarities (e.g., aqueous buffers, organic solvents) provides a comprehensive profile. Kinetic solubility is often assessed first as a high-throughput screen, followed by thermodynamic solubility for more definitive, equilibrium-based measurements.
Experimental Protocol (Thermodynamic Solubility):
-
Solvent Selection: Choose a set of pharmaceutically relevant solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol, Methanol, Acetonitrile).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The solid should be visibly present even after equilibration.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used to ensure constant mixing.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and dilution factor.
Spectroscopic Analysis
Rationale & Expertise: Spectroscopic techniques provide unambiguous confirmation of a molecule's chemical structure. Each method probes different aspects of the molecular architecture, and together, they form a self-validating system for structural elucidation.
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework.
-
FTIR: Identifies the presence of specific functional groups.
-
Mass Spectrometry: Confirms the molecular weight and can reveal structural information through fragmentation patterns.
General Spectroscopic Characterization Workflow:
-
Sample Preparation: Dissolve a small amount of the compound (5-10 mg for NMR, <1 mg for others) in an appropriate solvent. For NMR, a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is required.
-
Data Acquisition: Acquire spectra on calibrated instruments.
-
Data Analysis: Process the raw data (e.g., Fourier transform, baseline correction).
-
Structural Confirmation: Correlate the observed signals (chemical shifts, coupling constants, absorption bands, m/z values) with the known structure of this compound.
Expected Spectroscopic Signatures:
-
¹H NMR: Based on the structure, one would anticipate signals corresponding to:
-
The two protons on the pyrrole-2,5-dione ring (likely a singlet).
-
Three distinct protons on the substituted phenyl ring (likely appearing as doublets and a doublet of doublets).
-
The three protons of the methoxy group (a sharp singlet).
-
-
¹³C NMR: Signals for all 11 unique carbon atoms are expected, including the two carbonyl carbons of the dione, the carbons of the aromatic ring, the methoxy carbon, and the two carbons of the C=C bond in the pyrrole ring.
-
FTIR: Characteristic absorption bands should be observed for:
-
C=O stretching (imide carbonyls): ~1700-1770 cm⁻¹
-
N-O stretching (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1330-1370 cm⁻¹ (symmetric)
-
C-O-C stretching (ether): ~1200-1275 cm⁻¹
-
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ that corresponds precisely to the calculated exact mass of the compound (C₁₁H₈N₂O₅).
Safety and Handling
While specific toxicology data for this compound is not available, its structure suggests that standard laboratory precautions for handling potentially hazardous chemicals should be followed. Related nitrophenyl and maleimide compounds are known to be irritants. For instance, 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is classified as harmful if swallowed and causes skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This guide establishes the critical importance of determining the . While high-quality computational data provides a strong starting point, the detailed experimental protocols outlined herein provide the necessary framework for researchers to generate the robust, empirical data required for any meaningful application. The systematic application of these methodologies for determining melting point, solubility, and spectroscopic identity will ensure a comprehensive and validated understanding of this promising compound, enabling its confident use in further research and development.
References
-
Al-Rawi, J. M. A., et al. (2023). Synthesis and Characterization of Novel Adducts from 1,4-Dimethoxy-2,5-dinitrobenzene. MDPI. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PubChem Compound Database. Available at: [Link]
-
Wichur, T., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
LookChem. (n.d.). 1H-Pyrrole, 1-methyl-2,5-bis(4-nitrophenyl)- (CAS 137596-50-0). Available at: [Link]
-
Kumar, A., & Sharma, G. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,5-dione. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. PubChem Compound Database. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Introduction and Strategic Overview
The 1H-pyrrole-2,5-dione, commonly known as the maleimide moiety, represents a cornerstone scaffold in medicinal chemistry and materials science. Its rigid, planar structure and susceptibility to Michael addition reactions make it an invaluable component in the design of novel therapeutics and functional polymers.[1] N-substituted maleimides, in particular, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4]
This application note provides an in-depth, field-proven guide to the synthesis of a specific, functionally rich derivative: 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione . The strategic placement of the methoxy (-OCH₃) and nitro (-NO₂) groups on the N-phenyl ring imparts unique electronic properties and offers a versatile chemical handle for further elaboration. The electron-withdrawing nitro group can be readily reduced to an amine, opening pathways for secondary derivatization, while the methoxy group modulates the molecule's steric and electronic profile.
The synthetic strategy detailed herein is a robust, two-step process involving the formation of a maleamic acid intermediate followed by a cyclodehydration to yield the target maleimide. This protocol is designed for reproducibility and scalability, providing researchers with a reliable method to access this valuable chemical entity.
The Synthetic Pathway: Mechanism and Rationale
The synthesis of N-arylmaleimides from a primary aniline and maleic anhydride is a classic and highly efficient transformation. The reaction proceeds through two distinct, mechanistically important steps.
Step 1: Nucleophilic Acyl Substitution (Maleamic Acid Formation) The reaction is initiated by the nucleophilic attack of the primary amine of 2-methoxy-4-nitroaniline on one of the electrophilic carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring to form the stable N-(2-methoxy-4-nitrophenyl)maleamic acid intermediate. This step is typically exothermic and proceeds rapidly at or below room temperature in a suitable aprotic solvent.
Step 2: Intramolecular Cyclodehydration (Imide Formation) The second step involves the cyclization of the maleamic acid intermediate to form the thermodynamically stable five-membered imide ring. This is an intramolecular nucleophilic acyl substitution where the carboxylic acid is activated, and the amide nitrogen acts as the nucleophile, eliminating a molecule of water. This transformation requires energy input (heat) and is often facilitated by a dehydrating agent, such as acetic anhydride, with a basic catalyst like sodium acetate to promote the reaction.[5]
Below is a diagram illustrating the overall synthetic workflow.
Caption: High-level workflow for the two-step synthesis.
The detailed reaction mechanism is depicted below, showcasing the key electronic movements.
Caption: Generalized reaction mechanism. (Note: Image placeholders are used as DOT language cannot render chemical structures).
Detailed Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxy-4-nitroaniline | >98% | Commercial | Starting material. Can be synthesized from p-anisidine if needed.[6] |
| Maleic Anhydride | >99% | Commercial | Corrosive solid. Handle with care.[7] |
| Glacial Acetic Acid | ACS Grade | Commercial | Solvent for the first step. |
| Acetic Anhydride | ACS Grade | Commercial | Dehydrating agent. Corrosive. |
| Anhydrous Sodium Acetate | ACS Grade | Commercial | Catalyst for cyclization. |
| Ethyl Acetate | HPLC Grade | Commercial | For TLC and recrystallization. |
| Hexane | HPLC Grade | Commercial | For TLC and recrystallization. |
| Deionized Water | - | In-house | For workup. |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, Büchner funnel, vacuum flask, standard glassware, TLC plates (silica gel 60 F₂₅₄), UV lamp.
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Maleic anhydride and acetic anhydride are corrosive and potent lachrymators. Nitroaromatic compounds are toxic and should be handled with care.
3.2. Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)maleamic acid
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-nitroaniline (5.04 g, 30.0 mmol).
-
Add 60 mL of glacial acetic acid to the flask and stir until the aniline is completely dissolved.
-
In a single portion, add maleic anhydride (2.94 g, 30.0 mmol) to the solution. A slight exotherm may be observed, and the solution will turn a vibrant yellow/orange.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane), observing the consumption of the starting aniline.
-
Upon completion, slowly pour the reaction mixture into 300 mL of ice-cold deionized water with vigorous stirring.
-
A yellow precipitate of the maleamic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the product under vacuum at 50°C overnight. The intermediate is typically carried forward to the next step without further purification.
3.3. Step 2: Synthesis of this compound
-
Place the dried N-(2-methoxy-4-nitrophenyl)maleamic acid from the previous step into a 250 mL round-bottom flask.
-
Add anhydrous sodium acetate (1.23 g, 15.0 mmol) and acetic anhydride (40 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 140°C) using a heating mantle and maintain a gentle reflux for 3 hours. The solution will darken.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled mixture into 400 mL of an ice-water slurry with vigorous stirring. Caution: This will quench the excess acetic anhydride and is an exothermic process.
-
A tan or light brown solid will precipitate. Continue stirring for 30 minutes in the ice bath.
-
Collect the crude product by vacuum filtration. Wash the solid extensively with cold deionized water (4 x 50 mL) until the filtrate is neutral to pH paper.
-
Dry the crude product in a vacuum oven at 60°C.
3.4. Purification
The most effective method for purifying the final product is recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
If any insoluble material remains, perform a hot filtration.
-
To the clear filtrate, slowly add hexane until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethyl acetate/hexane, and dry under vacuum.
Product Characterization and Validation
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Parameter | Expected Result |
| Appearance | Light yellow to tan crystalline solid |
| Melting Point | A sharp, defined melting point is indicative of high purity. |
| TLC Analysis | Single spot in appropriate solvent system (e.g., 30% EtOAc/Hexane). |
| FT-IR (KBr, cm⁻¹) | ~1715 (C=O, symmetric stretch), ~1780 (C=O, asymmetric stretch), ~1520 & ~1345 (NO₂, asymmetric & symmetric stretch), ~1250 (C-O stretch). |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (m, 2H, Ar-H), ~7.4 (d, 1H, Ar-H), ~6.9 (s, 2H, -CH=CH-), ~4.0 (s, 3H, -OCH₃). |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₈N₂O₅: 248.04. Expected [M+H]⁺: 249.05. |
Applications in Research and Development
This compound is not merely a synthetic endpoint but a versatile platform for further discovery.
-
Bioconjugation: The maleimide moiety is a highly efficient Michael acceptor, reacting selectively with thiol groups of cysteine residues in peptides and proteins under physiological conditions.[5] This makes the compound a valuable reagent for creating antibody-drug conjugates (ADCs) or labeling proteins.
-
Precursor for Advanced Intermediates: The nitro group is a synthetic linchpin. Its reduction to an amine provides a nucleophilic site for amide coupling, sulfonamide formation, or diazotization, enabling the construction of complex molecular architectures and libraries for high-throughput screening.
-
Polymer Science: As a functionalized monomer, it can be incorporated into polymer backbones via radical polymerization, imparting specific thermal and electronic properties to the resulting materials.[8]
This detailed protocol provides a reliable and well-characterized pathway to a valuable chemical building block, empowering researchers to advance projects in drug discovery, chemical biology, and materials science.
References
-
Molbank, "1-(2,5-Dimethoxy-4-nitrophenyl)piperidine", [Link]
-
CIBTech Journal of Pharmaceutical Sciences, "SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES", [Link]
-
National Center for Biotechnology Information (PubChem), "1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione", [Link]
-
National Institutes of Health (PMC), "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents", [Link]
-
ResearchGate, "Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles", [Link]
-
ResearchGate, "1-(2,5-Dimethoxy-4-nitrophenyl)piperidine", [Link]
-
Der Pharma Chemica, "Microwave assisted synthesis and characterization of 1-[4-(3-substituted- acryloyl)-phenyl]-pyrrole-2,5-diones", [Link]
-
ResearchGate, "Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles", [Link]
-
PubMed, "Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response", [Link]
-
ACS Publications, "Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors", [Link]
-
ResearchGate, "Solid-state reaction between maleic anhydride and p-nitroaniline", [Link]
-
RIT Scholar Works, "Synthesis, copolymerization and characterization of novel n-substituted phenyl maleimides", [Link]
-
Occupational Safety and Health Administration (OSHA), "Maleic Anhydride", [Link]
-
Journal of Organic and Pharmaceutical Chemistry, "Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety", [Link]
-
MDPI, "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation", [Link]
-
Environmental Protection Agency (EPA), "AP-42, CH 6.14: Maleic Anhydride", [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. cibtech.org [cibtech.org]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. "Synthesis, copolymerization and characterization of novel n-substitute" by Victor Vandell [repository.rit.edu]
Application Note & Experimental Protocol: 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione . The protocol herein is designed to be robust and reproducible, offering insights into the chemical principles underpinning each step.
Introduction: Strategic Importance of N-Aryl Maleimides
N-substituted maleimides are a pivotal class of compounds in medicinal chemistry and materials science. The maleimide moiety is a highly reactive Michael acceptor, most notably engaging in rapid and specific covalent bond formation with thiols, such as the cysteine residues in proteins.[1][2] This reactivity has established maleimides as indispensable tools for bioconjugation, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.
The specific compound, This compound , incorporates an electronically-modified phenyl ring. The presence of a methoxy group and a nitro group can significantly influence the compound's reactivity and biological activity. The nitroaromatic scaffold is a known pharmacophore in various therapeutic areas, including the development of bioreductive anticancer agents.[3][4] This suggests that the title compound could serve as a valuable intermediate for synthesizing novel therapeutics or as a probe for exploring biological systems.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a reliable two-step process:
-
Formation of the Maleamic Acid Intermediate: Reaction of 2-methoxy-4-nitroaniline with maleic anhydride.
-
Cyclodehydration: Conversion of the maleamic acid intermediate to the final maleimide product.
This approach is a well-established method for the preparation of N-arylmaleimides.[5][6]
Caption: General two-step synthesis pathway for the target compound.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxy-4-nitroaniline | Reagent | Commercially Available | --- |
| Maleic Anhydride | Reagent | Commercially Available | --- |
| Acetic Anhydride | Anhydrous | Commercially Available | --- |
| Anhydrous Sodium Acetate | Anhydrous | Commercially Available | --- |
| Glacial Acetic Acid | ACS Grade | Commercially Available | --- |
| Diethyl Ether | Anhydrous | Commercially Available | --- |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexane | HPLC Grade | Commercially Available | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Safety Precautions: This protocol should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Acetic anhydride is corrosive and a lachrymator.
3.2. Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)maleamic acid
-
Rationale: This step involves the nucleophilic attack of the aniline amine onto one of the carbonyl carbons of maleic anhydride. The reaction is typically fast and proceeds at room temperature in a suitable solvent.
Procedure:
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 50 mL of glacial acetic acid with stirring.
-
To this solution, add a solution of 2-methoxy-4-nitroaniline (1.0 eq) in 50 mL of glacial acetic acid dropwise over 15 minutes at room temperature.
-
A precipitate will likely form upon addition. Continue stirring the resulting slurry at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the resulting pale yellow solid, N-(2-methoxy-4-nitrophenyl)maleamic acid, under vacuum. The product is typically used in the next step without further purification.
3.3. Step 2: Cyclodehydration to this compound
-
Rationale: This step utilizes acetic anhydride as a dehydrating agent and sodium acetate as a catalyst to facilitate the intramolecular cyclization of the maleamic acid to the corresponding maleimide.
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dried N-(2-methoxy-4-nitrophenyl)maleamic acid from the previous step.
-
Add anhydrous sodium acetate (0.5 eq) and acetic anhydride (5-10 volumes relative to the maleamic acid).
-
Heat the mixture to 80-100°C with stirring for 2-3 hours.[6]
-
Monitor the reaction by TLC for the disappearance of the maleamic acid spot and the appearance of the product spot (typically lower Rf).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 500 mL of ice-cold water and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione in Cellular Assays
Introduction: A Dually Reactive Probe for Elucidating Cellular Function
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is a versatile chemical probe designed for the investigation of protein function and interaction within complex biological systems. This hetero-bifunctional reagent leverages the well-established chemistry of the maleimide group for covalent modification of thiol-containing biomolecules, primarily the cysteine residues in proteins.[1][2][3] The strategic incorporation of a 2-methoxy-4-nitrophenyl moiety introduces a photo-activatable crosslinking capability, enabling the user to "trap" interacting proteins in close proximity upon light induction.[4]
The maleimide group is an electrophilic Michael acceptor that exhibits high reactivity and selectivity towards the nucleophilic sulfhydryl (thiol) group of cysteine residues under physiological conditions (pH 7.0-7.5), forming a stable thioether bond.[5][6] This specificity allows for the targeted labeling of cysteine-containing proteins in a complex cellular lysate or on the surface of living cells.[7][8]
Beyond simple labeling, the 2-methoxy-4-nitrophenyl group can function as a photo-activated crosslinking agent.[4] Upon irradiation with UV light (e.g., 366 nm), this moiety becomes reactive towards nucleophilic groups, such as the amine groups of lysine residues, leading to the formation of a second covalent bond.[4] This dual reactivity makes this compound a powerful tool for identifying and characterizing protein-protein interactions.
These application notes provide detailed protocols for two key applications of this reagent: the covalent labeling of cellular thiols for proteomic analysis and the use as a photo-activated crosslinker to study protein-protein interactions.
Physicochemical and Handling Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₅ | |
| Molecular Weight | 248.19 g/mol | |
| Reactivity | Thiol-reactive (maleimide), Photo-reactive (nitrophenyl) | [2][4] |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage | Store at -20°C, protected from light and moisture. | [5] |
Note: Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Maleimide solutions have limited stability and should be used promptly.[5] Protect all solutions from light to prevent premature activation of the nitrophenyl group.
Application 1: Covalent Labeling of Cellular Thiols
This protocol describes the use of this compound for the global labeling of accessible protein thiols in cell lysates. This can be a crucial first step in identifying proteins with reactive cysteines, which may be indicative of their functional state or involvement in redox signaling pathways.
Workflow for Covalent Thiol Labeling
Caption: Workflow for labeling cellular thiols.
Detailed Protocol: Covalent Labeling of Cellular Thiols
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail. Crucially, this buffer must not contain any reducing agents like DTT or β-mercaptoethanol.
-
This compound
-
Anhydrous DMSO
-
Protein assay reagent (e.g., BCA kit)
-
Quenching solution: 1 M DTT or β-mercaptoethanol
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells in non-reducing Lysis Buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
To 100 µL of the normalized cell lysate, add the probe stock solution to a final concentration of 1 mM. A typical starting point is a 10- to 20-fold molar excess of the probe over the estimated total protein concentration.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M DTT) to a final concentration of 10-20 mM to react with and consume any unreacted probe.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Analysis:
-
Add SDS-PAGE loading buffer to the quenched samples.
-
Boil the samples for 5 minutes at 95°C.
-
The samples are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Application 2: Photo-activated Crosslinking for Protein-Protein Interaction Studies
This advanced application utilizes the dual reactivity of the probe. The maleimide group first tethers the probe to a "bait" protein via a cysteine residue. Subsequent photo-activation of the nitrophenyl group initiates crosslinking to nearby "prey" proteins.
Mechanism of Photo-activated Crosslinking
Caption: Two-step reaction mechanism for photo-crosslinking.
Detailed Protocol: Photo-activated Crosslinking in a Cellular Context
Materials:
-
Cells expressing the cysteine-containing "bait" protein of interest.
-
PBS (Phosphate Buffered Saline)
-
This compound
-
Anhydrous DMSO
-
UV lamp (366 nm)
-
Lysis buffer for immunoprecipitation (e.g., RIPA buffer)
-
Antibody against the "bait" protein
-
Protein A/G beads
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Wash the cells twice with PBS.
-
Treat the cells with a working concentration of the probe (e.g., 10-100 µM in serum-free media) for 30-60 minutes at 37°C. This allows for cell penetration and labeling of the "bait" protein.
-
-
Photo-activation:
-
Wash the cells twice with ice-cold PBS to remove the excess unreacted probe.
-
Expose the cells to UV light (366 nm) on ice for a predetermined time (e.g., 5-15 minutes). The optimal exposure time should be determined empirically to maximize crosslinking while minimizing cell damage.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable immunoprecipitation buffer.
-
Clarify the lysate by centrifugation.
-
Perform immunoprecipitation of the "bait" protein using a specific antibody and Protein A/G beads according to standard protocols.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interacting "prey" proteins.
-
For unbiased discovery of interacting partners, the eluted proteins can be identified by mass spectrometry.
-
Considerations for Experimental Design
-
Specificity and Off-Target Effects: As with all maleimide-based probes, potential off-target reactions can occur, particularly at higher concentrations or prolonged incubation times. It is crucial to include appropriate controls, such as a mock-treated sample (vehicle only) and a sample treated with a non-photoactivatable maleimide to control for non-specific binding.
-
Optimization: The optimal concentration of the probe, incubation times, and UV exposure duration will vary depending on the cell type and the specific proteins being investigated. Empirical determination of these parameters is highly recommended.
-
Cell Permeability: The cell permeability of this compound should be considered. For intracellular targets, sufficient incubation time must be allowed for the probe to cross the cell membrane.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Labeling | Inactive probe (hydrolyzed maleimide) | Prepare fresh probe stock solution in anhydrous DMSO immediately before use. |
| Presence of reducing agents in buffers | Ensure all buffers used before and during the labeling step are free of DTT, β-mercaptoethanol, etc. | |
| Inaccessible thiols on the target protein | Consider partial denaturation or using a different labeling strategy. | |
| High Background/Non-specific Labeling | Probe concentration is too high | Perform a dose-response experiment to determine the optimal probe concentration. |
| Prolonged incubation time | Reduce the incubation time. | |
| Inefficient Crosslinking | Insufficient UV exposure | Increase the UV exposure time or intensity. |
| "Bait" and "prey" proteins are not in close proximity | This may indicate a lack of direct interaction under the tested conditions. |
References
-
Jelenc, P. C., Cantor, C. R., & Simon, S. R. (1978). High yield photoreagents for protein crosslinking and affinity labeling. Proceedings of the National Academy of Sciences of the United States of America, 75(8), 3564–3568. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5472424, this compound. Retrieved from [Link].
-
Wang, L., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3535. Retrieved from [Link]
-
Yang, Y., et al. (2015). Thiol Reactive Probes and Chemosensors. Sensors, 15(1), 1359–1381. Retrieved from [Link]
-
Zhang, J., et al. (2013). Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET. Scientific Reports, 3, 3495. Retrieved from [Link]
Sources
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High yield photoreagents for protein crosslinking and affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probes—Chapter 2 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: The Use of N-Aryl Maleimides for Covalent Labeling in Biochemical Research
Introduction: The Power of Covalent Probes in Modern Biochemistry
In the intricate landscape of cellular biochemistry, understanding the function, localization, and interactions of proteins is paramount. Covalent inhibitors and labeling agents have emerged as indispensable tools for elucidating these complex processes.[1] By forming a stable, irreversible bond with their target proteins, these molecules offer a means to permanently tag, track, and even inhibit protein function with high specificity.[2] This permanence provides significant advantages over non-covalent interactions, particularly in studies requiring long-term tracking or in scenarios where protein dynamics might otherwise lead to the dissociation of a non-covalent probe.
This guide focuses on the biochemical applications of a specific class of N-aryl maleimides, exemplified by 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. While specific literature on this exact molecule is sparse, its core reactive moiety, the maleimide group, is a well-established and widely utilized tool for the covalent modification of proteins.[3] Maleimides exhibit a high degree of selectivity for the thiol (-SH) group of cysteine residues, a feature that allows for the targeted labeling of proteins at specific sites.[4][5] This document will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and data analysis strategies for employing N-aryl maleimides as potent and selective covalent probes in biochemical research.
Mechanism of Action: The Thiol-Maleimide Michael Addition
The utility of maleimides as covalent labeling agents is rooted in their reactivity towards sulfhydryl groups, primarily those of cysteine residues in proteins. The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the activated double bonds of the maleimide ring.[6] This reaction is highly efficient and selective under physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[6] At pH values above 7.5, the selectivity of the reaction can decrease, with potential for reaction with other nucleophilic amino acid side chains, such as the amine group of lysine.[6]
The general mechanism can be visualized as follows:
Caption: Covalent modification of a protein via thiol-maleimide reaction.
Core Applications in Biochemistry and Drug Discovery
The ability to selectively and covalently label proteins with N-aryl maleimides opens up a wide array of applications for researchers in basic science and drug development:
-
Protein Labeling and Visualization: By conjugating a fluorescent dye or a reporter enzyme to the maleimide, researchers can visualize the localization and trafficking of a target protein within a cell or tissue.[7][8]
-
Antibody-Drug Conjugates (ADCs): In this therapeutic strategy, a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. Maleimide chemistry is a cornerstone of ADC development, providing a stable linkage between the antibody and the drug.[3]
-
Biophysical Studies: Attaching biophysical probes, such as spin labels or FRET pairs, allows for the study of protein conformation, dynamics, and interactions.[7]
-
Target Identification and Validation: Maleimide-based probes can be used to identify the binding partners of a drug or to confirm that a drug is engaging with its intended target in a complex biological system.[2]
Experimental Protocols
Protocol 1: General Procedure for Covalent Labeling of a Target Protein
This protocol provides a general framework for the covalent labeling of a purified protein with an N-aryl maleimide. Optimization of the molar ratio of the maleimide to the protein may be necessary for each specific protein and maleimide pair.
Materials:
-
Purified target protein with at least one accessible cysteine residue.
-
N-aryl maleimide of interest (e.g., this compound).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.[4]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[4]
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT).
-
Desalting column or dialysis cassette for purification.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4]
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in degassed Reaction Buffer to a final concentration of 1-5 mg/mL.[4]
-
If the protein contains disulfide bonds that may mask cysteine residues, add a 10-50 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[2][9] Note: Avoid using DTT or 2-mercaptoethanol at this stage as their free thiols will react with the maleimide.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the N-aryl maleimide in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.[5] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][9] Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-fold molar excess over the initial maleimide concentration to consume any unreacted maleimide. Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted maleimide and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (see Protocol 2).
-
Store the labeled protein at 4°C or -20°C, protected from light. For long-term storage at -20°C, adding glycerol to a final concentration of 50% is recommended.[9]
-
Caption: Workflow for covalent labeling of proteins with N-aryl maleimides.
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of maleimide molecules conjugated to each protein molecule. It can be determined using spectrophotometry if the maleimide derivative has a distinct absorbance spectrum.
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the specific N-aryl maleimide.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the maleimide at 280 nm.
-
Corrected A280 = A280 - (A_λ_max * CF), where CF is the correction factor (A280 of the maleimide / A_λ_max of the maleimide).
-
-
Calculate the concentration of the conjugated maleimide using its molar extinction coefficient (ε) at its λ_max.
-
The DOL is the molar ratio of the conjugated maleimide to the protein.
Table 1: Example Parameters for DOL Calculation
| Parameter | Symbol | Example Value |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Maleimide at λ_max | ε_mal | 15,000 M⁻¹cm⁻¹ |
| Correction Factor | CF | 0.12 |
Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the covalent modification of a protein and to identify the specific cysteine residue(s) that have been labeled.[10]
Workflow:
-
Sample Preparation:
-
Take an aliquot of the purified, labeled protein and an unlabeled control.
-
Perform an in-solution or in-gel tryptic digest of both samples to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including a variable modification on cysteine residues corresponding to the mass of the N-aryl maleimide.
-
The identification of a peptide with the added mass of the maleimide on a cysteine residue confirms the covalent modification.
-
By comparing the labeled and unlabeled samples, one can determine the site(s) of modification.[11]
-
Caption: Workflow for mass spectrometry analysis of labeled proteins.
Troubleshooting and Considerations
Table 2: Common Issues and Solutions in Maleimide Labeling
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inaccessible cysteine residues.- Oxidized cysteine residues (disulfide bonds).- Insufficient molar excess of maleimide. | - Denature the protein (if compatible with downstream applications).- Increase the concentration of the reducing agent (TCEP).- Increase the molar ratio of maleimide to protein and/or extend the incubation time. |
| Non-specific Labeling | - Reaction pH is too high (>7.5).- Highly reactive protein. | - Ensure the reaction buffer pH is between 6.5 and 7.5.- Reduce the reaction time and/or the molar excess of the maleimide. |
| Protein Precipitation | - High concentration of organic solvent from maleimide stock.- Labeled protein is less soluble. | - Keep the volume of the maleimide stock solution to less than 10% of the total reaction volume.- Perform labeling at a lower protein concentration. |
Conclusion
N-aryl maleimides, including compounds like this compound, are powerful and versatile tools for the covalent modification of proteins. Their high selectivity for cysteine residues under physiological conditions makes them ideal for a wide range of applications in biochemistry and drug discovery, from fluorescent labeling to the construction of antibody-drug conjugates. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize these reagents to gain deeper insights into the complex world of protein function.
References
-
Marculescu, C. (2016). Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. Retrieved from [Link]
- Sartori, A., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Neudorfer, I., et al. (2005). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Journal of the American Society for Mass Spectrometry, 16(7), 1075-1084.
- Richards, D. A., et al. (2021).
-
ResearchGate. (2023, July 14). Best method for verifying the success of maleimide-peptide tagging? Retrieved from [Link]
- Grim, J. C., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 19(8), 3495-3505.
- Richards, D. A., et al. (2021).
- Weerapana, E., et al. (2010). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 21(9), 1547-1557.
- Partipilo, G., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 284, 139-147.
- Mummert, M. E., et al. (2017). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 28(10), 2025-2038.
-
Linkage Biosciences. (n.d.). Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research. Retrieved from [Link]
- Steiner, A., et al. (2022). Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair.
- Jing, C., & Cornish, V. W. (2011). Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. Annual Review of Biochemistry, 80, 431-454.
- Swartz, D. R., et al. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy Supplement, 10, 273-281.
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. biotium.com [biotium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione as a Versatile Tool for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the use of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione as a specialized reagent for chemical biology. Capitalizing on the well-established reactivity of the maleimide moiety, this compound offers a powerful tool for the selective modification of proteins and other biomolecules. The presence of the nitrophenyl group provides a unique spectroscopic signature for the quantification of labeling and may influence the reactivity of the maleimide. These application notes offer a comprehensive overview of the underlying chemistry, key applications, and detailed protocols for the effective use of this reagent in bioconjugation, proteomics, and drug discovery.
Introduction: A Powerful Tool for Covalent Labeling
In the field of chemical biology, the precise and selective modification of biomolecules is paramount for elucidating their function, tracking their localization, and developing novel therapeutics. This compound belongs to the class of maleimide-based reagents, which are widely recognized for their ability to form stable covalent bonds with sulfhydryl groups, primarily found in cysteine residues of proteins.[1]
The unique feature of this particular maleimide derivative lies in its N-aryl substituent, the 2-methoxy-4-nitrophenyl group. The electron-withdrawing nature of the nitro group is anticipated to enhance the electrophilicity of the maleimide's carbon-carbon double bond, potentially leading to faster reaction kinetics compared to N-alkyl or unsubstituted N-aryl maleimides.[2] Furthermore, the nitrophenyl chromophore introduces a distinct UV-Vis absorbance, which can be exploited for the quantification and characterization of the resulting bioconjugates.[3]
This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their experimental workflows.
Mechanism of Action: The Thiol-Maleimide Michael Addition
The primary application of this compound in chemical biology is its reaction with free thiol groups. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the electrophilic carbon atoms of the maleimide double bond.[2] This results in the formation of a stable thioether linkage.[4]
The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[1] Below this range, the thiol is less nucleophilic, and above this range, competing reactions with other nucleophilic residues, such as the ε-amino group of lysine, can occur.[1]
Figure 1. Schematic of the Michael addition reaction between this compound and a cysteine residue on a protein.
Key Applications
The ability to selectively label cysteine residues opens up a wide range of applications in chemical biology and drug development:
-
Protein Labeling for Visualization: Conjugation of this maleimide reagent to a protein of interest allows for its visualization in various assays. While the nitrophenyl group itself is not fluorescent, it can be used for absorbance-based detection or serve as a handle for further modification with a fluorescent probe.
-
Enzyme Inhibition Studies: Cysteine residues are often found in the active sites of enzymes. Covalent modification of these residues with this compound can lead to irreversible inhibition, providing a tool to study enzyme function and screen for inhibitors.
-
Probing Protein Structure and Dynamics: By introducing a spectroscopic probe at a specific cysteine residue, changes in the local environment of the probe can be monitored, providing insights into protein conformational changes and dynamics.
-
Antibody-Drug Conjugate (ADC) Development: Maleimides are commonly used linkers in the development of ADCs, where a cytotoxic drug is attached to an antibody that targets cancer cells.[2] The enhanced reactivity of this reagent could be advantageous in this context.
Experimental Protocols
General Considerations for Protein Labeling
-
Buffer Selection: Use a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Protein Preparation: If the protein of interest has disulfide bonds that need to be labeled, they must first be reduced. A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), which does not contain a free thiol and therefore does not need to be removed before adding the maleimide reagent.
-
Reagent Preparation: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prepare a stock solution. Aqueous solutions of maleimides are susceptible to hydrolysis.
Protocol for Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, such as the molar excess of the reagent and reaction time, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
TCEP (if reduction of disulfide bonds is required)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating for 1 hour at room temperature.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired buffer.
-
Figure 2. A typical workflow for labeling a protein with this compound.
Quantification of Labeling
The degree of labeling (DOL), which is the average number of maleimide molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of the 1-(2-methoxy-4-nitrophenyl) group (λmax). The λmax for similar nitrophenyl compounds is typically in the range of 320-400 nm and should be determined experimentally for the conjugate.[3]
-
Calculate the protein concentration using the following equation:
Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein
where:
-
A280 is the absorbance at 280 nm.
-
Aλmax is the absorbance at the λmax of the nitrophenyl group.
-
CF is the correction factor (A280 of the free dye / Aλmax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the conjugated dye:
Dye Concentration (M) = Aλmax / εdye
where:
-
εdye is the molar extinction coefficient of this compound at its λmax.
-
-
Calculate the Degree of Labeling:
DOL = Dye Concentration / Protein Concentration
| Parameter | Symbol | Description |
| Absorbance at 280 nm | A280 | Absorbance of the conjugate solution at 280 nm. |
| Absorbance at λmax | Aλmax | Absorbance of the conjugate solution at the maximum absorbance of the nitrophenyl group. |
| Correction Factor | CF | Ratio of the absorbance of the free dye at 280 nm to its absorbance at λmax. |
| Molar Extinction Coefficient of Protein | εprotein | A constant specific to the protein at 280 nm (in M-1cm-1). |
| Molar Extinction Coefficient of Dye | εdye | A constant specific to the maleimide reagent at its λmax (in M-1cm-1). |
Table 1. Parameters for Calculating the Degree of Labeling.
Troubleshooting and Expert Recommendations
-
Low Labeling Efficiency:
-
Ensure that disulfide bonds have been adequately reduced. Increase the concentration of TCEP or the incubation time.
-
Verify the pH of the reaction buffer is between 6.5 and 7.5.
-
Increase the molar excess of the maleimide reagent.
-
Ensure the maleimide stock solution is fresh, as it can hydrolyze over time.
-
-
Protein Precipitation:
-
Some proteins may be sensitive to the organic solvent used to dissolve the maleimide. Add the maleimide stock solution to the protein solution slowly while vortexing.
-
Perform the labeling reaction at a lower protein concentration.
-
-
Non-specific Labeling:
-
If labeling of residues other than cysteine is suspected, ensure the pH of the reaction buffer does not exceed 7.5.
-
Include a quenching reagent, such as a small molecule thiol (e.g., cysteine or β-mercaptoethanol), at the end of the reaction to consume any unreacted maleimide.
-
Conclusion
This compound is a valuable addition to the chemical biologist's toolkit. Its enhanced reactivity, conferred by the electron-withdrawing nitro group, and the spectroscopic handle provided by the nitrophenyl moiety make it a versatile reagent for a wide range of applications. By following the protocols and recommendations outlined in this guide, researchers can effectively employ this compound to advance their studies in proteomics, drug discovery, and beyond.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1473-1483. [Link]
- Wang, P., et al. (2017). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Current Organic Chemistry, 21(16), 1539-1555.
Sources
Application Notes and Protocols for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione in Drug Discovery
Abstract
This document provides a comprehensive technical guide on the potential roles and applications of the novel chemical entity, 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione , in modern drug discovery. While direct biological data for this specific compound is nascent, its structure incorporates two pharmacologically significant moieties: the 1H-pyrrole-2,5-dione (maleimide) scaffold and a nitroaromatic ring . By dissecting the known activities of these components, we can project a compelling hypothesis-driven framework for its application. This guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to synthesize, characterize, and evaluate this compound as a potential therapeutic agent, particularly in oncology and immunology. We will explore its potential as a covalent inhibitor, a hypoxia-activated prodrug, and an anti-inflammatory agent, providing step-by-step methodologies for its investigation.
Introduction: A Molecule of Bimodal Potential
The field of drug discovery is perpetually driven by the search for novel molecular architectures that can address unmet medical needs. The compound this compound emerges as a molecule of significant interest due to the convergence of two powerful functional groups within its structure.
-
The 1H-Pyrrole-2,5-dione (Maleimide) Core: This five-membered heterocyclic ring is a privileged scaffold in medicinal chemistry.[1] It is a core component in numerous natural and synthetic products demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Its primary chemical feature is the electrophilic double bond, which can act as a Michael acceptor, enabling it to form stable, covalent bonds with nucleophilic residues—most notably the thiol group of cysteine—on target proteins.[3] This reactivity is the basis for its use in developing highly specific and potent covalent inhibitors.
-
The 2-Methoxy-4-nitrophenyl Moiety: The substituted phenyl ring brings distinct functionalities. The nitro group, in particular, is a key feature in the design of hypoxia-activated prodrugs.[4] Solid tumors often contain regions of low oxygen (hypoxia), where specific nitroreductase enzymes are upregulated. These enzymes can selectively reduce the nitro group to generate highly cytotoxic species, such as hydroxylamines and amines, leading to targeted cancer cell death while sparing healthy, oxygenated tissues.[4]
This unique combination positions this compound as a candidate for dual-action or highly targeted therapeutic strategies. This guide will provide the necessary protocols to explore these compelling hypotheses.
Proposed Mechanisms of Action
The compound's structure suggests at least two primary, testable mechanisms of action in a therapeutic context. Understanding these provides the causality behind the experimental protocols detailed later in this document.
Covalent Inhibition via Michael Addition
The maleimide ring is a potent electrophile. In the presence of a protein target containing a suitably positioned and reactive cysteine residue, the compound can undergo a covalent Michael addition reaction. This irreversible binding can lead to potent and sustained inhibition of the protein's function. This mechanism is highly sought after for targets where high affinity and prolonged duration of action are desired.
Caption: Covalent modification of a target protein by a maleimide.
Hypoxia-Activated Prodrug Activity
The 4-nitro group is a well-established substrate for nitroreductase enzymes found in hypoxic environments. The one-electron reduction of the nitro group is reversible in the presence of oxygen. However, under hypoxic conditions, further reduction occurs, leading to the formation of cytotoxic species that can damage DNA and other vital cellular components.
Caption: Bioreduction of a nitroaromatic prodrug under hypoxia.
Synthesis and Characterization Protocol
The synthesis of N-substituted maleimides is a well-established chemical transformation. The following protocol is adapted from standard procedures for similar compounds.[5][6]
Synthetic Workflow
The synthesis is a two-step process: first, the formation of the maleamic acid intermediate, followed by dehydrative cyclization to yield the final maleimide product.
Caption: Proposed two-step synthesis workflow.
Step-by-Step Synthesis Protocol
Materials:
-
2-Methoxy-4-nitroaniline
-
Maleic Anhydride
-
N,N-Dimethylformamide (DMF) or Glacial Acetic Acid
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Crushed Ice
-
Methanol or Ethanol for recrystallization
Procedure:
-
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)maleamic acid.
-
In a round-bottom flask, dissolve 1 equivalent of 2-methoxy-4-nitroaniline in a minimal amount of DMF or acetic acid.
-
Add 1.1 equivalents of maleic anhydride to the solution portion-wise while stirring at room temperature (20-25°C).[5]
-
Continue stirring the mixture for 3-4 hours. The formation of a precipitate may be observed.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the maleamic acid product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step without further purification.
-
-
Step 2: Cyclization to this compound.
-
To the dried maleamic acid from Step 1, add 5 equivalents of acetic anhydride and 0.5 equivalents of anhydrous sodium acetate.
-
Heat the mixture with stirring to 80-90°C for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice to precipitate the crude maleimide product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure compound.
-
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the maleimide protons (singlet, ~7.0 ppm), aromatic protons, and the methoxy group protons (singlet, ~3.9 ppm). |
| ¹³C-NMR | Signals for the carbonyl carbons of the maleimide (~170 ppm), olefinic carbons of the maleimide (~135 ppm), and carbons of the substituted aromatic ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching (imide, ~1700-1780 cm⁻¹), N-O stretching (nitro group, ~1520 and ~1340 cm⁻¹), and C-O stretching (methoxy, ~1250 cm⁻¹). |
| Mass Spec (HRMS) | The observed molecular ion peak should match the calculated exact mass of C₁₁H₈N₂O₅ (Calculated: 248.0433). |
Application Protocols for Biological Evaluation
The following protocols are designed to test the primary hypotheses regarding the compound's mechanism of action.
Protocol 1: Covalent Inhibitor Screening using Mass Spectrometry
Objective: To determine if the compound covalently modifies a model protein containing a reactive cysteine.
Rationale: This assay provides direct evidence of covalent bond formation. An increase in the protein's mass corresponding to the mass of the compound confirms the reaction. Papain, a cysteine protease, is a robust model protein for this purpose.
Materials:
-
This compound (Test Compound)
-
Papain (from Carica papaya)
-
Ammonium Bicarbonate buffer (50 mM, pH 7.4)
-
DMSO (for compound stock solution)
-
LC-MS system capable of intact protein analysis
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 1 mg/mL (approx. 43 µM) solution of papain in 50 mM ammonium bicarbonate buffer.
-
In a microcentrifuge tube, combine 50 µL of the papain solution with 0.5 µL of the test compound stock solution (final compound concentration ~100 µM). For a negative control, add 0.5 µL of DMSO.
-
Incubate the reaction mixture at 37°C.
-
Take aliquots (e.g., 10 µL) at various time points (t=0, 15 min, 60 min, 120 min).
-
Immediately desalt each aliquot using a C4 ZipTip or similar device according to the manufacturer's protocol, eluting directly into the LC-MS injection solvent.
-
Analyze the samples using LC-MS to determine the mass of the intact protein.
Data Interpretation:
-
No Reaction (Control): The mass spectrum will show a primary peak corresponding to the molecular weight of native papain (~23,422 Da).
-
Covalent Modification: The spectrum of the treated sample will show a new peak at a mass of [Papain MW + 248.19 Da]. The intensity of this new peak should increase over time, while the native papain peak decreases.
Protocol 2: Hypoxia-Selective Cytotoxicity Assay
Objective: To evaluate if the compound exhibits greater cytotoxicity towards cancer cells under hypoxic conditions compared to normal oxygen levels.
Rationale: This cellular assay directly tests the hypoxia-activated prodrug hypothesis. A significant difference in cell viability between normoxic and hypoxic conditions (a high "hypoxic cytotoxicity ratio") is strong evidence for this mechanism.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116) or lung cancer cell line (e.g., A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Hypoxia chamber or incubator capable of maintaining <1% O₂ (with 5% CO₂).
-
Standard cell culture incubator (21% O₂, 5% CO₂).
-
MTT or similar cell viability reagent.
-
Plate reader.
Procedure:
-
Seed HCT116 cells in two identical 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to each well.
-
Place one plate in the standard normoxic incubator ("Normoxia Plate").
-
Place the second plate in the hypoxia chamber ("Hypoxia Plate").
-
Incubate both plates for 48-72 hours.
-
After incubation, add MTT reagent to all wells according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis:
-
Convert absorbance values to percentage cell viability relative to the vehicle control for each condition.
-
Plot cell viability versus compound concentration and determine the IC₅₀ (concentration causing 50% inhibition of cell growth) for both normoxic and hypoxic conditions.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR): HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia) .
Interpretation:
-
An HCR value > 2 is generally considered significant and indicates selective toxicity under hypoxic conditions, supporting the prodrug hypothesis.
Protocol 3: COX-2 Inhibition Assay
Objective: To screen for anti-inflammatory potential by measuring the inhibition of cyclooxygenase-2 (COX-2).
Rationale: Many pyrrole-based compounds exhibit anti-inflammatory activity, often through inhibition of COX enzymes.[7][8] This in vitro biochemical assay provides a rapid screen for this potential activity.
Procedure:
-
Utilize a commercially available COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam, or similar suppliers). These kits typically provide COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
-
Follow the manufacturer's protocol precisely.
-
Prepare a range of concentrations of the test compound. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
Measure the enzyme activity at each compound concentration.
-
Calculate the percentage of COX-2 inhibition for each concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value for the test compound.
Interpretation:
-
A low micromolar or nanomolar IC₅₀ value suggests that the compound is an effective inhibitor of COX-2 and warrants further investigation as a potential anti-inflammatory agent.
Summary and Future Directions
The rational design of this compound leverages the distinct and powerful properties of the maleimide and nitroaromatic scaffolds. The protocols outlined in this guide provide a clear, hypothesis-driven path for its initial evaluation in a drug discovery context.
| Protocol | Positive Result | Implication / Next Step |
| Covalent Inhibition | Time-dependent mass shift of a model protein equal to 248 Da. | The compound is a reactive covalent modifier. Next: Screen against specific cysteine-containing therapeutic targets (e.g., kinases, proteases). |
| Hypoxia Cytotoxicity | Hypoxic Cytotoxicity Ratio (HCR) > 2. | The compound is a potential hypoxia-activated prodrug. Next: In vivo studies in a tumor xenograft model to assess efficacy and targeting. |
| COX-2 Inhibition | Low µM or nM IC₅₀ value. | The compound has anti-inflammatory potential. Next: Test for COX-1/COX-2 selectivity and evaluate in cellular models of inflammation. |
Positive outcomes from these initial screens would establish this compound as a valuable lead compound. Subsequent efforts would focus on lead optimization through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties, ultimately advancing a promising candidate toward preclinical development.
References
-
Title: 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine Source: MDPI URL: [Link]
-
Title: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators Source: ResearchGate (originally Molecules) URL: [Link]
-
Title: Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer Source: International Journal of Science and Research Methodology URL: [Link]
-
Title: N-(4-Methoxy-2-nitrophenyl)acetamide Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: MDPI URL: [Link]
-
Title: Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators Source: MDPI URL: [Link]
-
Title: Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid Source: International Journal of Engineering Research & Technology (IJERT) URL: [Link]
-
Title: Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates Source: UCL Discovery - University College London URL: [Link]
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Application Notes and Protocols for the Derivatization of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Authored by: A Senior Application Scientist
Introduction
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is a substituted N-aryl maleimide, a class of compounds that serves as a pivotal scaffold in medicinal chemistry, chemical biology, and materials science. The intrinsic reactivity of the maleimide moiety, characterized by an electron-deficient carbon-carbon double bond, makes it an exceptional substrate for a variety of chemical transformations. This reactivity, coupled with the specific electronic and steric properties imparted by the 2-methoxy-4-nitrophenyl substituent, allows for the precise engineering of novel molecular architectures.
This guide provides a comprehensive overview of the core chemical principles and detailed, field-proven protocols for the derivatization of this versatile building block. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs. We will delve into the two primary pathways for its derivatization: Michael addition and Diels-Alder cycloaddition, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Core Chemical Principles: Understanding the Reactivity
The synthetic utility of this compound is dominated by the electrophilic nature of its maleimide ring. The two adjacent carbonyl groups strongly withdraw electron density from the C=C double bond, rendering it highly susceptible to attack by nucleophiles and an excellent partner in cycloaddition reactions.
-
Michael Addition (Conjugate Addition): This is the most prevalent reaction for maleimide derivatization. Nucleophiles readily add across the activated double bond to form a stable succinimide derivative. The reaction is a type of thiol-Michael addition, which is considered a "click chemistry" reaction due to its efficiency, high yields, and simple reaction conditions.[1][2][3][4] The choice of nucleophile and the fine-tuning of reaction conditions, particularly pH, are critical for achieving selectivity.
-
[4+2] Diels-Alder Cycloaddition: The electron-poor double bond of the maleimide ring serves as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes.[5][6] This reaction is a powerful tool for constructing complex, six-membered ring systems with a high degree of stereocontrol, which is invaluable in the synthesis of natural products and complex pharmaceuticals.[5][7]
The 2-methoxy and 4-nitro substituents on the N-phenyl ring also play a role, modulating the overall electronics and solubility of the molecule and its derivatives. While direct substitution on the aromatic ring is possible, it typically requires harsher conditions and is less common than reactions at the highly activated maleimide core.
Section 1: Michael Addition with Thiol Nucleophiles
The reaction of maleimides with thiols is a cornerstone of bioconjugation chemistry, widely used for labeling proteins, peptides, and other biomolecules at cysteine residues.[8][9] The reaction proceeds rapidly under mild, often physiological, conditions to form a stable thioether bond.
Causality and Mechanistic Insight
The exceptional chemoselectivity of the thiol-maleimide reaction is pH-dependent. In the pH range of 6.5–7.5, the thiol exists in equilibrium with its more nucleophilic thiolate anion form. This thiolate selectively attacks the maleimide double bond at a rate approximately 1,000 times faster than competing reactions with amines (e.g., from lysine residues).[1][9] Above pH 7.5, deprotonation of amines becomes more significant, leading to a loss of chemoselectivity and potential side products.[1]
Caption: Mechanism of Thiol-Maleimide Michael Addition.
Protocol 1.1: Thiol Conjugation in Organic Media
This protocol is suitable for small-molecule thiols.
A. Materials and Reagents
-
This compound
-
Thiol of interest (e.g., N-acetyl-L-cysteine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
B. Step-by-Step Methodology
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.
-
Reactant Addition: Add the thiol (1.1 eq) to the solution.
-
Base Addition: Add a catalytic amount of a non-nucleophilic base like TEA or DIPEA (0.1 eq) to facilitate the formation of the thiolate anion.
-
Reaction: Stir the mixture at room temperature (20–25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching & Extraction: Once the starting maleimide is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiosuccinimide conjugate. N-aryl maleimides react very efficiently with N-acetyl-L-cysteine, with subsequent conjugates being obtained in high yields.[10]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Diels-Alder [4+2] Cycloaddition
The maleimide core is an excellent dienophile for creating bicyclic structures via the Diels-Alder reaction. This pericyclic reaction forms two new carbon-carbon bonds in a single, stereospecific step.
Causality and Mechanistic Insight
The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the maleimide). The electron-withdrawing nature of the maleimide carbonyls lowers the energy of its LUMO, facilitating a rapid reaction with electron-rich dienes like furan, cyclopentadiene, or anthracene derivatives.[2] The reaction typically requires thermal conditions to overcome the activation energy barrier. Stereoselectivity is a key feature, often favoring the formation of the kinetically controlled endo isomer due to favorable secondary orbital interactions, although the exo isomer is thermodynamically more stable.
Caption: Mechanism of the Diels-Alder Reaction.
Protocol 2.1: Diels-Alder Reaction with Furan
This protocol describes a typical cycloaddition using furan as the diene.
A. Materials and Reagents
-
This compound
-
Furan (freshly distilled, used in excess)
-
Anhydrous Toluene or Xylene
-
Hexanes
-
TLC plates (silica gel 60 F₂₅₄)
B. Step-by-Step Methodology
-
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (to 0.2 M concentration) followed by a significant excess of furan (5-10 eq). Using the diene in excess drives the reaction equilibrium towards the product.
-
Reaction: Heat the mixture to reflux (for toluene, ~110 °C). Monitor the disappearance of the maleimide starting material by TLC. The reaction may take 8-24 hours. The maleanilic acid can be converted to N-phenylmaleimide, which is then used as the dienophile in a Diels-Alder reaction with furan.[7]
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess furan under reduced pressure.
-
Purification: The resulting crude solid is often a mixture of endo and exo isomers. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by precipitation. Trituration with cold diethyl ether can also be effective in isolating the desired product.
-
Validation: Characterize the product(s) by ¹H NMR to determine the endo/exo ratio, based on the distinct chemical shifts and coupling constants of the bridgehead protons. Confirm the mass with HRMS.
Summary of Reaction Conditions
The following tables summarize typical starting conditions for the derivatization of this compound. Optimization may be required based on the specific substrate.
Table 1: Michael Addition Conditions
| Nucleophile | Solvent | Base (if needed) | Temperature (°C) | Typical Time (h) | Notes |
| Aliphatic Thiol | DMF, THF | TEA (0.1 eq) | 20 - 25 | 1 - 4 | Fast and high-yielding reaction. |
| Aromatic Thiol | DMF | K₂CO₃ (1.2 eq) | 25 - 50 | 2 - 6 | Slightly less reactive than aliphatic thiols. |
| Cysteine Peptide | PBS Buffer | None | 25 | 1 - 2 | Maintain pH between 6.5 and 7.5 for selectivity.[1] |
| Primary Amine | Acetonitrile | None | 25 | 4 - 12 | Slower than thiol addition; can be competitive at high pH.[1] |
Table 2: Diels-Alder Cycloaddition Conditions
| Diene | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Furan | Toluene | 110 (Reflux) | 12 - 24 | Reaction is reversible; use excess diene.[7] |
| 2,5-Dimethylfuran | Xylene | 140 (Reflux) | 8 - 16 | More electron-rich, reacts faster than furan.[11] |
| Cyclopentadiene | THF | 0 to 25 | 1 - 3 | Highly reactive; reaction is fast at room temp. |
| Anthracene | Xylene | 140 (Reflux) | 24 - 48 | Less reactive; requires higher temperatures and longer times. |
Experimental Workflow: A Self-Validating System
To ensure the trustworthiness and success of any derivatization protocol, a systematic workflow incorporating in-process controls and final validation is essential.
Caption: General Experimental Workflow for Derivatization.
This workflow ensures that the reaction has proceeded to completion before work-up and that the final product meets the required purity and structural standards, forming a self-validating experimental loop.
References
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Meena, S. K., et al. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3), 54-73. Available at: [Link]
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MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. Available at: [Link]
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National Center for Biotechnology Information. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PubChem Compound Summary for CID 53392435. Available at: [Link]
-
ResearchGate. (2018). Diels–Alder reactions of N‐substituted maleimides and 9‐hydroxyanthracene catalyzed by Mg‐MMPF‐3. Available at: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Synthesis of N-arylmaleimides. Available at: [Link]
-
Sakai, S., & Yasuda, N. (2000). A Theoretical Study of Curing Reactions of Maleimide Resins through Michael Additions of Amines. The Journal of Organic Chemistry, 65(5), 1545-1547. Available at: [Link]
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ResearchGate. (2020). Mechanistic Study of Hetero-Diels-Alder [4 + 2] Cycloaddition Reactions Between 2-Nitro-1H-Pyrrole and Isoprene. Available at: [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. Available at: [Link]
-
List, B., et al. (2013). Peptide‐Catalyzed Stereoselective Conjugate Addition Reaction of Aldehydes to C‐Substituted Maleimides. Angewandte Chemie International Edition, 52(19), 5134-5137. Available at: [Link]
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Semantic Scholar. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Available at: [Link]
-
ResearchGate. (2019). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
-
MDPI. (2022). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Molecules, 27(22), 7903. Available at: [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
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Application Notes and Protocols for the Purification of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Introduction
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is a tailored N-aryl maleimide derivative with significant potential in bioconjugation, materials science, and as a scaffold in medicinal chemistry. The maleimide moiety is a well-established reactive handle, particularly for covalent modification of thiols in proteins and peptides, while the substituted nitrophenyl group can be exploited for further functionalization or to modulate the electronic properties of the molecule.[1][2] The purity of this reagent is paramount, as contaminants can lead to ambiguous experimental results, reduced yields in subsequent reactions, and the introduction of undesirable components into sensitive biological systems.
This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques. The methodologies described herein are grounded in the fundamental principles of organic chemistry and are designed to be both effective and adaptable to various laboratory settings.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities. The synthesis of N-aryl maleimides, including the title compound, typically proceeds via a two-step sequence: acylation of the corresponding aniline with maleic anhydride to form the N-arylmaleamic acid intermediate, followed by cyclodehydration.[3][4][5]
Based on this synthetic route, the primary impurities in a crude sample of this compound are likely to be:
-
Starting Materials:
-
2-methoxy-4-nitroaniline
-
Maleic anhydride
-
-
Intermediate:
-
N-(2-methoxy-4-nitrophenyl)maleamic acid
-
-
By-products:
-
Polymerization products of the maleimide.[6]
-
Side-products from the cyclization reaction.
-
The purification strategies outlined below are designed to effectively remove these contaminants.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, a combination of column chromatography and recrystallization is often the most effective approach.[6]
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Simple, cost-effective, can yield highly pure crystalline material. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase.[7] | Highly effective for separating complex mixtures, applicable to a wide range of compounds. | More time-consuming and resource-intensive than recrystallization. |
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a powerful technique for separating the target compound from both more and less polar impurities.[7] Given the polar nature of the nitro and methoxy groups, a normal-phase silica gel chromatography is recommended.
Rationale for Method Selection:
The polarity of this compound is influenced by the methoxy, nitro, and dione functionalities. This allows for effective separation on a polar stationary phase like silica gel, where more polar impurities (such as the maleamic acid intermediate) will be strongly retained, and less polar impurities will elute more quickly.
Step-by-Step Protocol:
-
TLC Analysis:
-
Before performing column chromatography, it is crucial to determine an appropriate eluent system using thin-layer chromatography (TLC).
-
Spot the crude product on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent can be found.
Rationale for Method Selection:
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.
Step-by-Step Protocol:
-
Solvent Selection:
-
The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely when hot.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Dissolve the impurities well at all temperatures or not at all.
-
-
For this compound, good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, or a mixture of solvents such as ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling, with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
After adding charcoal, the solution should be heated for a few minutes and then hot-filtered to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
-
Logical Flow of Recrystallization:
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The Versatile Intermediate: A Guide to the Synthesis and Application of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and utilization of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a valuable intermediate in modern organic synthesis. This guide is designed to equip researchers with the necessary knowledge to effectively synthesize and employ this compound in the development of novel bioactive molecules and complex heterocyclic systems.
Introduction: The Strategic Importance of N-Aryl Maleimides
N-substituted maleimides are a class of compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The maleimide moiety, a five-membered dicarbonyl heterocyclic system, is a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[2][3] The nature of the N-substituent profoundly influences the electronic properties and, consequently, the reactivity and biological activity of the resulting molecule. The subject of this guide, this compound, possesses a unique combination of functional groups that make it a particularly interesting building block. The electron-withdrawing nitro group enhances the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack. The methoxy group, an electron-donating group, can modulate the electronic properties of the aromatic ring and provide a handle for further functionalization. The pyrrole-2,5-dione core itself is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and kinase inhibitory activities.[4][5]
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is a straightforward two-step process commencing with the commercially available starting material, 2-methoxy-4-nitroaniline. The synthetic pathway involves the formation of an intermediate maleamic acid, followed by a cyclodehydration to yield the desired N-arylmaleimide.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of N-arylmaleimides.[6]
Part A: Synthesis of N-(2-methoxy-4-nitrophenyl)maleamic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.8 g (0.1 mol) of 2-methoxy-4-nitroaniline in 100 mL of glacial acetic acid. Stir the mixture at room temperature until a clear solution is obtained.
-
Addition of Maleic Anhydride: To the stirred solution, add 9.8 g (0.1 mol) of maleic anhydride in one portion.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation of Product: Upon completion of the reaction, the precipitated product is collected by vacuum filtration. The solid is washed with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Drying: The resulting pale-yellow solid, N-(2-methoxy-4-nitrophenyl)maleamic acid, is dried under vacuum to afford the product in high yield.
Part B: Cyclodehydration to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried N-(2-methoxy-4-nitrophenyl)maleamic acid (from Part A) in 100 mL of acetic anhydride.
-
Addition of Catalyst: Add 8.2 g (0.1 mol) of anhydrous sodium acetate to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C with stirring for 2-3 hours. The suspension should become a clear solution.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water with vigorous stirring. The product will precipitate out as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to yield this compound as a crystalline solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| N-(2-methoxy-4-nitrophenyl)maleamic acid | C₁₁H₁₀N₂O₆ | 266.21 | >90% | Pale-yellow solid |
| This compound | C₁₁H₈N₂O₅ | 248.19 | 75-85% | Crystalline solid |
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The electrophilic nature of the double bond in this compound makes it a versatile building block for the construction of a wide array of complex molecules. Its utility is primarily demonstrated in two key reaction types: Michael additions and Diels-Alder reactions.
Application 1: Michael Addition Reactions for the Synthesis of Bioactive Scaffolds
The electron-deficient double bond of the maleimide ring readily undergoes conjugate addition with a variety of soft nucleophiles, such as thiols, amines, and carbanions.[7][8] This reaction provides a facile route to substituted succinimide derivatives, which are prevalent scaffolds in many biologically active compounds.
Diagram of the Michael Addition Workflow
Caption: General scheme for the Michael addition to the title compound.
Protocol 2: Synthesis of a Thiosuccinimide Derivative
This protocol describes a general procedure for the thiol-Michael addition, a reaction widely used in bioconjugation and drug delivery.[8]
-
Reaction Setup: Dissolve 2.48 g (0.01 mol) of this compound in 50 mL of a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a 100 mL round-bottom flask.
-
Addition of Thiol: Add a stoichiometric equivalent (0.01 mol) of a thiol (e.g., benzyl thiol) to the solution.
-
Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) (0.1 mL).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure thiosuccinimide adduct.
| Reactant | Product | Reaction Type | Significance |
| Thiol | Thiosuccinimide | Michael Addition | Covalent modification of proteins, drug delivery systems |
| Amine | Aminosuccinimide | Michael Addition | Synthesis of enzyme inhibitors, peptidomimetics |
Application 2: Diels-Alder Reactions for the Construction of Polycyclic Systems
As a potent dienophile, this compound can participate in [4+2] cycloaddition reactions with a variety of conjugated dienes to construct complex, six-membered ring systems.[2][3] This powerful reaction allows for the rapid assembly of molecular complexity from simple starting materials.
Diagram of the Diels-Alder Reaction Workflow
Caption: General scheme for the Diels-Alder reaction.
Protocol 3: Synthesis of a Diels-Alder Adduct with Cyclopentadiene
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.48 g (0.01 mol) of this compound in 20 mL of a suitable solvent like toluene or xylene.
-
Addition of Diene: Add a slight excess of freshly distilled cyclopentadiene (1.5 equivalents, 0.015 mol) to the solution.
-
Reaction: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Diels-Alder adduct. The stereochemistry of the product is typically the endo isomer due to favorable secondary orbital interactions.
Future Perspectives in Drug Discovery
The strategic placement of the nitro and methoxy groups on the phenyl ring of this compound opens up avenues for further synthetic transformations. The nitro group can be reduced to an amine, which can then be functionalized to introduce a wide range of substituents or to participate in the formation of fused heterocyclic systems. This versatility makes the title compound a highly attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs, particularly in the search for new anticancer agents and kinase inhibitors.[4][5]
References
-
Aldabbagh, F., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine. Molbank, 2023(4), M1744. [Link]
-
Baruah, et al. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto’s Catalyst. Molecules, 27(22), 7853. [Link]
-
Asif, M. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 26(24), 7763. [Link]
-
Sirajuddin, M., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2282. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Synthesis of N-arylmaleimides. Royal Society of Chemistry. [Link]
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Kashash, D. R., et al. (2024). New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity. Egyptian Academic Journal of Biological Sciences, C. Physiology & Molecular Biology, 16(1), 63-74. [Link]
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Fontana, F., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry, 31(11), 2585-2593. [Link]
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Aravind, K., et al. (2013). Microwave assisted synthesis and characterization of 1-[4-(3-substituted-acryloyl)-phenyl]-pyrrole-2,5-diones. Der Pharma Chemica, 5(3), 261-264. [Link]
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Meena, S. K., et al. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3), 54-73. [Link]
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Gandini, A., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews, 50(16), 9043-9092. [Link]
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jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. [Link]
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Roxi Hulet. (2021, February 7). 27: Michael addition reaction [Video]. YouTube. [Link]
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Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 24(4), 254-265. [Link]
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Chad's Prep. (2018, September 21). 21.8 Michael Reactions [Video]. YouTube. [Link]
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Barik, S., et al. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]
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Polymers. (2024, February 5). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]
-
Sharma, P., et al. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 22(23), 1937-1960. [Link]
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El-Sayed, M. A.-A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 1. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7853. [Link]
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Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry [Video]. YouTube. [Link]
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Wang, Y., et al. (2019). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. ACS Applied Bio Materials, 2(3), 1266-1275. [Link]
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Lee, H., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(21), 6546-6553. [Link]
-
The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. [Link]
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Krystof, V., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. European Journal of Medicinal Chemistry, 129, 235-246. [Link]
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- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the potential therapeutic applications of the novel compound 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. As a Senior Application Scientist, this guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to effectively investigate its therapeutic potential.
I. Compound Overview and Rationale for Investigation
This compound is a unique small molecule integrating two key pharmacophores: a nitrophenyl group and a maleimide ring. This distinct chemical architecture suggests several compelling therapeutic avenues worth exploring.
-
The Nitrophenyl Moiety as a Hypoxia-Activated Trigger: The presence of a nitroaromatic system is a hallmark of hypoxia-activated prodrugs (HAPs).[1][2] Solid tumors often develop regions of low oxygen (hypoxia), a condition that renders them resistant to conventional therapies.[1][3] In these hypoxic microenvironments, endogenous nitroreductase enzymes can selectively reduce the nitro group, leading to the activation of a cytotoxic agent.[4][5][6][7] This targeted activation minimizes damage to healthy, well-oxygenated tissues, offering a promising strategy for cancer therapy.[2][3]
-
The Maleimide Core as a Covalent Binder and Anti-inflammatory Scaffold: The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory and anticancer properties.[8] Maleimides are electrophilic and can react with nucleophiles, most notably the thiol groups of cysteine residues in proteins, forming stable covalent bonds.[9][10][11] This reactivity can be harnessed to irreversibly inhibit the function of key proteins involved in disease processes.
-
Potential as a Cholesterol Absorption Inhibitor: Recent studies have demonstrated that derivatives of 1H-pyrrole-2,5-dione can act as potent inhibitors of cholesterol absorption, suggesting a potential role in the management of atherosclerosis and related cardiovascular diseases.
This guide will delve into three primary potential applications: as a hypoxia-activated anticancer agent, an anti-inflammatory agent, and a cholesterol absorption inhibitor.
II. Application I: Hypoxia-Activated Anticancer Agent
The combination of a hypoxia-sensitive trigger (nitrophenyl) and a reactive cytotoxic warhead (maleimide) makes this compound a prime candidate for a hypoxia-activated prodrug.
A. Scientific Rationale and Proposed Mechanism
Under normoxic conditions, the compound is expected to be relatively inert. However, in the hypoxic core of a tumor, nitroreductases will reduce the 4-nitro group. This reduction initiates a cascade of electronic changes, leading to the formation of a highly reactive species that can then alkylate and inactivate essential cellular proteins, ultimately leading to cancer cell death.
Caption: Proposed mechanism of hypoxia-activated cytotoxicity.
B. Experimental Protocol: Evaluation of Hypoxia-Selective Cytotoxicity
This protocol details the steps to assess the cytotoxic effects of the compound on cancer cells under both normal (normoxic) and low-oxygen (hypoxic) conditions.
1. Materials:
-
Cancer cell line (e.g., HT29 colorectal adenocarcinoma, A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Hypoxia chamber or incubator with O2 control[12]
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells into two 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in complete culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known HAP like tirapazamine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Induction of Hypoxia:
-
Place one plate in a standard incubator (normoxic conditions: ~21% O2).
-
Place the second plate in a hypoxia chamber and purge with a gas mixture of 5% CO2, and the balance N2 to achieve the desired low oxygen concentration (e.g., 1% O2).[13]
-
-
Incubation: Incubate both plates for 48-72 hours.
-
Cell Viability Assessment:
-
After incubation, bring the hypoxic plate back to normoxic conditions.
-
Perform a cell viability assay according to the manufacturer's instructions. For assays dependent on mitochondrial activity, be aware of potential confounding effects of reoxygenation.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC50 (normoxic) / IC50 (hypoxic). A higher HCR indicates greater hypoxia-selective cytotoxicity.
-
Data Presentation:
| Compound | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Test Compound | |||
| Positive Control | |||
| Vehicle Control | > Max Concentration | > Max Concentration | ~1 |
III. Application II: Anti-inflammatory Agent
The pyrrole-2,5-dione core is a known scaffold for anti-inflammatory compounds. This application note provides a protocol to evaluate the potential of this compound to modulate the inflammatory response in macrophages.
A. Scientific Rationale
Inflammation is a key process in many diseases. Macrophages are central players in the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). An effective anti-inflammatory agent would be expected to suppress the production of these cytokines.
B. Experimental Protocol: Macrophage Anti-inflammatory Assay
This protocol uses the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory properties of the test compound.[15]
1. Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-10
-
Cell viability assay reagent
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment with Compound: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.[16][17]
-
LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response.[15] Include control wells with no LPS and wells with LPS but no test compound.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Measure the concentrations of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Cell Viability: Assess the viability of the remaining cells in the plate to ensure that the observed effects on cytokine production are not due to cytotoxicity.
-
Data Analysis:
-
Normalize cytokine concentrations to the amount of protein in the corresponding wells.
-
Compare the cytokine levels in the compound-treated wells to the LPS-only control.
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-10 (pg/mL) | Cell Viability (%) |
| Vehicle Control | 100 | ||
| LPS (100 ng/mL) | |||
| LPS + Compound (Conc. 1) | |||
| LPS + Compound (Conc. 2) | |||
| LPS + Compound (Conc. 3) |
IV. Application III: Cholesterol Absorption Inhibitor
Given that derivatives of the 1H-pyrrole-2,5-dione scaffold have shown promise as cholesterol absorption inhibitors, this protocol outlines a cell-based assay to evaluate this potential application.
A. Scientific Rationale
Atherosclerosis, a major cause of cardiovascular disease, is characterized by the accumulation of cholesterol in the walls of arteries. Inhibiting the uptake of cholesterol into cells, particularly macrophages which can become foam cells, is a key therapeutic strategy. This assay uses a fluorescently labeled cholesterol analog to visualize and quantify cholesterol uptake by cells.
B. Experimental Protocol: Cellular Cholesterol Uptake Assay
This protocol uses a fluorescent cholesterol analog (e.g., NBD-cholesterol) to measure cholesterol uptake in a relevant cell line, such as the human monocytic cell line THP-1 (differentiated into macrophages).[18][19]
1. Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Culture medium (RPMI-1640 with 10% FBS)
-
NBD-cholesterol (or another fluorescent cholesterol analog)
-
This compound (dissolved in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
2. Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48-72 hours to differentiate them into adherent macrophages.
-
Compound and Cholesterol Treatment:
-
Wash the differentiated macrophages with serum-free medium.
-
Add serum-free medium containing the test compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., ezetimibe).
-
Add NBD-cholesterol to all wells at a final concentration of 1-5 µg/mL.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Calculate the percentage of cholesterol uptake inhibition for each compound concentration relative to the vehicle control.
-
Caption: Workflow for the cellular cholesterol uptake assay.
V. Investigating the Mechanism of Action: Cysteine Reactivity
The maleimide group is a known Michael acceptor, suggesting that this compound may exert its biological effects by covalently modifying cysteine residues in proteins.
A. Protocol: Competitive Protein Labeling
This protocol can help identify potential protein targets of the compound by competing with a fluorescent maleimide probe.
1. Materials:
-
Cell lysate from the cell line of interest
-
This compound
-
Fluorescent maleimide probe (e.g., fluorescein-5-maleimide)
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner
2. Procedure:
-
Lysate Preparation: Prepare a protein lysate from the cells of interest and determine the protein concentration.
-
Competitive Labeling:
-
In separate tubes, pre-incubate the cell lysate with increasing concentrations of the test compound for 1 hour at room temperature. Include a vehicle control.
-
Add the fluorescent maleimide probe to all tubes at a fixed concentration and incubate for another hour.
-
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner to visualize the labeled proteins.
-
Analysis: A decrease in the fluorescence intensity of specific protein bands in the presence of the test compound indicates that it is binding to those proteins and competing with the fluorescent probe. These bands can be excised and identified by mass spectrometry.
VI. References
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. ([Link])
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. ([Link])
-
Macrophage Inflammatory Assay - PMC - NIH. ([Link])
-
A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. ([Link])
-
Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - RSC Publishing. ([Link])
-
Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives | Journal of Medicinal Chemistry - ACS Publications. ([Link])
-
(PDF) Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - ResearchGate. ([Link])
-
Test anti-inflammatory compound after LPS stimulation? - ResearchGate. ([Link])
-
How can I determine cell viability under hypoxic condition? - ResearchGate. ([Link])
-
Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - AACR Journals. ([Link])
-
Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy | ACS Omega - ACS Publications. ([Link])
-
Chapter Seven. Labeling of a Protein with Fluorophores Using Maleimide Derivitization. ([Link])
-
On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - ChemRxiv. ([Link])
-
QuantiFluo™ Cholesterol Uptake Assay Kit - BioAssay Systems. ([Link])
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC - NIH. ([Link])
-
(PDF) Recent advances and applications of nitroreductase activable agents for tumor theranostic - ResearchGate. ([Link])
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - ResearchGate. ([Link])
-
NITROREDUCTASE : Clinical & Experimental Pharmacology & Physiology - Ovid. ([Link])
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC - NIH. ([Link])
-
Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages - MDPI. ([Link])
-
Development of a Smart Portable Hypoxic Chamber with Accurate Sensing, Control and Visualization of In Vitro Cell Culture for Replication of Cancer Microenvironment - MDPI. ([Link])
-
Cholesterol Assay Kit (Fluorometric) (BA0021). ([Link])
-
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies | Molecular Pharmaceutics - ACS Publications. ([Link])
Sources
- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Chemistry of N-Aryl Maleimide Synthesis
The synthesis of this compound, an N-aryl maleimide, is typically achieved through a two-step process. The first step involves the nucleophilic addition of 2-methoxy-4-nitroaniline to maleic anhydride, forming the intermediate N-(2-methoxy-4-nitrophenyl)maleanilic acid. The second step is the cyclization of this intermediate, usually via dehydration, to yield the desired maleimide.[1][2] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aniline ring introduces specific challenges that require careful control of reaction conditions to achieve high yield and purity.
Visualizing the Synthesis Pathway
To provide a clear overview of the synthesis, the following diagram illustrates the two-step reaction mechanism.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Yield of N-(2-methoxy-4-nitrophenyl)maleanilic acid (Step 1)
Question: I am observing a low yield of the maleanilic acid intermediate. What are the likely causes and how can I improve it?
Answer:
A low yield in the first step is often related to the nucleophilicity of the aniline, solvent choice, or reaction conditions.
-
Causality: The nucleophilicity of the nitrogen atom in 2-methoxy-4-nitroaniline is reduced by the electron-withdrawing nitro group at the para position. While the ortho-methoxy group is electron-donating, the strong deactivating effect of the nitro group can slow down the reaction.[3]
-
Solutions:
-
Solvent Selection: Use a polar aprotic solvent like tetrahydrofuran (THF) or diethyl ether to ensure the solubility of both reactants.[4]
-
Temperature Control: The reaction is typically exothermic. Running the reaction at a controlled low temperature (e.g., 0-5°C) can prevent potential side reactions and decomposition.[4]
-
Reaction Time: Due to the reduced nucleophilicity of the aniline, a longer reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Purity of Reagents: Ensure that the maleic anhydride is fresh and free from maleic acid, which can complicate the reaction and purification. The aniline derivative should also be of high purity.
-
Issue 2: Incomplete Cyclization or Low Yield of the Final Maleimide (Step 2)
Question: The cyclization of the maleanilic acid is not going to completion, or the yield of the final product is poor. How can I optimize this step?
Answer:
Incomplete cyclization is a common hurdle and is often dependent on the dehydrating agent, temperature, and catalyst.
-
Causality: The cyclization requires the removal of a molecule of water. The efficiency of this step is dependent on the effectiveness of the dehydrating agent and the stability of the maleanilic acid under the reaction conditions.
-
Solutions:
-
Choice of Dehydrating Agent: A mixture of acetic anhydride (Ac₂O) and anhydrous sodium acetate (NaOAc) is a standard and effective reagent for this cyclization.[1] Acetic anhydride acts as the dehydrating agent, while sodium acetate acts as a catalyst.
-
Temperature and Reaction Time: The cyclization typically requires heating. A temperature range of 80-100°C is often effective.[2] Monitor the reaction by TLC to determine the optimal reaction time and to avoid decomposition at elevated temperatures.
-
Alternative Reagents: If the standard Ac₂O/NaOAc method is not effective, other reagents such as triphenylphosphine/bromotrichloromethane in the presence of a base like triethylamine can be employed.[1]
-
Anhydrous Conditions: Ensure that all reagents and glassware are thoroughly dried, as the presence of water will inhibit the dehydration process.
-
Issue 3: Product Purification Challenges and Impurities
Question: I am having difficulty purifying the final product, and I suspect the presence of impurities. What are the likely impurities and what purification strategies should I use?
Answer:
The polarity of your target molecule, due to the methoxy and nitro groups, can make purification challenging. Common impurities include unreacted maleanilic acid, maleic anhydride, and byproducts from side reactions.
-
Causality: The final product is a relatively polar compound, which may have similar solubility and chromatographic behavior to the starting maleanilic acid. Side reactions such as hydrolysis of the maleimide ring can also lead to impurities.[5]
-
Solutions:
-
Work-up Procedure: After the reaction, quenching the excess acetic anhydride with ice-cold water is a common procedure. The precipitated crude product can then be collected by filtration.[6]
-
Recrystallization: Recrystallization is an effective method for purifying N-aryl maleimides. Experiment with different solvent systems. A polar solvent like ethanol or a mixture of ethyl acetate and hexanes may be suitable for your compound.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a reliable purification method.[1][7] A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) will likely be effective. Due to the polarity of your compound, you may need to use a higher proportion of the polar solvent.
-
Avoiding Hydrolysis: The maleimide ring can be susceptible to hydrolysis, especially under basic conditions, which would reopen the ring to form the maleanilic acid.[5][8] Therefore, it is crucial to maintain neutral or slightly acidic conditions during work-up and purification.
-
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification of the target maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the cyclization step?
A1: Sodium acetate acts as a basic catalyst in the cyclization of the maleanilic acid. It is thought to facilitate the formation of a mixed anhydride intermediate with acetic anhydride, which then undergoes intramolecular nucleophilic attack by the amide nitrogen to form the maleimide ring.
Q2: Can I perform this synthesis as a one-pot reaction?
A2: While one-pot syntheses of N-aryl maleimides have been reported, they often require specific catalysts and harsher conditions, such as high temperatures.[2] For this particular substrate with its mixed electronic substituents, a two-step approach provides better control over each stage of the reaction and generally leads to higher purity of the final product.
Q3: How do the substituents on the aniline ring affect the reaction?
A3: The electron-donating methoxy group at the ortho position increases the electron density on the aniline ring, which can enhance the nucleophilicity of the nitrogen. However, the strong electron-withdrawing nitro group at the para position has a dominant effect, significantly reducing the overall nucleophilicity of the aniline.[3] This makes the initial nucleophilic attack on maleic anhydride more challenging than for an unsubstituted or an electron-rich aniline.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Maleic anhydride is also an irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
Q5: What analytical techniques are best for characterizing the final product?
A5: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure. Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl stretching frequencies of the imide ring. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the synthesis of N-aryl maleimides, which can be used as a starting point for the optimization of your specific synthesis.
| Parameter | Step 1: Maleanilic Acid Formation | Step 2: Cyclization to Maleimide |
| Solvent | Diethyl ether, THF | Acetic Anhydride (as reagent and solvent) |
| Temperature | 0-25°C | 80-100°C |
| Reaction Time | 1-4 hours (monitor by TLC) | 1-3 hours (monitor by TLC) |
| Key Reagents | Maleic anhydride, 2-methoxy-4-nitroaniline | Acetic anhydride, Anhydrous sodium acetate |
| Typical Yield | >90% | 70-85% |
References
- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activ
- N-Phenylmaleimide - Organic Syntheses Procedure. Organic Syntheses.
- Purification method of n-substituted maleimide.
- The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC.
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
- Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry.
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.
- Bis-amino maleimides: a new class of dual hydrogen bond donor for anion binding and transport. RSC Publishing.
- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PubMed.
- Bicyclic-ammonium-incorporated ylidic nitrogen groups for strong π-electron donation in push–pull benzene π-conjug
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
- Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
- Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
- Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite)
- Method for purifying n-substituted maleimide.
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- 4. researchgate.net [researchgate.net]
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- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its use in bioconjugation and other chemical reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction
This compound is an N-aryl maleimide, a class of reagents widely used for the selective modification of sulfhydryl groups in biomolecules, such as cysteine residues in proteins and peptides.[1][2] The reaction proceeds via a Michael addition, forming a stable thioether bond.[3] The electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring modulate the reactivity of the maleimide, influencing both the rate of conjugation and the stability of the resulting conjugate. N-aryl maleimides, in general, have been shown to form more stable conjugates compared to their N-alkyl counterparts, which is advantageous in applications like the development of antibody-drug conjugates (ADCs).[4][5]
This guide will address common problems encountered during the synthesis, handling, and reaction of this specific maleimide derivative, providing both theoretical explanations and practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of this compound.
Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?
The ideal pH range for the reaction between a thiol and a maleimide is between 6.5 and 7.5.[3] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Q2: My this compound reagent appears to have low reactivity. What could be the cause?
The most likely cause of low reactivity is the hydrolysis of the maleimide ring. Maleimides are susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid.[3][6] It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use to minimize hydrolysis.[3]
Q3: I am observing low yields in my conjugation reaction. What are the possible reasons?
Several factors can contribute to low conjugation yields:
-
Hydrolysis of the maleimide: As mentioned above, pre-reaction hydrolysis of the reagent will reduce the amount of active maleimide available for conjugation.
-
Oxidation of thiols: The thiol groups on your biomolecule may have oxidized to form disulfide bonds, which do not react with maleimides.[1] It is often necessary to reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation.
-
Incorrect stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10- to 20-fold molar excess of the maleimide is often recommended.[7]
-
Poor solubility: The maleimide reagent may not be fully dissolved in the reaction buffer, limiting its availability for reaction.
Q4: How stable is the conjugate formed between this compound and a thiol?
The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, which is the reverse of the initial conjugation, leading to detachment of the conjugated molecule.[3][8] However, N-aryl maleimides, such as the one , tend to form more stable conjugates than N-alkyl maleimides.[4][5] Furthermore, the thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid thioether, which is no longer reversible.[3] The electron-withdrawing nature of the nitrophenyl group can influence the rate of this stabilizing hydrolysis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter.
Issue 1: Poor Solubility of the Maleimide Reagent
Observation: The this compound reagent does not fully dissolve in the aqueous reaction buffer, leading to a cloudy or heterogeneous mixture.
Causality: Many maleimide derivatives, particularly those with aromatic substituents, have poor aqueous solubility.[7][9][10] This can significantly hinder the reaction rate and lead to inconsistent results.
Solutions:
-
Use of Co-solvents: Dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[1][7]
-
Solvent Optimization: The final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible to avoid denaturation of proteins or other sensitive biomolecules. It is advisable to test the stability of your biomolecule at the intended final co-solvent concentration.
| Co-solvent | Recommended Starting Concentration in Final Reaction Volume | Notes |
| DMSO | 1-10% (v/v) | Generally well-tolerated by proteins at low concentrations. |
| DMF | 1-10% (v/v) | Ensure it is fresh and anhydrous as it can degrade over time. |
Issue 2: Low Conjugation Efficiency
Observation: Analysis of the reaction mixture by techniques such as SDS-PAGE, HPLC, or mass spectrometry shows a low percentage of the desired conjugate and a significant amount of unreacted biomolecule.
Causality: This can be due to several factors, including inactive reagents, suboptimal reaction conditions, or competing side reactions.
Troubleshooting Workflow:
Caption: Conjugate stability pathway.
Issue 4: Purification Challenges
Observation: Difficulty in separating the final conjugate from unreacted biomolecule, excess maleimide reagent, and reaction byproducts.
Causality: The physicochemical properties of the conjugate may be similar to those of the starting materials, making separation challenging.
Purification Protocols:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the larger conjugated biomolecule from the smaller, unreacted maleimide reagent.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate the conjugate from the unreacted biomolecule based on differences in hydrophobicity. The addition of the 2-methoxy-4-nitrophenyl group will increase the hydrophobicity of the biomolecule, allowing for separation.
-
Dialysis: For larger biomolecules like proteins, dialysis can be used to remove excess small-molecule reagents. However, this is only effective for water-soluble maleimides and may not completely remove precipitated reagent. [1][7]
References
-
Bio-Synthesis Inc. (2022-05-03). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]
-
Christie, R. J., et al. (2015-12-28). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]
-
Jones, M. W., et al. (2020-10-02). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). [Link]
-
MDPI. (2025-10-13). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Popp, M. W., et al. (2015-12-28). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]
-
UCL Discovery. (2021-08-02). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]
-
UCL Discovery. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]
Sources
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
Technical Support Center: Solubility Enhancement for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming solubility challenges associated with this compound. Our approach is rooted in foundational chemical principles and validated experimental strategies to ensure you can confidently prepare solutions for your specific application.
Compound Profile: Understanding the Solubility Challenge
This compound is a molecule that presents a classic solubility challenge due to its distinct structural features:
-
N-Aryl Maleimide Core: The maleimide group is crucial for covalent conjugation, but when attached to a large aromatic substituent, it often results in a planar, rigid structure with poor aqueous solubility.[1][2]
-
Hydrophobic Phenyl Ring: The benzene ring is a large, nonpolar component that significantly contributes to the molecule's hydrophobicity.
-
Polar, Non-ionizable Groups: The nitro (-NO₂) and methoxy (-OCH₃) groups are polar, but they do not ionize at physiological pH. While they increase the molecule's dipole moment, they are insufficient to overcome the hydrophobicity of the aromatic core for significant water solubility.[3][4]
This combination of a large hydrophobic surface area and limited hydrogen bonding capability leads to high crystal lattice energy, making it difficult for solvent molecules, particularly water, to effectively solvate the compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers? A: The aqueous solubility is expected to be very low. Aromatic nitro compounds and N-aryl maleimides are characteristically poorly soluble in water.[2][3] Direct dissolution in buffers like PBS or TRIS is unlikely to achieve concentrations suitable for most biological assays without formulation aids.
Q2: Which organic solvents should I try first? A: For poorly soluble maleimides, polar aprotic solvents are the recommended starting point. We suggest screening the following:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Q3: Can I use alcohols like ethanol or methanol? A: Yes, alcohols can be effective co-solvents. Adding alcohol to an aqueous solution can increase the solubility of aromatic nitro compounds.[5] However, high concentrations of alcohol may be incompatible with certain biological assays (e.g., cell-based assays).
Q4: How does pH affect the solubility and stability of this compound? A: While pH adjustment is a common technique for ionizable compounds, its effect on the solubility of this neutral molecule will be minimal.[6] More importantly, the maleimide ring is susceptible to hydrolysis at alkaline pH (pH > 8.0), which opens the ring and renders the compound inactive for its intended conjugation reactions. For experimental work, maintaining a pH between 6.5 and 7.5 is critical for stability.[7]
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do? A: This is a common issue known as "crashing out." It occurs when the buffer cannot accommodate the compound once the solubilizing organic solvent is diluted. Refer to our troubleshooting guides on Co-solvency and the use of Solubilizing Agents for strategies to prevent this.
Troubleshooting Guide 1: Systematic Solvent Selection & Co-solvency
Issue: The compound fails to dissolve in the target aqueous buffer, or it precipitates upon dilution from an organic stock.
Principle: Co-solvency involves using a water-miscible organic solvent to reduce the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent and improving solubility.[8]
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO or DMF. Ensure it is fully dissolved.
-
Solvent System Preparation: In separate tubes, prepare a dilution series of your chosen co-solvent (e.g., DMSO, ethanol, polyethylene glycol 400) in your target aqueous buffer. Typical final concentrations to screen are 1%, 2%, 5%, and 10% (v/v).
-
Causality: Screening a range of concentrations is crucial. Too little co-solvent will be ineffective, while too much may compromise the integrity of your experiment (e.g., protein denaturation, cell toxicity).
-
-
Compound Addition: Add a small aliquot of your concentrated stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Observation & Equilibration: Vortex each tube gently and allow it to equilibrate at the experimental temperature for at least 30 minutes. Visually inspect for any precipitation or turbidity.
-
Quantification (Optional but Recommended): To accurately determine the solubility limit, centrifuge the samples to pellet any undissolved compound, and then measure the concentration of the supernatant using HPLC or a spectrophotometer.
Data Summary: Common Co-solvents
| Co-solvent | Typical Starting % (v/v) | Pros | Cons & Considerations |
| DMSO | 1-5% | High solubilizing power for many organics. | Can be toxic to cells at >0.5-1%. May interfere with some enzymatic assays. |
| Ethanol | 2-10% | Less toxic than DMSO. Volatile and easily removed. | Lower solubilizing power than DMSO. Can cause protein precipitation at high concentrations. |
| PEG 400 | 5-20% | Low toxicity, widely used in formulations. | Can increase viscosity. May not be as effective as DMSO or ethanol. |
| Acetonitrile | 1-5% | Good solubilizing power. | Can be toxic. May denature proteins.[7] |
Workflow for Solubility Screening
Caption: Systematic workflow for co-solvent screening.
Troubleshooting Guide 2: Formulation with Solubilizing Agents
Issue: Co-solvents are insufficient to achieve the required concentration or are incompatible with the downstream application.
Principle: Solubilizing agents, such as cyclodextrins or surfactants, can encapsulate hydrophobic molecules, shielding them from the aqueous environment and presenting a hydrophilic exterior to the solvent.[9][10]
Method 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[8]
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the target aqueous buffer to create a concentrated stock (e.g., 20-40% w/v).
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of the compound dropwise while vigorously vortexing the HP-β-CD solution.
-
Causality: Adding the compound to the pre-formed cyclodextrin solution maximizes the opportunity for encapsulation and prevents the compound from precipitating.
-
-
Equilibrate: Sonicate or shake the mixture at room temperature or slightly elevated temperature (30-40°C) for 1-24 hours to facilitate the formation of the inclusion complex.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant containing the solubilized compound-cyclodextrin complex. The concentration can be determined via HPLC or UV-Vis.
Caption: Encapsulation by a cyclodextrin molecule.
Method 2: Use of Surfactants
Non-ionic surfactants like Tween® 80 or Kolliphor® EL (Cremophor® EL) can form micelles that encapsulate hydrophobic drugs. This is a common strategy but requires careful optimization, as surfactants can interfere with biological membranes and assays.
-
Procedure: Prepare the surfactant solution in buffer (typically just above its critical micelle concentration). Add the compound (from a small volume of stock or as a solid) and mix thoroughly to allow for partitioning into the micelles.
-
Caution: The use of surfactants must be validated for compatibility with the specific application. Cationic surfactants, for instance, can enhance certain reactions but may also be more disruptive to biological systems.[11]
Advanced Strategies & Medicinal Chemistry Approaches
Issue: Intrinsic solubility is the primary roadblock, and formulation methods are insufficient for in-vivo or drug development purposes.
1. Polymeric Micelle Encapsulation: For advanced drug delivery applications, amphiphilic block copolymers like methoxypoly(ethylene glycol)-block-poly(lactide-co-glycolide) (mPEG-PLGA) can be used. These polymers self-assemble into stable nanoparticles in water, with a hydrophobic core that can be loaded with the drug, effectively solubilizing it for intravenous administration.[12][13] This technique requires specialized knowledge of polymer chemistry and nanoparticle formulation.
2. Structural Modification: If synthetic chemistry resources are available, the molecule itself can be modified to enhance solubility. This is a common strategy in medicinal chemistry.[4]
-
Introduction of Solubilizing Moieties: A highly effective approach is to conjugate a water-soluble group to the molecule, away from the reactive maleimide. For example, studies have shown that incorporating linkers containing ethers or poly(ethylene glycol) (PEG) chains can dramatically increase the water solubility of maleimide-containing compounds.[14]
-
Introduction of Ionizable Groups: Adding a basic (e.g., amine) or acidic (e.g., carboxylic acid) functional group to the phenyl ring would allow for salt formation, which typically leads to a significant increase in aqueous solubility.[10]
These advanced approaches represent a shift from formulation to fundamental drug design and are powerful tools for optimizing the physicochemical properties of a lead compound.
References
-
Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo. [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
-
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. National Institutes of Health (NIH). [Link]
-
Maleimide. Wikipedia. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Aromatic Nitro Compounds. MST.edu. [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Synthesis and Biological Activity of Water-Soluble Maleimide Derivatives of the Anticancer Drug Carboplatin Designed as Albumin-Binding Prodrugs. ACS Publications. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
1-(2-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE | CAS#:22265-77-6. Chemsrc. [Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]
-
Recent advances in the synthesis of aromatic nitro compounds. Royal Society of Chemistry. [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. National Institutes of Health (NIH). [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. MDPI. [Link]
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- 2. lumiprobe.com [lumiprobe.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mst.edu [web.mst.edu]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
stability of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione under experimental conditions
Technical Support Center: Stability of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions regarding the stability and handling of this N-aryl maleimide reagent in common experimental settings. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Question 1: What are the optimal storage conditions for solid this compound and its solutions?
Answer: Proper storage is critical to prevent premature degradation of the maleimide functionality.
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[2] To minimize moisture condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening.
-
In Solution: Stock solutions are best prepared fresh for each experiment. Maleimides in solution, particularly in protic solvents, are more susceptible to hydrolysis. If a stock solution must be prepared in advance, use an anhydrous aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), store it at -20°C or -80°C under an inert gas atmosphere (e.g., argon or nitrogen), and divide it into single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Question 2: I observe a lower-than-expected conjugation efficiency. Could my reagent have degraded?
Answer: Yes, suboptimal conjugation efficiency is a primary indicator of reagent degradation. The most common degradation pathway for a maleimide is the hydrolysis of the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.
This hydrolysis is significantly accelerated by increasing pH.[4][5] If you suspect degradation, we recommend preparing a fresh stock solution from the solid reagent. To verify the integrity of a new or existing batch, consider running a small-scale control reaction with a model thiol (e.g., N-acetyl-L-cysteine) and analyzing the reaction mixture by LC-MS.
Reaction Conditions and Stability
Question 3: What is the optimal pH for my conjugation reaction with a thiol-containing biomolecule?
Answer: The optimal pH for a thiol-maleimide conjugation is a balance between two competing factors: thiol reactivity and maleimide stability.
-
Thiol Reactivity: The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion (S⁻) attacks the electron-deficient double bond of the maleimide.[6] The reaction rate is therefore dependent on the concentration of the thiolate, which increases as the pH approaches and exceeds the pKa of the thiol group (typically ~8.5 for cysteine).
-
Maleimide Stability: The maleimide ring is susceptible to hydrolysis, which becomes more rapid at higher pH.[4] Above pH 8.5, the rate of hydrolysis can become significant, consuming your reagent before it can react with the thiol.
For these reasons, the recommended pH range for thiol-maleimide conjugation is 6.5 to 7.5 .[7] In this window, the reaction with thiols is highly chemoselective and proceeds efficiently, while the rate of hydrolysis is minimized.[7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7]
Question 4: I need to perform my reaction at a pH above 7.5. What are the risks?
Answer: Performing the conjugation at pH > 7.5 introduces two primary risks:
-
Increased Hydrolysis: The rate of maleimide ring-opening hydrolysis increases, leading to a loss of active reagent and reduced conjugation yield.[4]
-
Loss of Chemoselectivity: Above pH 7.5, maleimides can begin to react with nucleophilic primary amines, such as the ε-amino group of lysine residues (pKa ~10.5).[7] This can lead to non-specific labeling of your biomolecule.
If a higher pH is unavoidable, we recommend increasing the molar excess of the maleimide reagent and shortening the reaction time to mitigate these side reactions.
Data Summary: pH Effects on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines (e.g., Lysine) | Recommendation |
| < 6.5 | Slow (low thiolate concentration) | Minimal | Negligible | Suboptimal; reaction may be very slow or incomplete. |
| 6.5 - 7.5 | Optimal | Low | Negligible | Recommended range for maximal chemoselectivity and yield. [7] |
| 7.5 - 8.5 | Fast | Moderate and Increasing | Possible, competitive reaction | Use with caution. Increase maleimide excess, shorten reaction time. |
| > 8.5 | Very Fast | High | Significant | Not recommended due to rapid hydrolysis and loss of selectivity.[4] |
Conjugate Stability and Troubleshooting
Question 5: My maleimide-thiol conjugate appears to be losing its payload over time. What is happening?
Answer: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction , especially in the presence of other nucleophilic thiols like glutathione or serum albumin.[8][9] This reaction regenerates the starting maleimide and thiol, leading to deconjugation or transfer of the payload to another thiol-containing molecule.[7][8]
dot
Caption: The retro-Michael reaction pathway leading to conjugate instability.
Fortunately, this compound is an N-aryl maleimide . Conjugates formed from N-aryl maleimides are generally more stable and less prone to the retro-Michael reaction compared to those formed from traditional N-alkyl maleimides.[10][11] This increased stability is a key advantage of your chosen reagent.
Question 6: How can I further improve the stability of my final conjugate?
Answer: While N-aryl maleimides offer enhanced stability, the thiosuccinimide ring of the conjugate can still be hydrolyzed under certain conditions. Interestingly, this hydrolysis can be beneficial. Opening the thiosuccinimide ring post-conjugation forms a stable product that is no longer susceptible to the retro-Michael reaction.[5][10]
Studies have shown that N-aryl substitution can accelerate this stabilizing hydrolysis step.[10][11] To promote this, you can incubate your purified conjugate at a slightly elevated pH (e.g., pH 7.4-8.0) for a defined period (e.g., 1-2 hours at 37°C) before final buffer exchange and storage. However, this should be optimized for your specific biomolecule to ensure its own stability is not compromised.
Experimental Protocol: Stability Assessment of a Maleimide Conjugate
This protocol provides a framework for assessing the stability of a conjugate formed with this compound in the presence of a competing thiol.
dot
Caption: Workflow for assessing conjugate stability via a thiol challenge assay.
Methodology:
-
Prepare the Biomolecule:
-
If your protein or peptide contains disulfide bonds that need to be labeled, reduce them first using a suitable reducing agent (e.g., TCEP).
-
Immediately purify the reduced biomolecule using a desalting column equilibrated with a degassed, nitrogen-purged conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0).
-
-
Perform the Conjugation:
-
Prepare a fresh 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10-20 fold molar excess of the maleimide solution to the stirring biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purify the Conjugate:
-
Remove unreacted maleimide by passing the reaction mixture through a desalting column equilibrated with a stable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the purified conjugate by UV-Vis spectroscopy and/or mass spectrometry to confirm the degree of labeling.
-
-
Conduct the Stability Assay:
-
Dilute the purified conjugate to a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Prepare a challenge solution by adding a large excess of a competing thiol (e.g., 1 mM L-Cysteine or Glutathione).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction, quench it (e.g., by adding formic acid or TFA to a final concentration of 0.1%), and immediately freeze it at -80°C until analysis.
-
-
Analyze the Results:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS.
-
Quantify the peak area of the intact conjugate over time relative to the t=0 sample to determine the percentage of deconjugation. The appearance of a peak corresponding to the unconjugated biomolecule indicates instability.
-
References
-
Zeglis, B. M., et al. (2021). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. National Center for Biotechnology Information. [Link]
-
Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
Fiorini, M. T., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Fiorini, M. T., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation (PDF). MDPI. [Link]
-
Ye, Z. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole. Cole-Parmer. [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. [Link]
-
Meena, S. K., & Singh, S. (2018). A Comparative Thermal stability Study of N-(4Nitropheny) Maleimide and N-(2, 4-dinitrophenyl) maleimide with Methylacrylate. Issuu. [Link]
-
Jones, M. W., et al. (2018). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). [Link]
-
Kramer, F., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 60(9), 4489-4493. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemscene.com [chemscene.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for the synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies, and offer detailed analytical guidance to ensure the successful synthesis and characterization of your target compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions based on established chemical principles.
Question 1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue in this synthesis, often stemming from incomplete reaction, competing side reactions, or losses during workup and purification. The synthesis of N-aryl maleimides is typically a two-step, one-pot process: (1) formation of the N-(2-methoxy-4-nitrophenyl)maleamic acid intermediate, followed by (2) dehydrative cyclization to the desired imide.[1][2] Optimizing both stages is critical for high yield.
Common Causes & Solutions:
-
Incomplete Cyclization: The most common reason for low yield is the failure of the maleamic acid intermediate to fully cyclize. This intermediate is often the main component isolated instead of the desired product.
-
Causality: The dehydration step requires sufficient thermal energy to overcome the activation barrier for intramolecular cyclization. Inadequate temperature or reaction time will result in a mixture rich in the maleamic acid.
-
Solution: Ensure the reaction is heated to an appropriate temperature (e.g., reflux in glacial acetic acid or toluene) for a sufficient duration (typically 2-4 hours).[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine when the starting materials and intermediate have been consumed.
-
-
Hydrolysis of Maleic Anhydride: The starting anhydride is susceptible to hydrolysis, especially if using wet solvents.
-
Causality: Maleic anhydride readily reacts with water to form maleic acid, which will not react with the aniline under these conditions.[4]
-
Solution: Use anhydrous solvents and reagents. If glacial acetic acid is used as the solvent, its water content should be minimal.
-
-
Sub-optimal Dehydration Conditions:
-
Causality: Simply heating in some solvents may not be sufficient to remove the water generated during cyclization, which can inhibit the reaction from reaching completion.
-
Solution: For challenging cyclizations, consider adding a chemical dehydrating agent (like acetic anhydride in catalytic amounts) or employing azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene as the solvent) to actively remove water from the reaction medium.[1]
-
-
Purification Losses: The product and the maleamic acid intermediate may have similar polarities, making separation difficult.
-
Causality: If a significant amount of the intermediate remains, it can co-precipitate with the product upon cooling or be difficult to separate by column chromatography.
-
Solution: Ensure the reaction goes to completion before workup. For purification, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often effective. If chromatography is necessary, a careful selection of the mobile phase is required to achieve good separation.
-
Question 2: I've isolated a product, but my ¹H NMR spectrum shows unexpected peaks. How do I identify the impurities?
Answer:
Spectral impurities in the crude or even purified product almost always point to unreacted starting materials or the presence of the stable maleamic acid intermediate.
-
Identifying the Maleamic Acid Intermediate: This is the most probable side product. Its ¹H NMR spectrum will have distinct features compared to the cyclized product.
-
Causality: The intermediate is an acyclic carboxylic acid and amide. Its key structural features—a carboxylic acid proton (-COOH), an amide proton (-NH-), and two non-equivalent vinyl protons—are readily identifiable by NMR.
-
Key Spectral Features:
-
A broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton .
-
A broad singlet for the amide proton .
-
Two distinct doublets for the vinyl protons (cis coupling, J ≈ 6 Hz), which are often at different chemical shifts than the singlet observed for the two equivalent vinyl protons in the final maleimide product.
-
-
-
Identifying Unreacted Starting Materials:
-
2-methoxy-4-nitroaniline: Look for its characteristic aromatic signals and the broad singlet for the -NH₂ protons.
-
Maleic Anhydride/Maleic Acid: Maleic anhydride shows a sharp singlet for its two equivalent vinyl protons around 7.1 ppm. If hydrolyzed to maleic acid, this signal shifts.
-
The following DOT script visualizes a logical workflow for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis, mechanism, and characterization.
Question 1: What is the reaction mechanism for the formation of this compound?
Answer:
The synthesis proceeds via a well-established two-step mechanism:
-
Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the primary amine group of 2-methoxy-4-nitroaniline on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the N-(2-methoxy-4-nitrophenyl)maleamic acid intermediate. This step is typically fast and often occurs at room temperature.
-
Intramolecular Dehydration (Cyclization): The second step is an intramolecular nucleophilic acyl substitution, where the newly formed amide attacks the carboxylic acid moiety. This is a dehydration reaction that forms the stable five-membered imide ring and eliminates a molecule of water. This step is the rate-limiting step and requires thermal energy (heating) or a dehydrating agent to proceed efficiently.
The overall reaction pathway is visualized below.
Caption: General reaction pathway for maleimide synthesis.
Question 2: How can I definitively confirm the structure of my final product and distinguish it from the main side product?
Answer:
A combination of spectroscopic techniques is essential for unambiguous structure confirmation. ¹H NMR, ¹³C NMR, and Mass Spectrometry are the most powerful tools for this purpose.
-
¹H NMR Spectroscopy: This is the quickest method to confirm cyclization. The desired product, possessing a C₂ axis of symmetry, will show a characteristic singlet for the two equivalent vinyl protons of the maleimide ring (typically around δ 7.0 ppm). In contrast, the maleamic acid intermediate will show two distinct doublets for its non-equivalent vinyl protons.
-
¹³C NMR Spectroscopy: The product will show two carbonyl signals, while the intermediate will show distinct signals for a carboxylic acid carbon and an amide carbonyl carbon.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. The desired product and the maleamic acid intermediate are isomers and will have the same molecular weight. However, MS can confirm that a product of the correct mass has been formed. Fragmentation patterns could potentially distinguish them, but NMR is more direct for this specific isomeric differentiation.
Table 1: Comparative Spectroscopic Data
| Feature | Desired Product (Maleimide) | Side Product (Maleamic Acid) | Rationale |
| ¹H NMR (Vinyl Protons) | ~δ 7.0 ppm (s, 2H) | ~δ 6.3-6.5 ppm (d, 1H) & ~δ 6.6-6.8 ppm (d, 1H) | Symmetry in the cyclic imide makes protons equivalent. Acyclic structure leads to non-equivalence. |
| ¹H NMR (-COOH) | Absent | ~δ 10-13 ppm (br s, 1H) | The carboxylic acid group is only present in the intermediate. |
| ¹H NMR (-NH) | Absent | Present (variable shift) | The amide NH is only present in the intermediate. |
| Mass (m/z) [M+H]⁺ | Expected: 251.06 | Expected: 251.06 | The intermediate and product are isomers with the same molecular formula (C₁₁H₈N₂O₅). |
Note: Exact chemical shifts (δ) can vary based on the solvent used for analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure adapted from common synthetic methods for N-substituted maleimides.[3][5]
Reagents & Equipment:
-
2-methoxy-4-nitroaniline (1.0 eq)
-
Maleic anhydride (1.05 eq)
-
Glacial Acetic Acid (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid with stirring.
-
Addition of Anhydride: To this solution, add maleic anhydride (1.05 eq) portion-wise. A slight exotherm may be observed.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C for acetic acid) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the starting aniline spot has disappeared, and the spot corresponding to the maleamic acid intermediate is minimal. This typically takes 2-4 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The product will often precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove residual acetic acid, followed by a cold, non-polar solvent like hexane to aid in drying.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
Protocol 2: NMR Sample Preparation and Analysis for Product Identification
Equipment:
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR Spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of your dry, purified product in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice as it dissolves both the product and the potential maleamic acid impurity).
-
Acquisition: Acquire a standard ¹H NMR spectrum.[6]
-
Analysis:
-
Confirm Product: Look for a sharp singlet around δ 7.0 ppm, integrating to 2 protons. Confirm the presence of the expected signals for the aromatic ring and the methoxy group.
-
Check for Intermediate: Carefully examine the baseline in the δ 10-13 ppm region. The absence of any broad peak here indicates the absence of the maleamic acid intermediate. Also, confirm the absence of two distinct doublets in the vinyl region (δ 6-7 ppm).
-
By following these troubleshooting guides and protocols, researchers can more effectively navigate the synthesis of this compound, leading to higher yields and product purity.
References
-
Fathalla, W., & Zaki, E. G. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2282. [Link]
-
Verma, M., Salahuddin, & Singh, S. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(7), 133-138. [Link]
-
Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1774. [Link]
- Google Patents. (1990). EP0403240A1 - Preparation process of N-substituted maleimides.
-
Singh, N. B., Singh, R. J., & Singh, N. P. (2001). Solid-state reaction between maleic anhydride and p-nitroaniline. Journal of thermal analysis and calorimetry, 64(2), 521-529. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, M. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1413, 161–193. [Link]
-
U.S. Environmental Protection Agency. (n.d.). AP-42, CH 6.14: Maleic Anhydride. [Link]
-
Pereira, F. V., Leal, J. H. S., de Souza, R. O. M. A., & de Souza, R. O. M. A. (2023). Application of 1H HR-MAS NMR-Based Metabolite Fingerprinting of Marine Microalgae. Metabolites, 13(2), 209. [Link]
Sources
- 1. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cibtech.org [cibtech.org]
- 4. epa.gov [epa.gov]
- 5. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 1H HR-MAS NMR-Based Metabolite Fingerprinting of Marine Microalgae [mdpi.com]
Technical Support Center: Purification of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for the synthesis and purification of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly functionalized maleimide derivative. The unique substitution pattern of this compound, featuring both a strong electron-withdrawing nitro group and an electron-donating methoxy group, presents specific hurdles that require a nuanced approach to achieve high purity. This document provides in-depth troubleshooting advice and detailed experimental protocols based on established chemical principles and field-proven insights.
Understanding the Molecule: Key Physicochemical Properties
The purification strategy for this compound is dictated by its molecular structure. The presence of the polar nitro group and the maleimide ring, combined with the methoxy group, results in a compound with moderate to high polarity. This influences its solubility in common organic solvents and its behavior during chromatographic separation.
| Property | Predicted Influence on Purification |
| High Polarity | Due to the nitro group and dione functionality, the compound will likely require polar or moderately polar solvent systems for both recrystallization and chromatography. It will adhere strongly to polar stationary phases like silica gel. |
| Solubility | Expected to have good solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, and lower solubility in nonpolar solvents such as hexanes and petroleum ether. Solubility in alcohols like methanol and ethanol is likely moderate. |
| Stability | The maleimide ring is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding maleamic acid. Acidic conditions can also promote hydrolysis, although generally to a lesser extent.[1][2] The nitro group is generally stable but can be reduced under certain conditions. |
| Color | The presence of the nitrophenyl chromophore suggests that the compound and its impurities are likely to be colored (typically yellow to orange), which can be a useful visual aid during purification. |
Common Purification Challenges & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My product is oiling out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or when the cooling rate is too fast. Here's a systematic approach to troubleshoot this:
-
Causality: The high concentration of impurities can lower the melting point of the mixture, leading to the separation of a liquid phase. Also, a solvent in which the compound is too soluble will not allow for crystal lattice formation upon cooling.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure complete dissolution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. You can insulate the flask to slow down the cooling rate further.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can provide a surface for nucleation.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: If the above steps fail, your solvent system is likely not optimal. Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or petroleum ether) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Q2: I have a low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is often due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent.
-
Causality: The goal of recrystallization is to find a solvent where the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.
-
Solvent Screening: Your chosen solvent may not be ideal. Refer to the solvent selection table below and perform small-scale solubility tests to find a better option.
-
Second Crop: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of crystals.
-
Table of Recommended Solvents for Recrystallization Screening:
| Solvent System | Rationale |
| Single Solvents | |
| Ethyl Acetate | Good starting point for moderately polar compounds. |
| Ethanol or Methanol | Often effective for nitro-containing aromatic compounds.[4][5][6] |
| Acetone | A strong polar aprotic solvent, may be too good of a solvent unless used in a mixed system. |
| Mixed Solvents | |
| Ethyl Acetate / Hexane | A versatile system for tuning polarity. |
| Dichloromethane / Hexane | Another good option for moderately polar compounds. |
| Acetone / Water | Can be effective, but be mindful of potential hydrolysis. |
Chromatography Issues
Q3: My compound is streaking on the TLC plate. What is causing this and how can I fix it?
A3: Streaking on a TLC plate is a common issue for polar compounds and can be caused by several factors.
-
Causality: Streaking is often due to the compound being too polar for the chosen mobile phase, leading to strong interactions with the silica gel. It can also be caused by overloading the sample or the presence of highly polar impurities.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A small amount of methanol (0.5-2%) can also significantly increase the polarity.
-
Add an Acidic Modifier: If your compound has basic impurities or can interact with the slightly acidic silica gel in an undesirable way, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can often lead to sharper spots.
-
Reduce Sample Concentration: Ensure the spotting solution is not too concentrated. Dilute your sample and re-spot.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a reversed-phase TLC plate (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[7]
-
Q4: I am having difficulty separating my product from a very polar impurity during column chromatography. What should I do?
A4: This is a common challenge, especially when dealing with the maleamic acid precursor or other polar byproducts.
-
Causality: The impurity has a similar or slightly higher polarity than your product, causing their elution profiles to overlap on the column.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A well-optimized solvent system is crucial. Aim for a solvent system that gives your product an Rf value of 0.2-0.3 on the TLC plate, with the impurity having a lower Rf. A less polar mobile phase will increase the separation between your product and a more polar impurity.
-
Use a Gradient Elution: Start with a less polar solvent system to elute any non-polar impurities, then gradually increase the polarity to elute your product, leaving the highly polar impurity on the column.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often leads to better separation than loading the sample dissolved in a solvent.
-
Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a reversed-phase C18 silica gel.
-
Table of Recommended TLC and Column Chromatography Mobile Phases:
| Mobile Phase System | Polarity | Recommended Use |
| Hexane / Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | Moderate | Good starting point for TLC development. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | High | For eluting highly polar compounds. |
| Toluene / Acetone (e.g., 8:2 to 6:4 v/v) | Moderate-High | Can offer different selectivity compared to ester-based systems. |
FAQs: Synthesis and Purification of this compound
Q: What are the most common impurities I should expect from the synthesis?
A: The most common impurities are:
-
N-(2-methoxy-4-nitrophenyl)maleamic acid: The uncyclized intermediate from the reaction of 2-methoxy-4-nitroaniline and maleic anhydride. This is a highly polar, acidic impurity.
-
Unreacted 2-methoxy-4-nitroaniline: The starting aniline derivative.
-
Polymerization products: Maleimides can undergo free-radical polymerization, especially at elevated temperatures.[8]
-
Side-reaction products: Potential for side reactions on the aromatic ring, although less common under standard conditions.
Q: How can I remove the uncyclized maleamic acid impurity?
A: The maleamic acid is significantly more polar and acidic than the desired maleimide.
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic maleamic acid will be deprotonated and extracted into the aqueous layer. Be cautious, as a strong base or prolonged exposure can lead to hydrolysis of the desired maleimide product.
-
Column Chromatography: The maleamic acid will have a much lower Rf value on silica gel TLC than the maleimide. It can be effectively separated by column chromatography, often remaining at the baseline with moderately polar eluents.
Q: My purified product is a yellow-orange color. Is this normal?
A: Yes, the presence of the 4-nitrophenyl group typically imparts a yellow to orange color to the compound. A pure product should be a crystalline solid of a consistent color. A dark brown or reddish color may indicate the presence of impurities, possibly from polymerization or side reactions.
Q: How can I check the purity of my final product?
A: A combination of techniques should be used to assess purity:
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot. Co-spotting with the starting material can confirm its absence.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of signals from starting materials or the maleamic acid intermediate is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): A quantitative assessment of purity can be obtained using a calibrated HPLC method, typically on a C18 reversed-phase column with a mobile phase such as acetonitrile/water with a UV detector.[9]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a chosen solvent (see table above). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but not when cold, you have found a potentially suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC of your crude product using different solvent systems to find an eluent that gives your desired product an Rf of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
Caption: Relationship between common purification problems and their respective solutions.
References
- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.
- KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents.
-
Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
N-Phenylmaleimide - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Figshare. Available at: [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction - Semantic Scholar. Available at: [Link]
-
(PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - ResearchGate. Available at: [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PubMed Central. Available at: [Link]
-
Thin Layer Chromatography (TLC) - AGA Analytical. Available at: [Link]
-
Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer - International Journal of Science and Research Methodology. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]
-
Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Preparation process of N-substituted maleimides - Patent 0372922 - European Publication Server web service. Available at: [Link]
-
Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid - International Journal of Engineering Research & Technology. Available at: [Link]
-
Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide - IJRASET. Available at: [Link]
-
Separation Theory - Chemistry LibreTexts. Available at: [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids | ChemRxiv. Available at: [Link]
-
Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC - NIH. Available at: [Link]
-
Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations - ResearchGate. Available at: [Link]
-
(PDF) p-Nitrophenylmaleimide - ResearchGate. Available at: [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - NIH. Available at: [Link]
-
Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. Available at: [Link]
-
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - NIH. Available at: [Link]
-
(PDF) The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides - ResearchGate. Available at: [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI. Available at: [Link]
-
Chromatographic Methods of Analysis. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Pyrrole | C4H5N | CID 8027 - PubChem - NIH. Available at: [Link]
Sources
- 1. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Large-Scale Synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for the large-scale synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
This compound, an N-arylmaleimide, is a valuable building block in medicinal chemistry and materials science. Its synthesis involves the condensation of 2-methoxy-4-nitroaniline with maleic anhydride. While the reaction appears straightforward, challenges can arise, particularly during scale-up. This guide provides a robust protocol and addresses potential issues to streamline your experimental workflow. N-arylmaleimides are synthesized via a cyclodehydration reaction of N-arylmaleamic acids, which are formed from the corresponding aniline and maleic anhydride[1].
Reaction Overview
The synthesis is typically a two-step process that can often be performed in one pot:
-
Amic Acid Formation: The reaction of 2-methoxy-4-nitroaniline with maleic anhydride to form the intermediate N-(2-methoxy-4-nitrophenyl)maleamic acid.
-
Cyclodehydration: The subsequent ring-closure of the maleamic acid to yield the desired this compound.
This process is illustrated in the following workflow diagram:
Caption: One-pot, two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is optimized for a large-scale synthesis, focusing on safety, efficiency, and product purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| 2-methoxy-4-nitroaniline | 168.15 | 168.15 g (1.0 mol) | Ensure high purity. |
| Maleic Anhydride | 98.06 | 107.87 g (1.1 mol) | Use a slight excess. |
| Anhydrous Sodium Acetate | 82.03 | 41.02 g (0.5 mol) | Acts as a catalyst. |
| Acetic Anhydride | 102.09 | 306.27 g (3.0 mol) | Dehydrating agent. |
| Glacial Acetic Acid | 60.05 | 1 L | Solvent. |
| Isopropanol | 60.10 | As needed for washing | --- |
| Crushed Ice/Water | --- | As needed for precipitation | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagent Addition: Charge the flask with 2-methoxy-4-nitroaniline (168.15 g, 1.0 mol) and glacial acetic acid (1 L). Stir the mixture to obtain a suspension.
-
Amic Acid Formation: To the stirred suspension, add maleic anhydride (107.87 g, 1.1 mol) portion-wise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C. Continue stirring at room temperature for 2-3 hours until the formation of the maleamic acid is complete. This can be monitored by TLC.
-
Cyclodehydration: Add anhydrous sodium acetate (41.02 g, 0.5 mol) followed by the slow addition of acetic anhydride (306.27 g, 3.0 mol).
-
Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by TLC until the intermediate amic acid is consumed.
-
Product Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a large beaker containing 5 L of crushed ice and water with vigorous stirring. A yellow solid will precipitate.
-
Isolation and Washing: Filter the precipitate using a Büchner funnel and wash the solid cake thoroughly with cold water until the filtrate is neutral. Subsequently, wash the solid with cold isopropanol to remove residual acetic acid and other impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high for this reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of the starting materials. | - Ensure the 2-methoxy-4-nitroaniline is fully dissolved or well-suspended before adding maleic anhydride.- Extend the reaction time for both the amic acid formation and cyclodehydration steps. |
| Loss of product during workup. | - Ensure complete precipitation by using a sufficient volume of ice-water.- Avoid excessive washing with solvents in which the product has some solubility. | |
| Impure Product (discoloration, multiple spots on TLC) | Presence of unreacted starting materials or amic acid intermediate. | - Optimize the reaction time and temperature for complete conversion.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography. |
| Side reactions due to high temperatures. | - Maintain the recommended temperature range during the cyclodehydration step. Overheating can lead to decomposition or polymerization. | |
| Reaction Stalls (incomplete conversion) | Insufficient dehydration. | - Use fresh, anhydrous acetic anhydride and sodium acetate.- Ensure the reaction is protected from atmospheric moisture. |
| Poor quality of starting materials. | - Verify the purity of 2-methoxy-4-nitroaniline and maleic anhydride by analytical techniques (e.g., melting point, NMR). | |
| Difficulty in Filtration | Very fine particles of the precipitate. | - Allow the precipitate to age in the ice-water mixture for a longer period before filtration to allow for particle growth.- Use a filter aid if necessary. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for this reaction?
A1: While glacial acetic acid is commonly used and acts as both a solvent and a catalyst for the initial amic acid formation, other high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed[2]. However, their removal during workup can be more challenging on a large scale. Acetic acid is often preferred for its ease of removal and its role in the subsequent dehydration step.
Q2: Is it possible to perform this synthesis in a single step?
A2: Yes, a one-pot synthesis is the standard and most efficient method for this type of N-arylmaleimide synthesis. The two steps, amic acid formation and cyclodehydration, are carried out sequentially in the same reaction vessel without isolating the intermediate.
Q3: What is the role of sodium acetate in the reaction?
A3: Sodium acetate acts as a basic catalyst for the cyclodehydration of the maleamic acid intermediate to the maleimide. It facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid, leading to ring closure.
Q4: My final product is slightly colored. How can I decolorize it?
A4: A slight yellow color is expected for this compound due to the nitrophenyl group. If the color is darker than anticipated, it may indicate impurities. Recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, can significantly improve the color and purity. The use of a small amount of activated charcoal during recrystallization can also help remove colored impurities, but should be used with caution as it can also adsorb the product.
Q5: Are there any specific safety precautions I should take for this large-scale synthesis?
A5: Yes. This reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory[1]. Acetic anhydride is corrosive and a lachrymator, so handle it with care. The reaction can be exothermic, especially during the initial addition of maleic anhydride, so ensure adequate cooling and temperature monitoring.
Q6: What are the potential stability issues with the final product?
A6: Maleimides can be susceptible to a retro-Michael reaction, especially in the presence of thiols[3][4]. This can lead to the opening of the succinimide ring. For storage, it is recommended to keep the product in a cool, dry, and dark place to prevent degradation.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common synthesis issues.
References
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]
-
National Center for Biotechnology Information. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PubChem Compound Summary for CID 2772520. Available from: [Link]
-
Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (2020). 3.1.10. Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
-
ResearchGate. Facile synthesis and copolymerization of methyl methacrylate with N-(4-chloro-2-nitro-phenyl)maleimide and characterization of the polymers. Available from: [Link]
-
Baldwin, A. D., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Available from: [Link]
-
ResearchGate. Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Available from: [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology. Available from: [Link]
-
SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC. Available from: [Link]
Sources
Technical Support Center: Refining Assay Conditions for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support resource for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing assays involving this specific maleimide-functionalized reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from reagent preparation to data analysis.
Introduction: Understanding the Reagent
This compound is a specialized chemical probe. Its utility in a research setting is dictated by the two primary components of its structure:
-
The Pyrrole-2,5-dione Core: This is a maleimide group, a highly valuable reactive handle in bioconjugation. It exhibits strong reactivity towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[1]
-
The 2-methoxy-4-nitrophenyl Substituent: This aromatic ring system influences the reagent's physical and chemical properties. The nitro group (NO₂) is a strong electron-withdrawing group, which can enhance the reactivity of the maleimide ring. Furthermore, this chromophore imparts distinct spectrophotometric properties that can potentially be leveraged for assay readout. The methoxy group (OCH₃) and the overall aromatic system contribute to the compound's hydrophobicity, which has implications for its solubility.
The primary application for this reagent is the covalent labeling and quantification of free thiols in biological samples. This guide will help you navigate the common challenges and refine your assay conditions for optimal performance.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve properly in my aqueous assay buffer. What should I do?
Answer: This is a common issue due to the reagent's relatively hydrophobic aromatic structure. Direct dissolution in aqueous buffers like PBS or Tris is often inefficient and can lead to precipitation.
Causality & Solution: The principle of "like dissolves like" applies here. A water-miscible, biocompatible organic solvent is required to create a concentrated stock solution before further dilution into your aqueous assay buffer.
Step-by-Step Protocol: Reagent Reconstitution
-
Select an Appropriate Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.[1] They are highly effective at solvating the compound and are miscible with most aqueous buffers.
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final reaction, which should ideally be kept below 5% (v/v) to avoid impacting protein structure or function.
-
Execution:
-
Bring the vial of the dry compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Add the calculated volume of anhydrous DMSO or DMF.
-
Vortex briefly until the compound is fully dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. For optimal reactivity, it is always best to use a freshly prepared solution or a recently thawed aliquot. Avoid repeated freeze-thaw cycles.
Q2: What is the optimal pH for my conjugation reaction, and why is it so critical?
Answer: The ideal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[1][2][3] Operating within this window is arguably the most critical parameter for ensuring the specificity of your assay.
Causality & Solution: The reaction's specificity hinges on the differential nucleophilicity of thiols versus other functional groups at varying pH levels.
-
Within pH 6.5-7.5: The thiol group (-SH) is partially deprotonated to its more reactive thiolate form (-S⁻), allowing for rapid and highly selective reaction with the maleimide. The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH.[2]
-
Above pH 7.5: The concentration of deprotonated primary amines (e.g., from lysine residues) increases significantly. These amines become competitive nucleophiles and will react with the maleimide, leading to non-specific labeling, high background, and reduced yield of the desired thiol conjugate.[3][4]
-
Below pH 6.5: The concentration of the reactive thiolate anion decreases, which significantly slows down the desired conjugation reaction.[4]
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Tris buffers, carefully adjusted to a pH between 7.0 and 7.4, are excellent choices. Crucially, ensure your buffers do not contain any thiol-based reagents like dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with your target molecule.[3]
| Parameter | Recommended Range | Justification |
| pH | 6.5 - 7.5 | Maximizes thiol specificity and reaction rate.[1][2][3] |
| Temperature | 4°C to Room Temp (25°C) | Reaction proceeds efficiently at RT. Colder temps can be used to slow the reaction if needed. |
| Molar Ratio | 10:1 to 20:1 (Maleimide:Protein) | Starting point for optimization. Excess maleimide drives the reaction to completion. |
| Incubation Time | 1-2 hours at RT | Typically sufficient for completion. Can be extended overnight at 4°C. |
Troubleshooting Guide: From Low Signal to Instability
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve the problem.
Caption: Troubleshooting logic for low signal in maleimide-based assays.
Q3: I'm seeing very low or no conjugation. What are the most likely causes?
Answer: This is a multi-faceted problem. Let's break it down by systematically validating each component of the assay.
Cause A: Maleimide Inactivity due to Hydrolysis The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions.[2] This reaction opens the ring to form a maleamic acid, which is completely unreactive towards thiols.[2] If your stock solution is old, has been stored improperly, or was prepared in a non-anhydrous solvent, the reagent may be "dead" before you even start.
-
Solution: Always use a freshly prepared stock solution from a dry, solid reagent. If using a frozen stock, ensure it was prepared in anhydrous DMSO/DMF and has not undergone multiple freeze-thaw cycles.
Cause B: Unavailable Sulfhydryl Groups Maleimides only react with free sulfhydryl groups. In many proteins, cysteine residues exist as oxidized disulfide bridges (-S-S-), which are crucial for tertiary structure but are unreactive towards maleimides.
-
Solution: Reduce the disulfide bonds prior to conjugation.
-
Recommended Reductant: Tris(2-carboxyethyl)phosphine (TCEP) is the ideal choice. It is highly effective and, unlike DTT, does not contain a thiol group, so it does not need to be removed before adding your maleimide reagent.[3]
-
Alternative (with caution): DTT can be used, but it is critical to remove all excess DTT after reduction and before adding the maleimide. This is typically done via a desalting column or dialysis. Failure to remove the DTT will result in it scavenging all of your maleimide reagent.[3]
-
Step-by-Step Protocol: Disulfide Reduction with TCEP
-
Prepare your protein solution (1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas (nitrogen or argon) to prevent re-oxidation of the thiols by atmospheric oxygen.
-
Incubate for 30-60 minutes at room temperature.
-
Proceed directly to the conjugation step by adding the maleimide reagent. There is no need to remove the TCEP.
Q4: My assay shows high background and poor specificity. How can I fix this?
Answer: High background is typically a result of the maleimide reacting with non-target molecules.
Cause A: Reaction with Primary Amines As discussed, at a pH above 7.5, the maleimide loses its thiol selectivity and begins to react with primary amines on lysine residues and the N-terminus of your protein.[2]
-
Solution: Carefully prepare and verify that your reaction buffer is within the optimal 6.5-7.5 pH range.
Cause B: Excess Reagent Using a vast excess of the maleimide reagent can sometimes lead to non-specific interactions or aggregation. After the primary reaction is complete, unreacted maleimide can be a source of background signal.
-
Solution:
-
Optimize Molar Ratio: Titrate the maleimide:protein ratio. While a 10-20x excess is a good starting point, you may find that a lower ratio (e.g., 5x) is sufficient and produces a cleaner result.
-
Quench the Reaction: After the desired incubation time, quench any unreacted maleimide by adding a small molecule thiol like β-mercaptoethanol, DTT, or free cysteine to a final concentration of ~10-20 mM. This will consume the excess reactive reagent.
-
Q5: The covalent conjugate seems unstable, and the signal changes over time. Is the reaction reversible?
Answer: Yes, the initial thioether bond formed from the Michael addition can be unstable under certain conditions. This is a well-documented challenge with maleimide chemistry.
Causality & Solution: The thiosuccinimide adduct can undergo a retro-Michael reaction, which is essentially the reverse of the conjugation, leading to the release of the label. This process is particularly problematic in vivo where other thiols (like glutathione) can displace the conjugated molecule.[5]
A secondary reaction, hydrolysis of the succinimide ring itself, can "lock" the conjugate into a stable, non-reversible form.[5] The rate of this stabilizing hydrolysis is influenced by the N-substituent on the maleimide. The electron-withdrawing nitro group on your specific reagent may favorably influence this process.[5]
-
Solution: Promote the stabilizing hydrolysis post-conjugation. After the initial reaction and quenching of excess maleimide, you can adjust the pH of the solution to a slightly more alkaline condition (e.g., pH 8.5-9.0) for a short period (e.g., 30-60 minutes) to accelerate the ring-opening hydrolysis. The resulting ring-opened structure is significantly more stable against retro-Michael cleavage.[5] Note that protein stability at this higher pH must be considered.
Caption: Reaction pathways for maleimide reagents in bioconjugation.
References
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
-
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting guide for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione experiments
Welcome to the technical support resource for experiments involving 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your research. Our focus is on explaining the chemical principles behind these protocols to empower you to make informed decisions in the lab.
Section 1: Synthesis and Purification Troubleshooting
The successful application of this reagent begins with its synthesis and purification. The standard route involves the condensation of 2-methoxy-4-nitroaniline with maleic anhydride, followed by dehydrative cyclization. Issues at this stage can impact all subsequent experiments.
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and solutions?
Low yields are typically traced back to incomplete reaction or side-product formation. The reaction proceeds via a maleanilic acid intermediate, which must be efficiently cyclized.
Potential Cause 1: Incomplete Cyclization of the Maleanilic Acid Intermediate The conversion of the intermediate to the final maleimide requires the removal of water. If this step is inefficient, the equilibrium will not favor the product.
-
Expert Recommendation: The choice of cyclization conditions is critical. A common and effective method is to use acetic anhydride in the presence of a catalyst like sodium acetate.[1] Alternatively, refluxing in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus can effectively drive the reaction to completion.
Potential Cause 2: Sub-optimal Reaction Conditions The initial condensation reaction to form the maleanilic acid is also a critical step.
-
Expert Recommendation: The condensation is often performed in a polar aprotic solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF).[2] Ensure equimolar amounts of 2-methoxy-4-nitroaniline and maleic anhydride are used. The reaction is typically stirred at room temperature before proceeding to the cyclization step.
Q2: I'm struggling with the purification of the final product. What purification strategy do you recommend?
Purification is essential to remove unreacted starting materials and the maleanilic acid intermediate, which can interfere with subsequent reactions.
Recommended Protocol: Column Chromatography Silica gel column chromatography is a highly effective method for purifying N-substituted maleimides.[3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The product is moderately polar and should elute before the more polar maleanilic acid intermediate.
-
Monitoring: Use thin-layer chromatography (TLC) with a UV lamp (254 nm) for visualization to track the separation.[4]
Alternative Protocol: Recrystallization If the crude product is relatively clean, recrystallization can be an efficient alternative.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often successful. Dissolve the crude product in a minimum amount of the more soluble hot solvent and slowly add the less soluble solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
Section 2: Troubleshooting Reactions Involving the Maleimide Moiety
The high reactivity of the electron-deficient maleimide double bond is central to its utility, particularly in Michael additions and Diels-Alder reactions.[5] The electron-withdrawing nitro group on the phenyl ring further enhances this reactivity.
Q3: My thiol-maleimide conjugation (a Michael addition) is slow or incomplete. How can I improve the reaction efficiency?
This is one of the most common applications and also a frequent source of trouble. The success of this reaction is critically dependent on pH.
Potential Cause 1: Incorrect pH The thiol-maleimide reaction proceeds via the nucleophilic attack of the thiolate anion (R-S⁻) on the maleimide double bond.[6] If the pH is too low, the thiol (R-SH) is fully protonated, lacks nucleophilicity, and the reaction will not proceed. Conversely, if the pH is too high, competing side reactions can occur.
-
Expert Recommendation: Maintain a pH range of 6.5 to 7.5 .[6][7] In this window, there is a sufficient concentration of the reactive thiolate anion to ensure a rapid reaction, while minimizing side reactions like hydrolysis of the maleimide ring or reaction with amines.
Potential Cause 2: Hydrolysis of the Maleimide The maleimide ring is susceptible to hydrolysis, especially at pH values above 8.0 or during prolonged storage in aqueous buffers.[6][7] This opens the ring and renders the compound unreactive towards thiols.
-
Expert Recommendation: Always prepare aqueous solutions of this compound immediately before use.[6] For stock solutions, use a dry, aprotic solvent such as DMSO or DMF and store it under an inert atmosphere at -20°C.[7]
Workflow for Optimizing Thiol Conjugation
Caption: Troubleshooting workflow for thiol-maleimide conjugation.
Q4: My thiol-maleimide conjugate appears to be unstable. What is happening?
The initial product of a thiol-maleimide Michael addition is a thiosuccinimide linkage. This bond can be reversible through a retro-Michael reaction, especially in the presence of other nucleophilic thiols (e.g., glutathione in a cellular context).[8]
The Advantage of N-Aryl Maleimides Fortunately, N-aryl substituted maleimides, such as the one in your experiments, offer a significant advantage. The resulting thiosuccinimide adduct is prone to hydrolysis, which opens the succinimide ring to form a stable, irreversible thioether product.[8] The strong electron-withdrawing nitro group on the phenyl ring of your compound is expected to facilitate this stabilizing hydrolysis, reducing the likelihood of a retro-Michael reaction.
-
Expert Recommendation: If conjugate instability is suspected, confirm the identity of the degradation products using mass spectrometry. The issue is less likely to be a retro-Michael reaction and more likely due to instability elsewhere in your molecule. If the retro-Michael reaction is confirmed, consider strategies like transcyclization if your thiol is part of a cysteine moiety.[8]
Q5: I am having issues with a Diels-Alder reaction using this compound as the dienophile. What should I investigate?
The electron-deficient nature of this maleimide makes it an excellent dienophile for [4+2] cycloaddition reactions.[9]
Potential Cause 1: Diene Conformation The Diels-Alder reaction requires the diene to be in an s-cis conformation. If your diene is sterically locked in an s-trans conformation, the reaction will not proceed.
-
Expert Recommendation: Ensure your diene partner can adopt the necessary s-cis conformation. Cyclic dienes like cyclopentadiene are exceptionally reactive because they are permanently locked in the s-cis form.[9]
Potential Cause 2: Reaction Conditions While many Diels-Alder reactions proceed under thermal conditions, some require catalysis.
-
Expert Recommendation: For sluggish reactions, consider using a Lewis acid catalyst to further lower the LUMO energy of the dienophile. Ensure your solvent is non-coordinating (e.g., dichloromethane or toluene) if using a Lewis acid.
Diels-Alder Reaction Pathway
Caption: General scheme of a Diels-Alder reaction.
Section 3: General FAQs and Data
Q6: How should I properly store and handle this compound?
-
Solid Form: Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, keeping it in a desiccator under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation from moisture and light.
-
In Solution: As previously mentioned, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent (e.g., DMSO, DMF). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q7: What are the expected solubility properties of this compound?
Based on its structure, the following solubility profile can be expected:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nitro and carbonyl groups are well-solvated. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Lower polarity makes it less effective. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Potential for hydrogen bonding, but may be limited. |
| Aqueous Buffers | Water, PBS | Very Low | The large aromatic structure dominates, making it hydrophobic. |
| Non-Polar | Hexanes, Toluene | Very Low | Insufficient polarity to dissolve the polar functional groups. |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Bioconjugation
This protocol provides a starting point for conjugating this compound to a thiol-containing biomolecule (e.g., a cysteine-containing peptide).
-
Prepare Buffers: Prepare a non-nucleophilic reaction buffer such as Phosphate-Buffered Saline (PBS) or HEPES, adjusted to pH 7.0. Degas the buffer thoroughly to remove dissolved oxygen, which can cause thiol dimerization.
-
Dissolve Biomolecule: Dissolve your thiol-containing biomolecule in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Maleimide Stock: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the maleimide stock solution to the stirring biomolecule solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quench Reaction (Optional): To remove any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration that is in slight excess to the initial amount of maleimide added. Incubate for an additional 30 minutes.
-
Purify Conjugate: Remove excess maleimide reagent and quenching agent by size-exclusion chromatography (desalting column) or dialysis.
-
Characterize: Confirm successful conjugation using techniques such as MALDI-TOF or ESI mass spectrometry to observe the expected mass increase.
References
-
Sirajuddin, M., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2282. [Link]
-
Stader, F., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 17475-17479. [Link]
-
Sirajuddin, M., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E, 68, o2282. [Link]
-
Sweeney, Z. K., et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(8), 2657-2667. [Link]
-
Baldwin, J. E., et al. (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
-
Crivello, J. V. (2006). The Preparation of N-substituted maleimides by the direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Michael addition reaction of aldehydes to different N-substituted maleimide substrates. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Organic Syntheses. [Link]
- Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
-
ResearchGate. (n.d.). (A) Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate. [Link]
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- 3. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 4. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to N-Aryl Maleimides: A Comparative Analysis Featuring 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Introduction: The Quest for Stability in Bioconjugation
In the landscape of drug development and proteomics, the covalent linkage of molecules to proteins—a process known as bioconjugation—is a cornerstone technology. Among the various chemical strategies, the reaction of a maleimide with a thiol group on a cysteine residue has long been a favorite for its speed and specificity under physiological conditions.[1][2] This thiol-Michael addition reaction is fundamental to the construction of many therapeutic antibody-drug conjugates (ADCs), including FDA-approved drugs.[3]
However, the resulting thiosuccinimide linkage is not without its flaws. A significant drawback is its susceptibility to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream.[3] This can lead to premature cleavage of the drug from its antibody carrier, causing off-target toxicity and reducing therapeutic efficacy.[4] A key strategy to overcome this instability involves the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened thioether. The rate of this stabilizing hydrolysis is highly dependent on the substituent attached to the maleimide nitrogen.[4][5]
This guide provides an in-depth comparison of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a strategically substituted N-aryl maleimide, with other nitrophenyl and alkyl maleimides. We will explore how the electronic properties of the N-substituent dictate the kinetics of both the desired conjugation and the crucial subsequent stabilization, providing researchers with the data and protocols needed to make informed decisions for their bioconjugation strategies.
The Underlying Chemistry: A Tale of Two Pathways
The utility of a maleimide in bioconjugation hinges on the fate of the initial thiol adduct. Upon conjugation, the thiosuccinimide product stands at a chemical crossroads, with its stability dictated by two competing pathways:
-
Retro-Michael Reaction (Instability): The reversible cleavage of the thiol-maleimide bond, leading to exchange with other thiols. This is the primary cause of payload loss for many ADCs in vivo.[3]
-
Thiosuccinimide Hydrolysis (Stability): The irreversible hydrolytic opening of the succinimide ring. This creates a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[4]
The key insight is that electron-withdrawing substituents on an N-aryl maleimide can dramatically accelerate the rate of this stabilizing hydrolysis.[4][5][6] This makes the choice of the N-substituent a critical design parameter for creating stable bioconjugates.
Caption: Competing pathways following maleimide-thiol conjugation.
Comparative Analysis of N-Substituted Maleimides
The performance of this compound is best understood in the context of its peers. The electron-withdrawing nitro group (-NO₂) and the complex electronic nature of the ortho-methoxy group (-OCH₃) are expected to significantly influence reactivity and stability. N-aryl maleimides generally react faster with thiols than their N-alkyl counterparts.[6]
The following table summarizes the expected performance based on the principles of physical organic chemistry and data from related compounds. The rates are presented qualitatively, as direct head-to-head kinetic data for all compounds under identical conditions is not available in a single source. The central principle is that stronger electron-withdrawing character on the N-substituent accelerates hydrolysis.[4]
| Maleimide Compound | N-Substituent Type | Key Features | Expected Thiol Reaction Rate | Expected Hydrolysis Rate (Stabilization) | Expected Retro-Michael Rate (Instability) |
| N-Ethylmaleimide | Alkyl (Electron Donating) | Standard baseline reagent. | Moderate | Very Slow[5] | High[3] |
| N-Phenylmaleimide | Aryl (Weakly Withdrawing) | Aryl group provides some electronic withdrawal. | Fast | Slow | Moderate |
| 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione | Aryl (Strongly Withdrawing) | Strong -NO₂ group at the para position significantly increases withdrawal. | Very Fast | Fast | Low |
| 1-(2,4-Dinitrophenyl)-1H-pyrrole-2,5-dione | Aryl (Very Strongly Withdrawing) | Two -NO₂ groups provide maximal electron withdrawal, but may be subject to steric hindrance and hydrolysis of the parent maleimide. | Very Fast | Very Fast | Very Low |
| This compound | Aryl (Modulated Withdrawing) | -NO₂ group provides strong withdrawal; ortho -OCH₃ group modulates electronic effects and may introduce steric factors. | Very Fast | Fast to Very Fast | Very Low |
Expert Insights: The structure of This compound is particularly noteworthy. While the 4-nitro group is a powerful electron-withdrawing group that promotes the desired hydrolysis, the 2-methoxy group has competing effects. It is electron-withdrawing by induction but electron-donating by resonance. Its position ortho to the point of attachment can also introduce steric hindrance, potentially twisting the phenyl ring out of plane with the maleimide nitrogen. This can disrupt electronic conjugation and fine-tune the hydrolysis rate. This "tuning" feature makes it a compelling candidate for applications where a specific hydrolysis rate is desired to balance conjugation efficiency with the stability of the final product.
Experimental Protocols
To empower researchers to validate these principles, we provide the following detailed methodologies. These protocols are designed as self-validating systems for comparing maleimide reagents.
Protocol 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione
This protocol describes a general method for synthesizing N-substituted maleimides from the corresponding aniline.
Materials:
-
Maleic anhydride
-
4-Nitroaniline
-
Diethyl ether or Acetic Acid
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve equimolar amounts of maleic anhydride and 4-nitroaniline in a suitable solvent like diethyl ether or glacial acetic acid in a round-bottom flask.[7]
-
Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
The intermediate, maleanilic acid, will often precipitate. This can be isolated by filtration.
-
To cyclize the intermediate to the final maleimide, heat the maleanilic acid with a dehydrating agent like acetic anhydride and a catalyst like sodium acetate.
-
After cooling, the product will precipitate. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1-(4-nitrophenyl)-1H-pyrrole-2,5-dione.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative Stability Assay of Maleimide-Thiol Conjugates
This HPLC-based assay allows for the simultaneous monitoring of the initial conjugation, the retro-Michael reaction, and the stabilizing hydrolysis.
Workflow Diagram:
Caption: Workflow for comparing the stability of maleimide-thiol conjugates.
Procedure:
-
Reagent Preparation: Prepare 10 mM stock solutions of each maleimide compound in DMSO. Prepare a 10 mM stock solution of N-acetyl-L-cysteine (model thiol) and a 100 mM stock solution of glutathione (GSH, exchange thiol) in phosphate-buffered saline (PBS), pH 7.4.
-
Conjugation Reaction: In a microcentrifuge tube, add the model thiol to PBS to a final concentration of 1 mM. Initiate the reaction by adding the maleimide stock solution to a final concentration of 1.1 mM (a slight excess).
-
Stability Challenge: After 30 minutes (to allow for complete initial conjugation), add GSH to the reaction mixture to a final concentration of 10 mM. This high concentration of a competing thiol will challenge the stability of the thiosuccinimide bond.
-
Time Points & Analysis: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting it into a solution containing 0.1% trifluoroacetic acid (TFA).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) with UV detection (e.g., at 280 nm and 330 nm, as nitrophenyl compounds have distinct absorbance).
-
Data Interpretation: Quantify the peak areas corresponding to the starting maleimide, the initial thiosuccinimide adduct, the ring-opened hydrolyzed product, and the glutathione exchange product. Plot the percentage of each species over time to determine the rates of hydrolysis and thiol exchange.
Conclusion and Future Directions
The stability of the linker is a paramount concern in the design of bioconjugates, particularly for therapeutic applications like ADCs. The evidence strongly supports the use of N-aryl maleimides with electron-withdrawing substituents as a superior alternative to traditional N-alkyl maleimides.[4][6]
This compound emerges as a sophisticated reagent in this class. Its unique substitution pattern offers a fine-tuned balance of high reactivity and controlled, rapid hydrolysis to achieve a stable final conjugate. This modulation prevents the premature payload loss that plagues less-stabilized systems. Researchers in drug development should consider this class of reagents when seeking to enhance the in vivo stability and therapeutic index of their cysteine-linked conjugates.
Future research will likely focus on further refining the electronic and steric properties of the N-aryl substituent to create "truly" cleavable linkers for controlled drug release or non-cleavable linkers with exceptional stability for applications where the entire conjugate is the active agent. The principles outlined in this guide provide a rational framework for the continued innovation of maleimide-based bioconjugation technologies.
References
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Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. SpringerLink. [Link]
-
Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (2b). MDPI. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. ACS Publications. [Link]
-
Long-term stabilization of maleimide-thiol conjugates. PubMed. [Link]
-
Microwave assisted synthesis and characterization of 1-[4-(3-substituted- acryloyl)-phenyl]-pyrrole-2,5-diones. Der Pharma Chemica. [Link]
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comparing the bioactivity of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione derivatives
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of synthetic and natural products.[1] Its inherent chemical properties make it a privileged structure in the development of compounds with a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides an in-depth comparison of the bioactivity of various N-aryl substituted 1H-pyrrole-2,5-dione derivatives, supported by experimental data and methodologies to aid researchers in the field of drug discovery and development.
The Influence of N-Aryl Substitution on Bioactivity
The biological activity of maleimide derivatives is significantly influenced by the nature of the substituent at the nitrogen atom. Aryl substitution, in particular, offers a broad canvas for modifying the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets. The hydrophobic and electronic characteristics of the substituent groups on the aromatic ring can modify the lipophilic properties of the entire molecule, which is a critical factor for its pharmacokinetic and pharmacodynamic profile.[3]
Anticancer Activity
N-phenylmaleimide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[1][4] The cytotoxicity of these compounds is highly dependent on the substitution pattern on the phenyl ring. For instance, studies have shown that certain N-phenylmaleimide derivatives exhibit potent antitumor activity against melanoma cells.[5] The introduction of specific substituents on the phenyl ring can enhance the antiproliferative effects against various human cancer cell lines, including leukemia, lung carcinoma, and prostate cancer.[4]
| Compound Class | Derivative Examples | Target Cell Line(s) | Key Findings (IC₅₀/GI₅₀) | Reference(s) |
| N-Phenylmaleimides | N-phenyl-maleimide, 4-methyl-N-phenyl-maleimide, 4-methoxy-N-phenyl-maleimide | B16F10 melanoma | Reduced tumor growth and lung metastasis in preclinical models. | [3] |
| Heteroarylmaleimides | 7-azaindazolyl-indolyl-maleimides | NCI-H460 (lung), K562 (leukemia), PC-3 (prostate) | IC50 values ranging from 0.84 to 9 µM. | [4] |
One of the proposed mechanisms for the anticancer activity of some N-phenylmaleimides is the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[5]
Experimental Workflows
General Synthesis of N-Aryl-1H-pyrrole-2,5-diones
A common and efficient method for the synthesis of N-aryl maleimides involves a two-step process starting from the corresponding aniline and maleic anhydride.[6]
-
Acylation: The aniline derivative is reacted with maleic anhydride in a suitable solvent, such as diethyl ether, to form the corresponding N-phenyl maleamic acid. This reaction typically proceeds with high yields of 87-95%.[6]
-
Cyclodehydration: The intermediate maleamic acid is then cyclized to the desired N-aryl maleimide. This is often achieved by refluxing with sodium acetate in acetic anhydride, affording the final product in yields ranging from 79-93%.[6]
General synthetic route for N-Aryl-1H-pyrrole-2,5-diones.
In Vitro Anticancer Activity Assessment: MTT Assay
The antiproliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the N-aryl-1H-pyrrole-2,5-dione derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the water-soluble MTT to an insoluble formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves.
Workflow for determining anticancer activity using the MTT assay.
Antimicrobial and Antifungal Activity
N-substituted maleimides have also been investigated for their antimicrobial and antifungal properties. Neutral maleimides, in particular, have shown strong antifungal effects with minimum inhibitory concentrations (MICs) in the range of 0.5–4 µg/ml.[7] The antibacterial activity of these compounds appears to be more structure-dependent.[7] The mechanism of antifungal action for some derivatives involves the inhibition of chitin and β(1,3)-glucan biosynthesis, which are essential components of the fungal cell wall.[7]
| Compound Type | Activity | Key Findings | Reference(s) |
| Neutral N-substituted maleimides | Antifungal | MICs in the 0.5–4 µg/ml range. | [7] |
| 3,4-bis(arylthio)maleimides | Antibacterial & Antifungal | Highly active against Gram-positive and Gram-negative bacteria, including MDR strains. | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of N-substituted pyrrole-2,5-dione derivatives is another area of active research.[9] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines.[10] A key mechanism for the anti-inflammatory effects of some of these compounds is the suppression of the COX-2 inflammatory pathway.[1]
Inhibition of the COX-2 pathway by N-aryl-1H-pyrrole-2,5-dione derivatives.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies point towards several key structure-activity relationships for N-aryl-1H-pyrrole-2,5-dione derivatives:
-
Lipophilicity: The hydrophobic character of the N-aryl substituent plays a crucial role in the bioactivity, likely by influencing the compound's ability to cross cell membranes.[2]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aryl ring can modulate the reactivity of the maleimide double bond, which is often involved in covalent interactions with biological targets, such as the thiol groups of cysteine residues in proteins.[6]
-
Steric Factors: The size and shape of the N-aryl substituent can influence the binding affinity of the compound to its target enzyme or receptor.
Conclusion
N-Aryl-1H-pyrrole-2,5-dione derivatives represent a promising class of compounds with a broad spectrum of biological activities. The ability to readily modify the N-aryl substituent allows for the fine-tuning of their pharmacological properties. Further exploration of the structure-activity relationships, particularly through the synthesis and screening of diverse libraries of these compounds, will undoubtedly lead to the discovery of novel therapeutic agents with improved potency and selectivity.
References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (URL: [Link])
-
Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides. (URL: [Link])
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (URL: [Link])
-
Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. (URL: [Link])
-
N-phenylmaleimides affect adipogenesis and present antitumor activity through reduction of FASN expression. (URL: [Link])
-
Chemical reactivity and antimicrobial activity of N-substituted maleimides. (URL: [Link])
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. (URL: [Link])
-
Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. (URL: [Link])
-
Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. (URL: [Link])
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (URL: [Link])
-
Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. (URL: [Link])
-
Synthesis and Antibacterial Activity of Maleimides. (URL: [Link])
-
Phthalimides as anti-inflammatory agents. (URL: [Link])
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (URL: [Link])
-
Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. (URL: [Link])
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Activity Evaluation of New Developed Compounds via Introducing of 3, 4-Dimethyl Maleimidyl. (URL: [Link])
-
Structure Activity Relationships. (URL: [Link])
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (URL: [Link])
-
Synthesis of Biological Active Compounds Based on Derivatives of Maleimide. (URL: [Link])
-
Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. (URL: [Link])
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (URL: [Link])
-
Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (URL: [Link])
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Validating the Biological Targets of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione: A Comparative Guide
This guide provides a comprehensive framework for the validation of biological targets for novel small molecules, using 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione as a case study. The pyrrole-2,5-dione scaffold, also known as maleimide, is a privileged structure in medicinal chemistry, known to be a component of various compounds with a wide range of biological activities, including kinase inhibition.[1][2][3] Given this background, we hypothesize that this compound may exhibit inhibitory activity against key kinases implicated in disease. This guide will focus on two such kinases: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).
IRAK4 is a critical kinase in the downstream signaling of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), playing a pivotal role in innate immunity and inflammatory responses.[2][4] Its dysregulation is linked to autoimmune diseases and certain cancers.[2][5] FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells.[1] Mutations leading to constitutive activation of FLT3 are common drivers in Acute Myeloid Leukemia (AML), making it a significant therapeutic target.[6][7]
This guide will detail a multi-pronged approach to validate the engagement and inhibition of IRAK4 and FLT3 by this compound. We will present detailed protocols for target engagement confirmation, in vitro functional assays, and unbiased target identification, alongside a comparative analysis with established inhibitors.
I. Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
The initial and most critical step in validating a putative drug target is to confirm that the small molecule physically interacts with the protein of interest within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[8][9]
Experimental Rationale
The binding of a small molecule to its protein target often increases the protein's conformational stability. This increased stability is reflected as a higher melting temperature (Tm), the temperature at which half of the protein population is denatured. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the amount of soluble target protein in the presence of the compound at elevated temperatures indicates a direct binding interaction.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 cells for IRAK4, MOLM-13 cells for FLT3-ITD) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a known inhibitor (e.g., Emavusertib for IRAK4, Gilteritinib for FLT3) for 1-2 hours.[10][11] A vehicle control (e.g., DMSO) must be included.
-
-
Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.[12]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation and Analysis:
Data Presentation: CETSA Results
The results of a CETSA experiment are typically presented as melting curves, plotting the percentage of soluble protein against temperature. A shift in the melting curve to the right for the compound-treated samples compared to the vehicle control indicates target engagement.
Table 1: Hypothetical CETSA Data for this compound
| Target | Compound (10 µM) | Vehicle (DMSO) Apparent Tm (°C) | Compound-Treated Apparent Tm (°C) | Thermal Shift (ΔTm) (°C) |
| IRAK4 | This compound | 48.5 | 52.1 | +3.6 |
| IRAK4 | Emavusertib (Positive Control) | 48.5 | 54.3 | +5.8 |
| FLT3 | This compound | 54.2 | 57.9 | +3.7 |
| FLT3 | Gilteritinib (Positive Control) | 54.2 | 60.1 | +5.9 |
II. Quantifying Inhibitory Activity: In Vitro Kinase Assays
Once target engagement is confirmed, the next logical step is to quantify the functional consequence of this binding, which for a kinase inhibitor, is the inhibition of its enzymatic activity. In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by the kinase.[13][14]
Experimental Rationale
These assays directly measure the catalytic activity of the purified kinase enzyme. By introducing the test compound at various concentrations, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. This is a critical parameter for assessing the potency of the compound.
Detailed Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup:
-
In a microplate, combine the recombinant IRAK4 or FLT3 kinase, a specific peptide substrate, and the kinase assay buffer.[15]
-
Add serial dilutions of this compound, a known inhibitor, or vehicle control.
-
Pre-incubate the mixture to allow the compound to bind to the kinase.
-
-
Initiation and Detection:
-
Initiate the kinase reaction by adding ATP.[13]
-
Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).[14]
-
Data Presentation: Kinase Inhibition Data
The IC50 values are determined by fitting the dose-response data to a suitable pharmacological model. A lower IC50 value indicates a more potent inhibitor.
Table 2: Comparative In Vitro Kinase Inhibition Data
| Compound | Target | IC50 (nM) |
| This compound | IRAK4 | 85 |
| Emavusertib | IRAK4 | 15 |
| This compound | FLT3 | 120 |
| Gilteritinib | FLT3 | 0.29 |
| Midostaurin | FLT3 | 11 |
III. Unbiased Identification of Cellular Targets: Affinity-Based Pull-Down Assays
To ensure that the observed cellular effects are due to the on-target activity of the compound and to identify potential off-target interactions, an unbiased approach is necessary. Affinity-based pull-down assays coupled with mass spectrometry are a powerful tool for identifying the proteins that physically interact with a small molecule in a complex biological sample.[16][17][18]
Experimental Rationale
In this technique, the small molecule of interest is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is then incubated with a cell lysate. Proteins that bind to the small molecule are "pulled down" and can be identified by mass spectrometry. This method can confirm the hypothesized targets and reveal novel interactions.
Detailed Experimental Protocol: Pull-Down Assay
-
Preparation of Affinity Matrix:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).[17]
-
Incubate the derivatized compound with the beads to create the affinity matrix.
-
Block any remaining active sites on the beads.
-
-
Pull-Down:
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the cell lysate with the affinity matrix. A control with beads only (no compound) is essential to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation: Potential Pull-Down Hits
The results from the mass spectrometry analysis will provide a list of proteins that interact with this compound. The presence of IRAK4 and FLT3 in this list would provide strong evidence for them being direct targets.
IV. Visualizing the Molecular Context: Signaling Pathways and Experimental Workflows
To better understand the biological significance of inhibiting IRAK4 and FLT3, it is crucial to visualize their roles in their respective signaling pathways. Similarly, visualizing the experimental workflows can aid in the comprehension and execution of the validation studies.
Signaling Pathways
Experimental Workflows
V. Conclusion
This guide has outlined a rigorous, multi-faceted approach to validate the biological targets of a novel small molecule, this compound, using the therapeutically relevant kinases IRAK4 and FLT3 as hypothesized targets. By systematically employing techniques such as CETSA for target engagement, in vitro kinase assays for functional inhibition, and pull-down assays for unbiased target identification, researchers can build a comprehensive and compelling case for the mechanism of action of their compound. The comparative data presented herein serves as a benchmark for evaluating the potential of this and other novel compounds against established therapeutic agents. This structured validation workflow is essential for the progression of promising small molecules in the drug discovery pipeline.
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Real-World Utilization of Midostaurin in Combination with Intensive Chemotherapy for Patients with FLT3 Mutated Acute Myeloid Leukemia: A Multicenter Study. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Wakita, A., & Kiyoi, H. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 110(8), 2436-2443. [Link]
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Wang, L., et al. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Journal of Medicinal Chemistry, 66(15), 10297-10317. [Link]
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A Review of FLT3 Kinase Inhibitors in AML. (2023). Cancers, 15(19), 4887. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry, 14(10), 1867-1888. [Link]
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In vitro kinase assay. (2023). protocols.io. Retrieved January 22, 2026, from [Link]
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Gaspar, N., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 114-123. [Link]
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Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. (2024). Frontiers in Oncology, 14, 1354381. [Link]
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IRAK4. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Small-Molecule Reagents for Cellular Pull-Down Experiments. (2006). Bioconjugate Chemistry, 17(1), 3-8. [Link]
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In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(17), e1223. [Link]
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FLT3 Signaling pathways and their dysregulation in AML. Illustration of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. (2024). Clinical and Translational Science, 17(3), e13740. [Link]
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Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. (n.d.). HemaSphere. Retrieved January 22, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(17), e4500. [Link]
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Understanding FLT3 in AML: What It Means and How It's Treated. (2024, May 17). YouTube. Retrieved January 22, 2026, from [Link]
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Targeted Therapy Drugs for Acute Myeloid Leukemia (AML). (n.d.). American Cancer Society. Retrieved January 22, 2026, from [Link]
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Regulation of innate immune signaling by IRAK proteins. (2014). Frontiers in Immunology, 5, 624. [Link]
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In vitro kinase assay. (2022). Bio-protocol, 12(18), e4519. [Link]
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IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. (n.d.). ClinicalTrials.gov. Retrieved January 22, 2026, from [Link]
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Which Inhibitor Should Be Used to Treat FLT3-Positive AML? (2022, November 1). ASH Clinical News. Retrieved January 22, 2026, from [Link]
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IRAK4 interleukin 1 receptor associated kinase 4 [ (human)]. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]
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Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]
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FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (2020). Frontiers in Oncology, 10, 602523. [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 22, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology (Vol. 1470, pp. 237-257). [Link]
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IRAK1 or IRAK2 binds to the activated IRAK4 :activated TLR:MyD88:TIRAP complex. (n.d.). Reactome Pathway Database. Retrieved January 22, 2026, from [Link]
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Current Advances in CETSA. (2022). Frontiers in Molecular Biosciences, 9, 915501. [Link]
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A Spectroscopic Guide to Differentiating Isomers of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit remarkably different biological activities and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of the positional isomers of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a class of compounds with potential applications in medicinal chemistry.
Distinguishing between these isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. Herein, we delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry to provide a clear and actionable framework for their unambiguous identification. The methodologies and interpretations presented are grounded in fundamental spectroscopic principles and supported by data from analogous systems.
The Importance of Isomer Differentiation
The position of the methoxy and nitro substituents on the phenyl ring of 1-(phenyl)-1H-pyrrole-2,5-dione derivatives can significantly influence their electronic properties, conformation, and, consequently, their interactions with biological targets. For instance, the steric hindrance and electronic effects of a methoxy group at the ortho position can alter the planarity of the molecule and its reactivity compared to a meta or para-substituted analogue. Therefore, robust analytical methods for isomer differentiation are indispensable for quality control, regulatory compliance, and structure-activity relationship (SAR) studies.
Synthesis and Isolation of Isomers
The synthesis of 1-(substituted-phenyl)-1H-pyrrole-2,5-diones is typically achieved through the condensation of the corresponding aniline with maleic anhydride.[1] The resulting maleamic acid intermediate is then cyclized, often with a dehydrating agent, to yield the target maleimide.
Caption: General synthetic scheme for N-substituted maleimides.
For the synthesis of the target isomers, the corresponding methoxy-nitroanilines would be used as starting materials. Purification of the individual isomers can be achieved by column chromatography or recrystallization, with spectroscopic analysis confirming the identity and purity of each isolated compound.
¹H NMR Spectroscopy: A Window into Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating positional isomers.[2] The chemical shifts, splitting patterns, and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.
Predicted ¹H NMR Data
| Isomer | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Maleimide Protons (ppm) |
| 1-(2-methoxy-4-nitrophenyl) | δ 7.9-8.1 (d), 7.6-7.8 (dd), 7.2-7.4 (d) | δ 3.9-4.1 (s) | δ 6.8-7.0 (s) |
| 1-(3-methoxy-4-nitrophenyl) | δ 7.8-8.0 (d), 7.4-7.6 (d), 7.1-7.3 (dd) | δ 3.9-4.1 (s) | δ 6.8-7.0 (s) |
| 1-(4-methoxy-2-nitrophenyl) | δ 7.5-7.7 (d), 7.2-7.4 (dd), 7.0-7.2 (d) | δ 3.9-4.1 (s) | δ 6.8-7.0 (s) |
| 1-(4-methoxy-3-nitrophenyl) | δ 7.9-8.1 (d), 7.2-7.4 (dd), 7.0-7.2 (d) | δ 3.9-4.1 (s) | δ 6.8-7.0 (s) |
Analysis of Predicted Data:
-
Aromatic Region: The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants of the aromatic protons.[3] For instance, the protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded and resonate at a higher chemical shift (further downfield). The coupling patterns (singlet, doublet, doublet of doublets) and the magnitude of the coupling constants (J-values) are critical for assigning the substitution pattern.
-
Methoxy Protons: The methoxy group protons will appear as a sharp singlet, with its exact chemical shift being subtly influenced by the electronic environment.
-
Maleimide Protons: The two protons on the maleimide ring are chemically equivalent and will appear as a singlet. The disappearance of this signal upon polymerization is a key indicator of a successful reaction.[4][5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Predicted ¹³C NMR Data
| Isomer | Aromatic Carbons (ppm) | Carbonyl Carbons (ppm) | Maleimide Carbons (ppm) | Methoxy Carbon (ppm) |
| 1-(2-methoxy-4-nitrophenyl) | δ 110-160 | δ 165-175 | δ 130-140 | δ 55-60 |
| 1-(3-methoxy-4-nitrophenyl) | δ 110-160 | δ 165-175 | δ 130-140 | δ 55-60 |
| 1-(4-methoxy-2-nitrophenyl) | δ 110-160 | δ 165-175 | δ 130-140 | δ 55-60 |
| 1-(4-methoxy-3-nitrophenyl) | δ 110-160 | δ 165-175 | δ 130-140 | δ 55-60 |
Analysis of Predicted Data:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will vary depending on the substituents. The carbon atom attached to the nitro group will be significantly deshielded, while the carbon attached to the methoxy group will be shielded.
-
Carbonyl Carbons: The two carbonyl carbons of the maleimide ring are expected to resonate in the downfield region of the spectrum.
-
Maleimide Carbons: The two sp² hybridized carbons of the maleimide double bond will appear in the olefinic region.
-
Methoxy Carbon: The carbon of the methoxy group will have a characteristic chemical shift in the aliphatic region.
FT-IR Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6] The vibrational frequencies of different bonds provide a characteristic infrared spectrum.
Key FT-IR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (methoxy) | 2850-3000 |
| C=O Stretch (imide) | 1700-1780 (asymmetric and symmetric) |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1300-1390 |
| NO₂ Stretch | 1500-1570 (asymmetric), 1300-1370 (symmetric) |
| C-O Stretch (methoxy) | 1000-1300 |
Analysis of FT-IR Data:
The FT-IR spectra of all isomers will show characteristic peaks for the aromatic ring, the imide carbonyl groups, the nitro group, and the methoxy group.[3] While the overall spectra might be similar, subtle shifts in the positions and intensities of these peaks, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to differentiate the isomers. For example, the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region are often diagnostic of the substitution pattern on the aromatic ring.[3]
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption maxima (λmax) are dependent on the extent of conjugation and the nature of the chromophores.
Predicted UV-Vis Absorption Maxima
| Isomer | λmax (nm) |
| 1-(2-methoxy-4-nitrophenyl) | ~270-290, ~320-340 |
| 1-(3-methoxy-4-nitrophenyl) | ~260-280, ~310-330 |
| 1-(4-methoxy-2-nitrophenyl) | ~280-300, ~350-370 |
| 1-(4-methoxy-3-nitrophenyl) | ~275-295, ~330-350 |
Analysis of Predicted Data:
The UV-Vis spectra are expected to show two main absorption bands corresponding to π→π* transitions within the aromatic ring and the maleimide system, as well as n→π* transitions associated with the carbonyl and nitro groups. The position of the substituents will influence the extent of electronic communication between the donor (methoxy) and acceptor (nitro) groups and the rest of the molecule, leading to shifts in the λmax values. For instance, isomers with greater conjugation and charge-transfer character are expected to show a red shift (absorption at longer wavelengths).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.[7][8]
Expected Mass Spectrometry Data
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their exact mass. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum will provide clues about the structure of the isomers. Common fragmentation pathways for N-substituted maleimides include cleavage of the N-phenyl bond and fragmentation of the maleimide ring. The relative intensities of the fragment ions can vary between isomers due to differences in bond strengths and the stability of the resulting fragments.
Caption: A typical workflow for the spectroscopic analysis of isomers.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
FT-IR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze as a thin film on a salt plate.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an absorbance of approximately 1 AU.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent for introduction into the mass spectrometer.
Conclusion
The unambiguous differentiation of this compound isomers is a critical task that can be confidently achieved through the systematic application of a suite of spectroscopic techniques. While each method provides valuable information, a combined approach is essential for a comprehensive and definitive structural assignment. ¹H and ¹³C NMR spectroscopy offer the most detailed insights into the specific substitution patterns, while FT-IR, UV-Vis, and Mass Spectrometry provide complementary data that confirm the presence of key functional groups and the overall molecular formula. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, enabling the confident identification and characterization of these and other structurally related compounds.
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A Senior Application Scientist's Guide to Purity Assessment of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Introduction: The Critical Role of Purity in N-Aryl Maleimide Applications
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is an N-substituted maleimide, a class of compounds indispensable in modern chemical biology and drug development. The maleimide moiety is a highly efficient Michael acceptor, renowned for its chemoselective reactivity towards thiol groups, making it a cornerstone for bioconjugation strategies[1]. This specific derivative, with its electronically distinct phenyl substituent, is a valuable reagent for creating antibody-drug conjugates (ADCs), fluorescent probes, and polymer-protein bioconjugates[2][3].
The efficacy and safety of these high-value conjugates are directly contingent on the purity of the maleimide reagent. The presence of even minor impurities can have cascading negative effects, including reduced conjugation efficiency, introduction of undefined entities into the final product, and potential off-target biological effects. This guide provides a comprehensive, multi-faceted strategy for assessing the purity of synthesized this compound, moving beyond simple percentage values to a holistic understanding of the impurity profile. We will compare and contrast orthogonal analytical techniques, providing the rationale behind their selection and detailed protocols for their implementation.
Anticipating the Challenge: Synthesis and Potential Impurity Profile
The most common and efficient synthesis of N-aryl maleimides involves a two-step process: the acylation of an aniline with maleic anhydride to form an intermediate maleamic acid, followed by a dehydrative cyclization to yield the desired maleimide[4][5][6]. Understanding this pathway is crucial as it dictates the likely impurities we must screen for.
Caption: Synthetic pathway and major potential process-related impurities.
The primary impurities to anticipate are:
-
Starting Materials: Unreacted 2-methoxy-4-nitroaniline and maleic anhydride.
-
Intermediate: The N-(2-methoxy-4-nitrophenyl)maleamic acid, resulting from incomplete cyclization. This is a critical impurity as its free carboxylic acid can interfere with subsequent reactions.
-
Degradation Products: The maleimide ring is susceptible to hydrolysis, especially under non-anhydrous or basic conditions, which would reopen the ring to form the maleamic acid[1].
A Multi-Detector Approach: Orthogonal Analytical Techniques
No single analytical method can provide a complete picture of purity. A robust assessment relies on an orthogonal approach, where different techniques provide complementary information. We will compare the primary methods for separation and quantification against those for structural confirmation.
Chromatographic Techniques: The Cornerstone of Quantification
Chromatography is unparalleled for separating the target compound from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in pharmaceutical and biotech industries[7][8]. Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.
-
Expertise & Causality: For this compound, a reverse-phase (RP-HPLC) method using a C18 stationary phase is the logical starting point. The aromatic nature of the compound ensures good retention and interaction with the nonpolar C18 chains. A gradient elution is essential. Why? Because the potential impurities have significantly different polarities. The maleamic acid intermediate is highly polar due to its free carboxylic acid, while the starting aniline is less polar than the final product. A gradient elution (e.g., from high aqueous content to high organic content) ensures that all components are resolved and eluted with good peak shape. A UV-Vis or Diode-Array Detector (DAD) is ideal, as the aromatic nitro group provides a strong chromophore for sensitive detection.
Alternative: Thin-Layer Chromatography (TLC) TLC is a rapid, cost-effective qualitative tool. It is excellent for monitoring the progress of the synthesis (e.g., the disappearance of the starting aniline spot and the appearance of the product spot). While not quantitative, it provides a quick visual assessment of purity and helps in optimizing the purification (e.g., column chromatography) conditions[9].
Spectroscopic Techniques: The Identity and Structure Confirmators
Spectroscopy provides unambiguous structural confirmation of the main component and can help identify unknown impurities detected by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules[10].
-
Expertise & Causality: For our target compound, the ¹H NMR spectrum provides a unique fingerprint. Key signals to confirm the structure include the singlet for the two equivalent protons on the maleimide ring (~7.0 ppm), the distinct aromatic protons on the substituted phenyl ring, and the methoxy group singlet. The absence of the broad carboxylic acid proton signal (~10-12 ppm) and the amine protons of the starting material confirms the success of the cyclization and purification. Furthermore, quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate, direct measure of purity without the need for a specific reference standard of the compound itself[11].
Mass Spectrometry (MS) MS provides a precise mass-to-charge ratio (m/z), confirming the molecular weight of the synthesized compound[9][12]. When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying impurities by providing the molecular weight of each separated peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is excellent for confirming the presence of key functional groups[13].
-
Trustworthiness: The self-validating power of FT-IR in this context comes from comparing the product spectrum to the intermediate. A successful synthesis is confirmed by the disappearance of the broad O-H stretch (from the carboxylic acid) and the N-H stretch of the amide in the maleamic acid, and the appearance of the characteristic symmetric and asymmetric C=O stretches of the imide ring around 1700-1780 cm⁻¹[10].
Comparative Analysis of Purity Assessment Techniques
The following table summarizes the strengths and applications of each technique in the context of this specific analysis.
| Technique | Primary Purpose | Information Provided | Sensitivity | Key Advantage | Limitation |
| RP-HPLC (UV/DAD) | Quantification, Separation | Purity (%), Impurity Profile | High (ng-pg) | Gold standard for quantitative purity determination. | Requires reference standards for impurity identification. |
| NMR (¹H, ¹³C) | Structural Confirmation | Unambiguous molecular structure, Identifies structural isomers. | Moderate (µg-mg) | Absolute structural information. qNMR for high-accuracy purity. | Less sensitive than HPLC for trace impurities. |
| LC-MS | Impurity Identification | Molecular weight of each component. | Very High (pg-fg) | Directly identifies impurities separated by HPLC. | Ionization efficiency can vary, making quantification complex. |
| FT-IR | Functional Group Analysis | Confirmation of imide ring formation, absence of acid intermediate. | Low (mg) | Fast, non-destructive, confirms key chemical transformation. | Provides limited structural detail; not for quantification. |
| Melting Point / DSC | Physical Property Check | Sharpness indicates purity. | Low | Simple, rapid indicator of overall purity. | Insensitive to small amounts of impurities with similar MPs. |
Integrated Experimental Workflow for Purity Verification
A logical, sequential workflow ensures comprehensive and efficient purity assessment. This process validates the product's identity, quantifies its purity, and characterizes any significant impurities.
Caption: Integrated workflow for comprehensive purity assessment.
Detailed Experimental Protocols
Protocol 1: RP-HPLC for Purity Quantification
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD, 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock. Dilute as necessary.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the detection wavelength, a reasonable starting point for related impurities.
Protocol 2: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experimental Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the residual DMSO solvent peak to 2.50 ppm. Integrate all signals and assign them to the expected protons of the structure. Look for the absence of impurity signals (e.g., a broad peak for maleamic acid -COOH).
Protocol 3: FT-IR for Functional Group Verification
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Experimental Parameters:
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Collect the spectrum. Identify characteristic peaks and confirm the presence of the imide carbonyls (~1710 cm⁻¹) and the absence of broad O-H and N-H stretches from the maleamic acid intermediate.
Conclusion
Assessing the purity of a critical reagent like this compound is a non-negotiable step in ensuring the quality and reproducibility of downstream applications. A superficial purity value from a single technique is insufficient. The robust, multi-technique workflow detailed here—combining the quantitative power of HPLC with the definitive structural insights from NMR, MS, and FT-IR—provides a self-validating system. This comprehensive approach empowers researchers, scientists, and drug developers to proceed with confidence, knowing their starting material meets the stringent purity requirements for producing next-generation therapeutics and research tools.
References
-
Molbank . (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
-
Molecules . (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Acta Crystallographica Section E . (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. NIH National Library of Medicine. [Link]
- Google Patents. (1990). Preparation process of N-substituted maleimides.
-
ResearchGate . (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. ResearchGate. [Link]
-
ARKIVOC . (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. [Link]
-
UCL Discovery . (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. University College London. [Link]
-
ChemRxiv . (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Cambridge Open Engage. [Link]
-
Molecules . (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. NIH National Library of Medicine. [Link]
-
ResearchGate . (2016). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. [Link]
-
ChemRxiv . (2022). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
-
Journal of Medicinal Chemistry . (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. ACS Publications. [Link]
-
CIBTech . (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical Sciences and Research. [Link]
-
Open Access Library Journal . (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP. [Link]
-
Advanced Journal of Chemistry, Section A . (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry. [Link]
-
Analytical Chemistry . (2014). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. NRC Publications Archive. [Link]
-
GSC Advanced Research and Reviews . (2025). Review on the modern analytical advancements in impurities testing. GSCARR. [Link]
-
Biomedical Journal of Scientific & Technical Research . (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR. [Link]
-
Bioconjugate Chemistry . (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Covalent Probes: Evaluating Alternatives to 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
In the dynamic landscape of chemical biology and drug discovery, the use of covalent probes to interrogate biological systems is a cornerstone of innovation. Among the arsenal of thiol-reactive compounds, 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a substituted N-aryl maleimide, has seen utility as a Michael acceptor for targeting cysteine residues. However, the inherent characteristics of the maleimide scaffold, particularly the potential for reversibility of the thiol-Michael adduct, necessitate a thorough evaluation of alternative compounds for robust and reliable research outcomes.
This guide provides a comparative analysis of alternative compounds to this compound, offering insights into their reactivity, stability, and experimental considerations for researchers, scientists, and drug development professionals.
Understanding the Benchmark: this compound
The core of this molecule is the pyrrole-2,5-dione (maleimide) ring, a well-established electrophilic "warhead" that reacts with nucleophilic thiols, primarily from cysteine residues in proteins, via a Michael addition reaction. [Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry] The N-aryl substituent, a 2-methoxy-4-nitrophenyl group, modulates the electronics and steric properties of the maleimide, thereby influencing its reactivity and binding specificity. The electron-withdrawing nitro group is expected to enhance the electrophilicity of the maleimide, potentially increasing its reaction rate with thiols.
The pyrrole ring itself is a versatile scaffold found in numerous biologically active compounds and natural products, exhibiting a wide range of activities including antiviral, antibacterial, and antitumor effects. [SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech]
The Imperative for Alternatives: Beyond the Maleimide Mainstay
While widely used, maleimide-based probes are not without their limitations. The thio-succinimide linkage formed upon reaction with a thiol can undergo a retro-Michael reaction, leading to dissociation of the probe. [Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI] Furthermore, maleimides are susceptible to hydrolysis of the ring, rendering them unreactive. [Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI] These stability issues can compromise the interpretation of experimental results, particularly in long-term studies or in complex biological environments.
A Comparative Analysis of Alternative Covalent Probes
The rational design of targeted covalent inhibitors (TCIs) involves the careful selection of a reactive functional group, or "warhead," that forms a covalent bond with the target protein. [Targeted covalent inhibitors - Wikipedia] The ideal alternative to this compound would offer enhanced stability of the covalent adduct, comparable or improved selectivity, and tunable reactivity. Here, we compare several classes of alternative compounds.
α-Haloacetamides (Iodoacetamides and Bromoacetamides)
Mechanism: These classic alkylating agents react with thiols via an SN2 reaction to form a stable thioether bond. [Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US]
Advantages:
-
Stable Adduct: The resulting thioether bond is significantly more stable than the thiosuccinimide linkage from maleimides, making it suitable for long-term studies.
-
High Reactivity: Iodoacetamides are generally more reactive than their bromo- and chloro- counterparts.
Disadvantages:
-
Lower Selectivity: Haloacetamides can also react with other nucleophilic residues such as histidine and methionine, potentially leading to off-target labeling. [Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US]
Experimental Data Comparison:
| Feature | This compound (Maleimide) | Iodoacetamide Derivatives |
| Reaction Mechanism | Michael Addition | SN2 Alkylation |
| Target Residue | Cysteine (primarily) | Cysteine, Histidine, Methionine |
| Adduct Stability | Potentially Reversible | Stable Thioether |
| Selectivity | Generally higher for thiols | Lower, potential for off-target labeling |
| Optimal pH | ~7.0 | ~8.0 |
Acrylamides
Mechanism: Similar to maleimides, acrylamides are Michael acceptors that react with thiols to form stable thioether adducts.
Advantages:
-
Tunable Reactivity: The reactivity of the acrylamide can be modulated by substituents on the aromatic ring or the amide nitrogen.
-
Good Selectivity: Acrylamides generally exhibit good selectivity for cysteine residues.
-
Stable Adduct: The resulting thioether bond is stable.
Disadvantages:
-
Generally Lower Reactivity than Maleimides: The reaction rate of acrylamides with thiols is typically slower than that of maleimides.
Experimental Data Comparison:
| Feature | This compound (Maleimide) | Acrylamide Derivatives |
| Reaction Mechanism | Michael Addition | Michael Addition |
| Adduct Stability | Potentially Reversible | Stable Thioether |
| Reactivity | Generally Faster | Generally Slower |
| Selectivity | High for thiols | High for thiols |
Methylsulfonyl Phenyloxadiazoles
Mechanism: These reagents undergo a "Thiol-Click" reaction, a Julia-Kocienski-like olefination, with cysteine residues to form a stable conjugate. [Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - NIH]
Advantages:
-
Superior Stability: The resulting adducts demonstrate exceptional stability, even in human plasma, outperforming maleimide-based conjugates. [Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - NIH]
-
High Chemoselectivity: These compounds react specifically with thiols over a broad pH range. [Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - NIH]
Disadvantages:
-
Newer Technology: As a more recent development, the commercial availability and breadth of derivatives may be more limited compared to traditional reagents.
Experimental Data Comparison:
| Feature | This compound (Maleimide) | Methylsulfonyl Phenyloxadiazole Derivatives |
| Reaction Mechanism | Michael Addition | Julia-Kocienski-like olefination ("Thiol-Click") |
| Adduct Stability | Potentially Reversible | Highly Stable |
| Chemoselectivity | High for thiols | Exquisite for thiols |
| pH Range | Optimal around 7.0 | Broad (5.8 - 8.0) |
Experimental Workflow for Comparing Covalent Probes
To empirically determine the most suitable covalent probe for a specific research application, a systematic experimental workflow is essential.
Figure 1: A generalized experimental workflow for the comparative evaluation of covalent probes.
Detailed Protocol: Assessing Probe Reactivity with a Model Thiol
This protocol outlines a method to determine the second-order rate constant for the reaction of a covalent probe with a model thiol, such as N-acetyl-L-cysteine (NAC), using UV-Vis spectrophotometry.
Materials:
-
Covalent probes (this compound and alternatives)
-
N-acetyl-L-cysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of NAC in PBS.
-
Prepare 1 mM stock solutions of each covalent probe in a suitable organic solvent (e.g., DMSO).
-
-
Determine Optimal Wavelength:
-
Scan the absorbance spectrum of each probe in PBS to identify a wavelength where the probe absorbs and the product of the reaction with NAC has a different absorbance.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, add PBS to a final volume of 1 mL.
-
Add the probe stock solution to a final concentration of 50 µM.
-
Initiate the reaction by adding the NAC stock solution to a final concentration of 500 µM (pseudo-first-order conditions).
-
Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a single exponential decay equation to obtain the observed rate constant (kobs).
-
The second-order rate constant (k2) can be calculated using the equation: k2 = kobs / [NAC].
-
Signaling Pathways and Covalent Inhibition
The design of targeted covalent inhibitors often focuses on specific signaling pathways implicated in disease. For instance, kinase inhibitors are a major class of covalent drugs.
Figure 2: A simplified diagram illustrating the intervention of a targeted covalent inhibitor in a kinase signaling pathway.
Conclusion and Future Perspectives
The selection of a covalent probe is a critical decision in experimental design. While this compound and other maleimide derivatives are valuable tools, their inherent limitations, particularly regarding adduct stability, warrant the consideration of alternatives. α-Haloacetamides, acrylamides, and emerging technologies like methylsulfonyl phenyloxadiazoles offer a range of reactivities and improved stability profiles.
The future of covalent probe design lies in the development of novel warheads with finely tuned reactivity and selectivity for a broader range of amino acid residues. [Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry] This will enable the targeting of a wider array of proteins and the development of more robust and specific research tools and therapeutics. A thorough, data-driven comparison of available probes, as outlined in this guide, is paramount for ensuring the scientific integrity and success of research endeavors in this exciting field.
References
-
Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Barf, T., et al. (2017). Acalabrutinib (ACP-196): a second-generation inhibitor of Bruton’s tyrosine kinase with improved selectivity and antineoplastic activity in preclinical models of B-cell malignancies. Blood, 130(Supplement 1), 393. [Link]
-
Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
-
MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. AppliedChem. [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. [Link]
-
CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Biological Sciences. [Link]
-
NIH. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition. [Link]
-
ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the Cross-Reactivity of N-Aryl Maleimides in Bioconjugation: A Focus on 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
This guide provides a comprehensive analysis of the cross-reactivity profile of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a representative N-aryl maleimide, within the context of bioconjugation applications. We will explore the fundamental principles of maleimide reactivity, compare its performance with alternative reagents, and provide detailed experimental protocols for researchers to assess cross-reactivity in their own laboratories. This document is intended for researchers, scientists, and drug development professionals who utilize maleimide chemistry for protein modification, antibody-drug conjugate (ADC) development, and other bioconjugation strategies.
Introduction: The Role of Maleimides in Bioconjugation
Maleimides are a class of chemical reagents widely employed for the site-selective modification of biomolecules, particularly proteins.[1] The core of their utility lies in the high reactivity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues.[2] This reaction, a Michael addition, proceeds rapidly and with high specificity under mild pH conditions (6.5-7.5), resulting in a stable thioether linkage.[3] This specificity allows for precise control over the conjugation site, a critical factor in the development of therapeutic proteins and ADCs.[1]
However, the potential for off-target reactions, or cross-reactivity, is a significant consideration. Under certain conditions, maleimides can react with other nucleophilic amino acid residues, primarily the ε-amino group of lysine. This guide will use this compound as a focal point to discuss the factors influencing maleimide cross-reactivity and to provide a framework for its evaluation.
Mechanism of Action and Potential for Cross-Reactivity
The primary reaction of maleimides is the nucleophilic addition of a thiol to one of the activated double bonds of the pyrrole-2,5-dione ring. This reaction is highly efficient and chemoselective for thiols at physiological pH.[3]
At pH values above 8.5, the reactivity of maleimides towards primary amines, such as the side chain of lysine, increases.[2] This can lead to undesired cross-reactivity and a heterogeneous product. The stability of the resulting thioether bond can also be a concern, as retro-Michael reactions (thiol exchange) have been reported, potentially leading to loss of the conjugated molecule.[4]
The substituents on the N-aryl ring of compounds like this compound can influence the electrophilicity of the maleimide double bond and thus its reactivity and cross-reactivity profile. The electron-withdrawing nitro group is expected to increase the reactivity of the maleimide, potentially accelerating both the desired thiol reaction and undesired amine reactions. The methoxy group, being electron-donating, may have a counteracting effect.
Comparative Analysis with Alternative Maleimide Reagents
To provide a context for evaluating this compound, a comparison with commonly used maleimide reagents is essential.
| Reagent | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | N-aryl maleimide with electron-withdrawing and -donating groups. | Potentially tunable reactivity based on substituent effects. | Lack of extensive characterization and potential for off-target reactions. |
| N-Ethylmaleimide (NEM) | Simple, commercially available N-alkyl maleimide. | Well-characterized, widely used as a benchmark reagent. | Can exhibit off-target reactivity at higher pH. |
| Maleimide-PEGn | Polyethylene glycol-modified maleimides. | Improved solubility and pharmacokinetic properties of the conjugate. | Potential for steric hindrance affecting reaction kinetics. |
| Trifluoromethylaryl Maleimides | Maleimides with electron-withdrawing trifluoromethyl groups. | Increased reactivity and potentially more stable conjugates. | Increased potential for hydrolysis and off-target reactions. |
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
This section outlines a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify the cross-reactivity of this compound with a model protein.
Principle
A known concentration of a thiol-containing peptide is immobilized on an ELISA plate. The test maleimide compound is pre-incubated with a specific antibody that recognizes the peptide. If the maleimide reacts with the antibody (i.e., cross-reactivity), it will block the antibody's binding site for the immobilized peptide, leading to a reduced signal in the subsequent detection step.
Materials and Reagents
-
High-binding 96-well ELISA plates
-
Thiol-containing peptide (e.g., a cysteine-terminated peptide)
-
This compound
-
Alternative maleimide reagents (e.g., N-Ethylmaleimide)
-
Primary antibody specific to the thiol-containing peptide
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
Experimental Workflow
Caption: Workflow for the competitive ELISA to assess maleimide cross-reactivity.
Step-by-Step Procedure
-
Plate Coating:
-
Dissolve the thiol-containing peptide in coating buffer to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the peptide solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound and the control maleimides in assay buffer.
-
In separate tubes, mix each maleimide dilution with a constant concentration of the primary antibody.
-
Incubate for 1 hour at room temperature to allow for any cross-reactivity to occur.
-
-
Incubation:
-
Add 100 µL of the antibody-maleimide mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The degree of cross-reactivity is inversely proportional to the measured absorbance. A significant decrease in absorbance in the presence of the maleimide compound indicates that it has reacted with the primary antibody, preventing it from binding to the immobilized peptide. The results can be plotted as percent inhibition versus maleimide concentration to determine the IC₅₀ value for each compound, providing a quantitative measure of its cross-reactivity.
Conclusion and Future Perspectives
The evaluation of cross-reactivity is a critical step in the development of bioconjugates utilizing maleimide chemistry. While this compound is not extensively characterized in the literature, its reactivity can be predicted based on the established principles of maleimide chemistry. The provided competitive ELISA protocol offers a robust and quantitative method for assessing the cross-reactivity of this and other N-aryl maleimides.
Future studies should focus on a broader range of N-substituted maleimides to build a comprehensive understanding of how different electronic and steric properties of the substituents affect reactivity and specificity. Such studies will be invaluable for the rational design of next-generation bioconjugation reagents with improved performance and safety profiles. The pyrrole-2,5-dione scaffold is a versatile platform for the development of novel bioactive compounds with applications in medicine and beyond.[5][6][7]
References
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
-
Fatahala, S. S., Hasabelnaby, S., Goudah, A., Mahmoud, G. I., & Abd-El Hameed, R. H. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 488. [Link]
-
Gauthier, M. A., & Klok, H. A. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2135-2147. [Link]
-
Kwiecień, H., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(21), 5049. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione Analogs as Potential Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a scaffold of significant interest in the development of novel therapeutic agents. While a systematic study on this specific series of analogs is not extensively documented in publicly available literature, this guide synthesizes findings from related N-phenylmaleimide derivatives to elucidate the key structural determinants of their biological activity, with a particular focus on their potential as anticancer agents.
Introduction: The Therapeutic Potential of N-Phenylmaleimides
The 1H-pyrrole-2,5-dione, commonly known as the maleimide moiety, is a prominent scaffold in medicinal chemistry. N-substituted maleimides are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Their mechanism of action is often attributed to the electrophilic nature of the double bond in the maleimide ring, which can react with nucleophilic residues, such as cysteine thiols in proteins, leading to the modulation of various cellular pathways.[2]
The N-phenyl substituent plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The electronic and steric effects of substituents on the phenyl ring can significantly influence the reactivity of the maleimide core and the overall interaction of the molecule with its biological targets. This guide focuses on the specific substitution pattern of a 2-methoxy and a 4-nitro group on the N-phenyl ring and explores the putative SAR of its analogs.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is intricately linked to three key structural features: the N-phenyl ring substitution, the integrity of the pyrrole-2,5-dione (maleimide) core, and the potential for modifications on the maleimide ring itself.
The Critical Role of the N-Phenyl Ring Substituents
The substitution pattern on the N-phenyl ring is a primary determinant of the biological activity of this class of compounds. The interplay between the electron-donating methoxy group at the ortho position and the electron-withdrawing nitro group at the para position creates a unique electronic environment that influences the molecule's reactivity and target interactions.
-
The 4-Nitro Group: The presence of a strong electron-withdrawing group, such as a nitro group, on the phenyl ring has been shown in related compound series to enhance cytotoxic activity.[3][4] This is likely due to an increase in the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack by biological macromolecules. The position of the nitro group is also critical; a para-substitution, as in the parent compound, is often associated with potent activity. However, in some contexts, a nitro group at the 4-position can have an adverse effect on cytotoxicity, highlighting the complexity of SAR.[5]
-
The 2-Methoxy Group: The ortho-methoxy group, an electron-donating substituent, can influence the molecule's conformation and electronic properties. Its placement at the ortho position can induce a twist in the dihedral angle between the phenyl ring and the maleimide moiety, which may affect binding to target proteins.[6] While electron-donating groups have been reported to decrease the antibacterial activity of N-phenylmaleimides, their effect on anticancer activity is more nuanced and target-dependent.
Inferred SAR for Phenyl Ring Analogs:
Based on the available literature for related compounds, we can hypothesize the following SAR trends for analogs of this compound:
-
Shifting the Nitro Group: Moving the nitro group from the para (4) to the meta (3) or ortho (2) position would likely alter the electronic distribution and steric profile, potentially leading to a decrease in activity.
-
Replacing the Nitro Group: Substitution of the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3, -SO2NH2) could retain or even enhance activity, depending on the specific interactions with the biological target. Conversely, replacement with electron-donating groups (e.g., -NH2, -OH, -CH3) would likely reduce the electrophilicity of the maleimide and decrease cytotoxic potency.
-
Modifying the Methoxy Group: Altering the position of the methoxy group or replacing it with other alkoxy groups of varying chain lengths could impact the molecule's lipophilicity and conformational flexibility, thereby influencing its activity. The presence of an ortho-substituent, in general, has been shown to enhance the cytotoxic potencies of some related heterocyclic compounds.[1]
The Indispensable Pyrrole-2,5-dione Core
The maleimide ring is the pharmacophoric core of these molecules. Its integrity is essential for their biological activity.
-
The Michael Acceptor: The α,β-unsaturated carbonyl system of the maleimide ring functions as a Michael acceptor, enabling covalent bond formation with nucleophilic residues in target proteins.[2]
-
Saturation of the Double Bond: Reduction of the double bond to form the corresponding succinimide derivative generally leads to a significant decrease or complete loss of activity, underscoring the importance of this reactive site.
Modifications on the Maleimide Ring
While the parent compound is unsubstituted on the pyrrole-2,5-dione ring, substitutions at the 3 and 4 positions can modulate activity.
-
Steric Hindrance: Introduction of bulky substituents on the maleimide ring can sterically hinder the approach of nucleophiles to the double bond, potentially reducing activity.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the maleimide ring can also fine-tune the electrophilicity of the Michael acceptor and influence its reactivity.
Comparative Performance Data (Hypothetical)
To illustrate the potential SAR, the following table presents hypothetical IC50 values for a series of this compound analogs against a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma). It is crucial to note that this data is illustrative and intended to guide future experimental work.
| Compound | R1 | R2 | R3 | Hypothetical IC50 (µM) against MCF-7 | Inferred Activity Trend |
| Parent | H | OCH3 | NO2 | 5 | Baseline |
| Analog 1 | H | OCH3 | H | > 50 | Decreased (loss of EWG) |
| Analog 2 | H | OCH3 | CN | 3 | Increased (strong EWG) |
| Analog 3 | H | H | NO2 | 8 | Decreased (loss of ortho-substituent) |
| Analog 4 | H | OCH3 | NH2 | > 50 | Decreased (EDG) |
| Analog 5 | CH3 | OCH3 | NO2 | 15 | Decreased (steric hindrance on maleimide) |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and cytotoxic evaluation of this compound analogs.
General Synthesis of N-Phenylmaleimide Analogs
This two-step procedure is a common and effective method for the synthesis of N-substituted maleimides.[7][8]
Step 1: Synthesis of the Maleanilic Acid Intermediate
-
Dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as anhydrous diethyl ether or glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of the desired substituted aniline (e.g., 2-methoxy-4-nitroaniline) (1.0 eq.) in the same solvent to the maleic anhydride solution at room temperature with constant stirring.
-
Continue stirring for 1-2 hours. The corresponding N-phenylmaleanilic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclodehydration to the N-Phenylmaleimide
-
Suspend the dried maleanilic acid intermediate in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water to precipitate the N-phenylmaleimide product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Diagram of the Synthetic Workflow:
Caption: General two-step synthesis of N-phenylmaleimide analogs.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram of the MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area for the discovery of novel anticancer agents. Based on the analysis of related N-phenylmaleimide compounds, it can be inferred that the 4-nitro and 2-methoxy substituents on the phenyl ring, along with the electrophilic maleimide core, are key determinants of cytotoxic activity. The electron-withdrawing nature of the nitro group likely enhances the reactivity of the maleimide moiety, a critical feature for its biological action.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to confirm these inferred SAR trends. This would involve:
-
Positional Isomers: Synthesizing and testing isomers with the methoxy and nitro groups at different positions on the phenyl ring.
-
Bioisosteric Replacements: Replacing the nitro and methoxy groups with other substituents to probe the electronic and steric requirements for optimal activity.
-
Maleimide Ring Modifications: Introducing substituents on the maleimide ring to fine-tune reactivity and selectivity.
A comprehensive understanding of the SAR of this class of compounds will undoubtedly facilitate the rational design of more potent and selective anticancer drug candidates.
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Cushman, M., et al. (2004). Nitro and amino substitution within the A-ring of 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)dibenzo[c,h][5][7]naphthyridin-6-ones: influence on topoisomerase I-targeting activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 12(11), 2807-2814. [Link]
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de Oliveira, C. M. A., et al. (1998). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships. Farmaco, 53(5), 333-337. [Link]
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Comparative Analysis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione: A Predictive Look at its Inhibitory Potential Against Key Pathological Enzymes
In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. The compound 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide family, presents a compelling scaffold for investigation. While direct experimental data on its specific inhibitory activities are nascent, a comprehensive analysis of its structural class suggests a strong potential for interaction with key enzymes implicated in inflammation and neurological disorders. This guide provides a comparative analysis of this compound against known inhibitors of cyclooxygenase (COX) and glycogen synthase kinase 3 (GSK-3), two enzymes for which N-substituted maleimides have shown inhibitory promise. Through this predictive lens, we aim to provide researchers, scientists, and drug development professionals with a scientifically grounded framework for evaluating the therapeutic potential of this and related molecules.
Rationale for Target Selection: Why COX and GSK-3?
The pyrrole-2,5-dione moiety, also known as a maleimide, is a recurring motif in a variety of biologically active compounds. N-substituted maleimides have been documented as inhibitors of several enzyme classes, leveraging the reactivity of the maleimide ring for covalent or non-covalent interactions within enzyme active sites. Our rationale for focusing on COX and GSK-3 is based on the following:
-
Cyclooxygenase (COX): N-substituted maleimides have been successfully designed and synthesized as inhibitors of prostaglandin endoperoxide synthases (PGHS), commonly known as COX enzymes. These enzymes are central to the inflammatory cascade, and their inhibition is the mechanism of action for widely used non-steroidal anti-inflammatory drugs (NSAIDs).
-
Glycogen Synthase Kinase 3 (GSK-3): Several N-substituted maleimide derivatives have been identified as inhibitors of GSK-3, a serine/threonine kinase involved in a multitude of cellular processes. Dysregulation of GSK-3 is linked to the pathophysiology of neurodegenerative diseases like Alzheimer's, type 2 diabetes, and certain cancers.[1]
Given these precedents, it is plausible that this compound may exhibit inhibitory activity against one or both of these important therapeutic targets.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the potential efficacy of this compound, we will compare its hypothetical inhibitory profile with that of well-characterized inhibitors of COX and GSK-3.
Cyclooxygenase (COX) Inhibition
The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]
Table 1: Comparative IC50 Values of Known COX Inhibitors
| Inhibitor | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-2 | 7.6 µM | 0.04 µM | 190 |
| Diclofenac | COX-1/COX-2 | 0.5 µg/ml | 0.5 µg/ml | 1 |
| Indomethacin | COX-1/COX-2 | 0.1 µg/mL | 5 µg/mL | 0.02 |
| SC-560 | COX-1 | 9 nM | 6.3 µM | 0.0014 |
| Etoricoxib | COX-2 | 12.1 µM | 1.1 µM | 11.1 |
Data compiled from multiple sources.[4][5]
The structural features of this compound, particularly the substituted aryl ring, could allow for specific interactions within the active site of COX enzymes, potentially leading to selective inhibition. The methoxy and nitro groups may influence binding affinity and selectivity for COX-2 over COX-1, a key attribute of modern NSAIDs like celecoxib.[3]
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation.[6] Its inhibition has therapeutic potential in a range of diseases. GSK-3 inhibitors can be broadly classified based on their mechanism of action, with many being ATP-competitive.[7]
Table 2: Comparative IC50 Values of Known GSK-3 Inhibitors
| Inhibitor | Target(s) | IC50 (GSK-3β) | Mechanism of Action |
| CHIR-99021 | GSK-3β | 6.7 - 7 nM | ATP-competitive |
| Tideglusib | GSK-3β | ~60 nM | Non-ATP-competitive |
| Alsterpaullone | GSK-3β | 4 - 80 nM | ATP-competitive |
| Famotidine | GSK-3β | 1.44 µM | Not specified |
Data compiled from multiple sources.[1][8][9]
The N-aryl maleimide scaffold has been shown to be a viable starting point for the development of GSK-3 inhibitors. The specific substitutions on the phenyl ring of this compound could play a crucial role in determining its potency and selectivity for GSK-3β.
Signaling Pathways and Experimental Workflows
To experimentally validate the inhibitory potential of this compound, specific in vitro assays are required. Below are diagrams illustrating the relevant signaling pathways and a generalized workflow for inhibitor screening.
Prostaglandin Biosynthesis Pathway and COX Inhibition
Caption: Prostaglandin biosynthesis pathway and the point of inhibition by COX inhibitors.
GSK-3 Signaling and Inhibition
Caption: Simplified GSK-3 signaling pathway illustrating points of regulation and inhibition.
General Workflow for In Vitro Inhibitor Screening
Caption: A generalized workflow for in vitro enzyme inhibitor screening.
Experimental Protocols
To facilitate the experimental validation of this compound, detailed protocols for in vitro COX and GSK-3 inhibition assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay Protocol (Colorimetric)
This protocol is adapted from commercially available kits and established methodologies.[10]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Arachidonic Acid (substrate)
-
Colorimetric COX Probe
-
Test compound (this compound) dissolved in DMSO
-
Known COX inhibitor (e.g., Celecoxib) for positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to the desired working concentrations in cold assay buffer.
-
Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Hemin.
-
100% Initial Activity Wells (Negative Control): Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of enzyme (either COX-1 or COX-2).
-
Inhibitor Wells (Test Compound): Add 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of enzyme, and 10 µl of the test compound at various concentrations.
-
Positive Control Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of enzyme, and 10 µl of the known COX inhibitor.
-
-
Initiation of Reaction: Add 10 µl of Arachidonic Acid solution to all wells except the background wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Detection: Add the colorimetric probe according to the manufacturer's protocol and measure the absorbance at the specified wavelength.
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay Protocol (Luminescent)
This protocol is based on the Kinase-Glo® luminescent kinase assay platform.[11]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 15 mM MgCl2, 1 mM EGTA, 1 mM EDTA)
-
Test compound (this compound) dissolved in DMSO
-
Known GSK-3β inhibitor (e.g., CHIR-99021) for positive control
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents as required. Create a serial dilution of the test compound and the known inhibitor.
-
Plate Setup:
-
To each well, add 10 µL of the test compound or control solution in assay buffer.
-
Add 10 µL of a solution containing the GSK-3β substrate peptide and ATP.
-
Add 20 ng of the GSK-3β enzyme in 10 µL of assay buffer to initiate the reaction. The final reaction volume is 40 µL.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Add 40 µL of Kinase-Glo® reagent to each well to stop the enzymatic reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
The amount of ATP consumed is inversely proportional to the luminescence. Higher kinase activity results in lower luminescence.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
While the inhibitory activity of this compound remains to be experimentally determined, this comparative analysis provides a strong rationale for its investigation as a potential inhibitor of COX and/or GSK-3. The structural similarity to known inhibitors of these enzymes suggests a promising avenue for drug discovery. The provided experimental protocols offer a clear path for the in vitro validation of this hypothesis.
Future studies should focus on the synthesis and purification of this compound, followed by its systematic evaluation in the described enzymatic assays. Determination of its IC50 values against COX-1, COX-2, and GSK-3β will provide crucial insights into its potency and selectivity. Further investigations could explore its mechanism of action, including whether it acts as a reversible or irreversible inhibitor, and its effects in cell-based assays and preclinical models of inflammation and neurodegenerative disease. The findings from such studies will be instrumental in elucidating the therapeutic potential of this and other novel N-substituted maleimides.
References
-
ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]
-
NCBI Bookshelf. COX Inhibitors. [Link]
-
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A Comparative Guide to the Synthesis and Biological Evaluation of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione and Related N-Aryl Maleimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. Given the limited direct experimental data on this specific molecule, this guide establishes a robust comparative framework. We will draw upon published data for structurally related analogs, particularly 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, and other methoxy- and nitro-substituted N-aryl maleimides to project the synthetic accessibility and potential biological activities of the title compound.
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibiting activities.[1][2] The introduction of a substituted aryl group at the nitrogen atom provides a versatile handle for tuning the electronic and steric properties of the molecule, thereby influencing its biological target interactions and overall efficacy.
Synthesis of N-Aryl Maleimides: A General to Specific Approach
The synthesis of N-aryl maleimides, including this compound, is typically achieved through a two-step process commencing with the corresponding aniline derivative.[3]
Step 1: Formation of the N-Arylmaleamic Acid
The initial step involves the acylation of the aniline with maleic anhydride. This reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of N-(2-methoxy-4-nitrophenyl)maleamic acid
-
In a fume hood, dissolve 2-methoxy-4-nitroaniline (1.0 equivalent) in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
To this stirred solution, add a solution of maleic anhydride (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours.
-
The resulting precipitate, the N-arylmaleamic acid, is collected by filtration, washed with cold solvent, and dried under vacuum.
The causality behind this experimental choice lies in the high reactivity of the anhydride with the nucleophilic amine, leading to a clean and efficient ring-opening addition reaction.
Step 2: Cyclodehydration to the Maleimide
The second step is a cyclodehydration of the N-arylmaleamic acid to form the corresponding maleimide. This is often accomplished by heating in the presence of a dehydrating agent.
Experimental Protocol: Synthesis of this compound
-
Suspend the N-(2-methoxy-4-nitrophenyl)maleamic acid (1.0 equivalent) in acetic anhydride.
-
Add anhydrous sodium acetate (0.5 equivalents) as a catalyst.
-
Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The use of acetic anhydride and sodium acetate is a classic and effective method for this transformation, promoting the intramolecular cyclization and dehydration to the imide.
Caption: General two-step synthesis of N-aryl maleimides.
Spectroscopic Characterization: A Comparative Analysis
| Spectroscopic Data | 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione[4] | Expected for this compound |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm; Methoxy protons around 3.8 ppm; Maleimide protons as a singlet around 6.8 ppm. | Downfield shift of aromatic protons due to the electron-withdrawing nitro group. Methoxy and maleimide proton signals expected to be similarly located. |
| ¹³C NMR | Aromatic carbons between 110-160 ppm; Carbonyl carbons around 170 ppm. | Significant deshielding of the aromatic carbons, particularly those ortho and para to the nitro group. |
| IR (cm⁻¹) | Carbonyl stretching around 1700-1780 cm⁻¹; C-O stretching of methoxy group around 1250 cm⁻¹. | Additional strong symmetric and asymmetric stretching bands for the nitro group, typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. |
The dihedral angle between the methoxybenzene ring and the 1H-pyrrole-2,5-dione ring in 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is reported to be 75.60 (10)°.[4] A similar non-planar conformation is expected for the nitro-substituted analog.
Biological Activities: A Landscape of Therapeutic Potential
The pyrrole-2,5-dione scaffold is a well-established pharmacophore with diverse biological activities.[1] The introduction of different aryl substituents allows for the modulation of these activities.
Anticancer Activity
Numerous N-aryl maleimide derivatives have demonstrated potent anticancer activity.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Several pyrrole derivatives have been shown to trigger apoptosis through both extrinsic and intrinsic signaling pathways.[5] While specific data for this compound is not available, related nitroaromatic compounds have been investigated as anticancer agents.[6] The nitro group can be bioreductively activated under hypoxic conditions, characteristic of solid tumors, leading to the formation of cytotoxic species.[6]
Comparative Anticancer Activity of Related Scaffolds
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| N-aryl-N'-arylmethylurea derivatives | A549, MCF7, HCT116, PC3 | < 5 µM for some derivatives | [7] |
| N-alkyl-nitroimidazoles | MDA-MB-231 (breast), A549 (lung) | 16.7 µM (MDA-MB-231), 14.67 µM (A549) | [8][9][10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Potential mechanisms of anticancer activity.
Enzyme Inhibition
N-substituted maleimides are known to be effective and often irreversible inhibitors of various enzymes, particularly those with reactive cysteine residues in their active sites.[11] Maleimide and its N-substituted derivatives have been identified as potent catalytic inhibitors of human topoisomerase IIα.[12] Additionally, N-aryl maleimides have been developed as selective inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system.[11]
Comparative Enzyme Inhibition by N-Aryl Maleimides
| Enzyme Target | Inhibitor Class | Reported Potency (IC₅₀) | Reference |
| Monoglyceride Lipase (MGL) | N-(alkylphenyl)maleimides | 2.00 to 14.10 µM | [11] |
| Topoisomerase IIα | Maleimide, N-ethyl-maleimide | Potent catalytic inhibitors | [12] |
The presence of the electron-withdrawing nitro group in this compound may enhance its reactivity as a Michael acceptor, potentially leading to potent irreversible inhibition of target enzymes.
Anti-inflammatory Activity
The pyrrole-2,5-dione scaffold is also associated with anti-inflammatory properties.[2] Some derivatives have been shown to inhibit pro-inflammatory cytokines.[2]
Bioconjugation Applications
N-aryl maleimides are widely used in bioconjugation due to their high reactivity towards thiol groups of cysteine residues in proteins and peptides.[13] This reaction proceeds under mild conditions and is highly specific, making maleimides valuable tools for attaching labels, drugs, or other moieties to biological molecules. N-aryl maleimides have been shown to react efficiently with N-acetyl-L-cysteine, with the subsequent conjugate undergoing rapid ring hydrolysis, which can be advantageous in minimizing undesirable thiol exchange reactions.[13]
Conclusion
This compound is a synthetically accessible compound belonging to the well-studied class of N-aryl maleimides. Based on the extensive research on related analogs, it is anticipated to possess a range of biological activities, including potential anticancer, enzyme inhibitory, and anti-inflammatory properties. The presence of the methoxy and nitro substituents on the phenyl ring provides a unique electronic profile that warrants further investigation. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this and other novel N-aryl maleimides. Future studies should focus on the direct synthesis and biological testing of this compound to validate these hypotheses and fully elucidate its therapeutic potential.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. As a bifunctional molecule incorporating a reactive maleimide group and a toxic nitrophenyl moiety, this compound requires stringent safety measures to protect laboratory personnel and ensure environmental compliance. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.
Hazard Identification and Risk Assessment
-
N-Aryl Maleimide Moiety: The maleimide group is a reactive electrophile, well-known for its ability to form stable covalent bonds with sulfhydryl (thiol) groups via a Michael addition reaction.[1][2] This reactivity makes it a potential sensitizer and irritant upon contact with skin or inhalation.[3] Furthermore, the maleimide ring can undergo hydrolysis, particularly at elevated pH, to form an unreactive maleamic acid.[1][4] While N-aryl substitution tends to stabilize the maleimide and accelerate thiol conjugation, it underscores the compound's inherent reactivity.[5]
-
Nitrophenyl Moiety: Nitroaromatic compounds, including nitrophenols, are recognized as a class of toxic and environmentally persistent chemicals.[6] They are often harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[7][8] The U.S. Environmental Protection Agency (EPA) lists 4-nitrophenol as a hazardous substance, noting its toxicity to aquatic life and potential for causing blood disorders upon acute exposure.[9] Therefore, all waste containing this moiety must be treated as hazardous and ecotoxic.
Summary of Key Hazard Data (Inferred)
Data below is extrapolated from structurally related compounds like 4-Nitrophenol and other N-substituted maleimides. Treat this compound with at least the same level of caution.
| Hazard Category | Description | Primary Concerns | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] | Systemic poisoning, irritation of respiratory tract.[8][9] | Avoid creating dust. Use only in a well-ventilated area, preferably a chemical fume hood.[10] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage.[3][8] | Chemical burns, allergic skin reactions. | Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[8] |
| Reactivity | The maleimide group is highly reactive towards thiols and amines.[1][2] | Incompatible reactions with other chemical waste streams. | Segregate from other laboratory waste, especially those containing sulfhydryl compounds. |
| Environmental Hazard | The nitrophenyl group is toxic to aquatic life and persistent in the environment.[6][11] | Long-term contamination of soil and water. | Never dispose of down the drain or in regular trash.[12] |
Guiding Principles for Disposal
All waste streams containing this compound must be managed as hazardous chemical waste. The following principles are non-negotiable:
-
Assume Hazardous: Treat all materials, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), as hazardous waste.[13]
-
No Sink Disposal: Under no circumstances should this chemical or its rinsate be disposed of down the laboratory sink.[12][14] This is critical to prevent the release of toxic nitroaromatic compounds into aquatic ecosystems.
-
Segregation is Key: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.[12][15]
-
Minimize Waste: Whenever possible, seek to minimize the amount of waste generated.[16]
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened laboratory coat.
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste, from its generation at the bench to its final collection.
Disposal Workflow Overview
Caption: Workflow for the safe disposal of this compound waste.
Waste Segregation at the Point of Generation
Immediately after use, segregate waste into two distinct streams:
-
Solid Waste: Includes contaminated gloves, pipette tips, weigh boats, and paper towels. Collect these items in a designated, clearly labeled plastic bag or a solid waste container.
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates. Collect in a dedicated, compatible liquid waste container.
Hazardous Waste Accumulation
-
Select a Compatible Container: Use a chemically compatible container, preferably plastic (e.g., polyethylene), with a leak-proof, screw-on cap.[15] Ensure the container is in good condition, free from cracks or leaks. For liquid waste, do not fill the container beyond 80% capacity to allow for vapor expansion.[12]
-
Properly Label the Container: Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[15] This area must be near the point of generation and under the control of laboratory personnel. Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
Final Disposal
Once the waste container is full or you no longer need to add to it, arrange for its disposal through your institution's EHS office. Follow their specific procedures for requesting a chemical waste pickup. The preferred method for final disposal of nitrophenolic compounds is high-temperature incineration by a licensed hazardous waste facility.[11]
Optional but Recommended: Chemical Inactivation of Liquid Waste
The reactivity of the maleimide group presents a chemical hazard. This reactivity can be neutralized prior to disposal, rendering the waste less hazardous. This procedure should be performed in a chemical fume hood.
Principle of Inactivation: The electrophilic double bond of the maleimide ring can be quenched by reaction with a nucleophilic thiol, such as N-acetyl-L-cysteine, or by base-catalyzed hydrolysis, which opens the ring to form the much less reactive maleamic acid.[1][17]
Protocol for Maleimide Quenching with N-acetyl-L-cysteine
-
Prepare Quenching Solution: Prepare a solution of N-acetyl-L-cysteine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5). A 1.5 to 2-fold molar excess relative to the amount of maleimide waste is recommended.
-
Reaction: Slowly add the maleimide-containing liquid waste to the stirring quenching solution at room temperature.
-
Incubate: Allow the mixture to react for at least 2 hours to ensure complete quenching of the maleimide.
-
Dispose: The resulting solution, now containing the less reactive thioether conjugate, should still be collected and disposed of as hazardous liquid waste due to the persistent toxicity of the nitrophenyl group.[10] Label the container clearly as "Quenched Waste..." and list the contents.
Spill and Decontamination Procedures
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne.
-
Don PPE: Wear the required PPE, including double gloves, safety goggles, and a lab coat.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust.[3] For liquid spills, surround the area with absorbent pads.
-
Clean-Up: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials into a designated hazardous waste container.[18]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Chemsrc. (2025). 1-(2-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE | CAS#:22265-77-6. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
MDPI. (2025). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
Reddit. (2025). 2-nitrophenol waste. r/chemistry. Retrieved from [Link]
-
Ponte, J. F., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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MICROFERM. (2020). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PubMed Central. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
